Technical Documentation Center

3-(3,5-Dimethyl-phenyl)-isoxazole-5-carbaldehyde Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-(3,5-Dimethyl-phenyl)-isoxazole-5-carbaldehyde
  • CAS: 885273-60-9

Core Science & Biosynthesis

Foundational

3-(3,5-Dimethyl-phenyl)-isoxazole-5-carbaldehyde structure elucidation

This in-depth technical guide provides a comprehensive framework for the structural elucidation of 3-(3,5-Dimethyl-phenyl)-isoxazole-5-carbaldehyde, a molecule of interest to researchers in medicinal chemistry and drug d...

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive framework for the structural elucidation of 3-(3,5-Dimethyl-phenyl)-isoxazole-5-carbaldehyde, a molecule of interest to researchers in medicinal chemistry and drug development. The isoxazole scaffold is a privileged structure in pharmacologically active compounds, known for a wide array of biological activities including anticancer, anti-inflammatory, and antibacterial effects.[1] This guide will proceed from a plausible synthetic route to the integration of various spectroscopic techniques, providing both the theoretical basis and practical protocols for unambiguous structure confirmation.

Contextual Framework: Synthesis of the Target Molecule

A robust structural elucidation begins with an understanding of the molecule's synthetic origin. This knowledge provides insight into potential impurities, side products, and the expected molecular framework. A prevalent and effective method for constructing 3,5-disubstituted isoxazoles is the [3+2] dipolar cycloaddition reaction between a nitrile oxide and an alkyne.[2][3][4]

For the target molecule, 3-(3,5-Dimethyl-phenyl)-isoxazole-5-carbaldehyde, a logical synthetic pathway involves the cycloaddition of 3,5-dimethylbenzonitrile oxide with propargyl aldehyde or a protected equivalent. The nitrile oxide can be generated in situ from the corresponding 3,5-dimethylbenzaldoxime.

Caption: Plausible synthetic route via [3+2] cycloaddition.

Spectroscopic Elucidation Strategy

A multi-pronged analytical approach is essential for unambiguous structure determination. This guide utilizes Mass Spectrometry (MS) for molecular formula confirmation, Infrared (IR) Spectroscopy for functional group identification, and a suite of Nuclear Magnetic Resonance (NMR) techniques for mapping the carbon-hydrogen framework and establishing connectivity.

Caption: Integrated workflow for structure elucidation.

Mass Spectrometry (MS)

Expertise & Experience: High-Resolution Mass Spectrometry (HRMS) is the first critical step. It provides the exact mass of the molecular ion, allowing for the unambiguous determination of the molecular formula. This is a self-validating system; the calculated mass for a proposed formula must match the experimental mass to within a few parts per million (ppm).

Expected Data: For 3-(3,5-Dimethyl-phenyl)-isoxazole-5-carbaldehyde, the molecular formula is C₁₂H₁₁NO₂.

  • Calculated Monoisotopic Mass: 201.0790 g/mol .

  • Expected HRMS (ESI+) Result: An [M+H]⁺ ion at m/z 202.0863.

Fragmentation Analysis: Electron Impact (EI) or Collision-Induced Dissociation (CID) mass spectrometry will reveal characteristic fragmentation patterns. The isoxazole ring is known to undergo cleavage, which can provide structural confirmation.[5] Key expected fragments would arise from:

  • Loss of CO from the aldehyde (M-28).

  • Cleavage of the isoxazole ring.

  • Loss of the aldehyde group (M-29).

  • Formation of the 3,5-dimethylbenzoyl cation.

Ion Proposed Structure Expected m/z
[M]⁺C₁₂H₁₁NO₂⁺201.08
[M-CHO]⁺C₁₁H₁₁NO⁺172.09
[C₉H₉]⁺3,5-Dimethylphenyl cation119.07
Infrared (IR) Spectroscopy

Expertise & Experience: IR spectroscopy is a rapid and non-destructive technique perfect for identifying key functional groups. The presence or absence of characteristic absorption bands provides direct evidence for parts of the molecular structure.

Expected Data: The IR spectrum should display strong, characteristic absorption bands confirming the key functional groups.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Rationale
AldehydeC=O Stretch~1700-1720Strong, sharp peak indicative of an aromatic aldehyde.
AldehydeC-H Stretch~2720 and ~2820Two weak bands characteristic of the aldehyde C-H bond.
Aromatic RingC=C Stretch~1600, ~1450-1500Multiple bands confirming the phenyl ring.[6]
Isoxazole RingC=N Stretch~1600-1615Confirms the presence of the isoxazole heterocycle.[6][7]
Isoxazole RingN-O Stretch~1110-1170Supports the isoxazole ring structure.[7][8]
Methyl GroupsC-H Stretch~2850-2960Aliphatic C-H stretching.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR is the cornerstone of structure elucidation, providing detailed information about the hydrogen and carbon environments and their connectivity. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required for a complete and unambiguous assignment.[9][10][11]

Predicted ¹H NMR Data (400 MHz, CDCl₃):

Proton Label Description Predicted δ (ppm) Multiplicity Integration
H-aAldehyde~9.9 - 10.1Singlet (s)1H
H-bIsoxazole C4-H~6.8 - 7.0Singlet (s)1H
H-cAromatic (meta)~7.4 - 7.5Singlet (s)2H
H-dAromatic (para)~7.2 - 7.3Singlet (s)1H
H-eMethyl~2.4Singlet (s)6H

Predicted ¹³C NMR Data (101 MHz, CDCl₃):

Carbon Label Description Predicted δ (ppm)
C-1Aldehyde C=O~185
C-2Isoxazole C5~170
C-3Isoxazole C3~163
C-4Aromatic C-ipso~139
C-5Aromatic C-meta~131
C-6Aromatic C-ipso (Me)~129
C-7Aromatic C-para~126
C-8Isoxazole C4~105
C-9Methyl~21

2D NMR for Connectivity Confirmation:

  • COSY (Correlation Spectroscopy): While limited in this molecule due to the number of singlet protons, it would confirm the absence of ¹H-¹H coupling between the distinct aromatic, isoxazole, aldehyde, and methyl protons.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment directly correlates each proton to the carbon it is attached to. It is essential for definitively assigning the protonated carbons.

    • H-a correlates to C-1

    • H-b correlates to C-8

    • H-c correlates to C-7

    • H-d correlates to C-5

    • H-e correlates to C-9

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the most powerful experiment for piecing together the molecular puzzle. It shows correlations between protons and carbons that are 2 or 3 bonds away, establishing the connectivity between fragments.

Key Expected HMBC Correlations:

Proton (¹H) Correlates to Carbon (¹³C) Significance
Aldehyde H (H-a)Isoxazole C5 (C-2), Isoxazole C4 (C-8)Connects the aldehyde to the isoxazole ring at the C5 position.
Isoxazole H (H-b)Isoxazole C5 (C-2), Isoxazole C3 (C-3), Aldehyde C=O (C-1)Confirms the aldehyde position and the isoxazole ring structure.
Aromatic H (H-c, H-d)Aromatic C-ipso (C-6), Isoxazole C3 (C-3)Connects the dimethylphenyl group to the isoxazole ring at the C3 position.
Methyl H (H-e)Aromatic C-ipso (Me) (C-4), Aromatic C-meta (C-5)Confirms the position of the methyl groups on the phenyl ring.

Experimental Protocols

NMR Sample Preparation and Data Acquisition
  • Sample Preparation: Accurately weigh approximately 5-10 mg of the purified compound and dissolve it in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.[11]

  • ¹H NMR: Acquire the spectrum with a 90° pulse angle, a relaxation delay of at least 5 seconds, and 16-32 scans.

  • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence with a 45° pulse angle, a relaxation delay of 2 seconds, and accumulate 1024-2048 scans.

  • 2D NMR: Use standard instrument parameter sets for COSY, HSQC, and HMBC experiments. Optimize the HMBC experiment for a long-range coupling constant of 8 Hz.

High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use an ESI-TOF (Electrospray Ionization - Time of Flight) or Orbitrap mass spectrometer.[9]

  • Acquisition: Infuse the sample directly into the source. Acquire the spectrum in positive ion mode, scanning a mass range that includes the expected m/z of the [M+H]⁺ ion (e.g., m/z 50-500).

  • Data Analysis: Compare the measured exact mass of the most abundant ion with the theoretical mass calculated for the protonated molecule [C₁₂H₁₁NO₂ + H]⁺. The mass error should be less than 5 ppm.

Conclusion

The structural elucidation of 3-(3,5-Dimethyl-phenyl)-isoxazole-5-carbaldehyde is achieved through a systematic and integrated analytical strategy. HRMS confirms the molecular formula C₁₂H₁₁NO₂. IR spectroscopy validates the presence of critical aldehyde, aromatic, and isoxazole functional groups. Finally, a comprehensive analysis of 1D and 2D NMR spectra provides an unambiguous map of the atomic connectivity, confirming the substitution pattern on both the phenyl and isoxazole rings. This self-validating workflow, where data from each technique corroborates the others, provides the high level of certainty required in chemical research and drug development.

References

  • ResearchGate. Synthesis of Isoxazoles via 1,3-Dipolar Cycloaddition Reactions: Pharmacological Screening for Their Antioxidant and Antimicrobial Activities. Available from: [Link]

  • ACS Publications. Synthesis of 3,4,5-Trisubstituted Isoxazoles via Sequential [3 + 2] Cycloaddition/Silicon-Based Cross-Coupling Reactions. The Journal of Organic Chemistry. Available from: [Link]

  • Journal of Innovations in Applied Pharmaceutical Science (JIAPS). Green synthesis, characterization & biological evaluation of 3,5-diphenyl isoxazole derivatives. Available from: [Link]

  • PubChem. 3-methyl-5-phenyl-isoxazole-4-carbaldehyde (C11H9NO2). Available from: [Link]

  • National Institutes of Health. Improved synthesis of 3-aryl isoxazoles containing fused aromatic rings. Available from: [Link]

  • MDPI. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Available from: [Link]

  • Semantic Scholar. Synthesis and Characterization of Some New 1-(3-(heterocyclic-2-yl)-4,5-dihydroisoxazol-5-yl)Pentane-1,2,3,4,5-Pentaol Derivati. Available from: [Link]

  • Semantic Scholar. Green synthesis, characterization & biological evaluation of 3,5-diphenyl isoxazole derivatives. Available from: [Link]

  • National Institutes of Health. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Available from: [Link]

  • ResearchGate. Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivati. Available from: [Link]

  • Sci-Hub. The primary fragmentation step of isoxazole upon electron impact. A correlation with photochemistry. Organic Mass Spectrometry. Available from: [Link]

  • Organic Chemistry Portal. Isoxazole synthesis. Available from: [Link]

  • RJPBCS. Synthesis and Characterization of Some New Heterocyclic Compounds Derived from 1,3-bis(4-nitrophenyl) prop-2-en-1-one. Available from: [Link]

  • ResearchGate. Synthesis of Functional Isoxazole and Isothiazole Derivatives from [(5-Arylisoxazol-3-yl)methoxy]arylmethanols. Available from: [Link]

  • ACS Publications. Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. Available from: [Link]

  • MDPI. Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. Available from: [Link]

  • Royal Society of Chemistry. Primary nitro compounds: progress in the synthesis of isoxazoles by condensation with aldehydes or activated ketones. Organic & Biomolecular Chemistry. Available from: [Link]

  • Indian Academy of Sciences. Syntheses of substituted isoxazolines using Vilsmeier-Haack reagent. Available from: [Link]

  • SciELO. Mass spectrometry of 1,2,5-oxadiazole N-oxide derivatives: use of deuterated analogues in fragmentation pattern studies. Available from: [Link]

  • ScienceDirect. Synthesis and characterization of bioactive isoxazole and 1,3,4-oxadiazole heterocycle containing scaffolds. Available from: [Link]

  • Wikipedia. Vilsmeier–Haack reaction. Available from: [Link]

  • PubChem. 3,5-Dimethyl-4-Isoxazolecarbaldehyde. Available from: [Link]

  • National Institutes of Health. Solid Phase Synthesis of Isoxazole and Isoxazoline-carboxamides via [2+3]-Dipolar Cycloaddition Using Resin-bound Alkynes or Alkenes. Available from: [Link]

  • Chemistry Stack Exchange. What is the mechanism of formation of novel steroidal isoxazolidinone derivatives under Vilsmeier–Haack conditions?. Available from: [Link]

  • Semantic Scholar. MASS SPECTROMETRY OF OXAZOLES. Available from: [Link]

  • Preprints.org. Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Available from: [Link]

  • Royal Society of Chemistry. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. Available from: [Link]

  • Chemistry Steps. Vilsmeier-Haack Reaction. Available from: [Link]

  • ResearchGate. Mass Spectrometric Fragmentation and Pharmacological activities of 1,2,4 triazole derivatives. Available from: [Link]

  • Beilstein Journals. Supporting Information: Lewis acid-promoted direct synthesis of isoxazole derivatives. Available from: [Link]

  • ACS Publications. Supporting Information for Copper-Catalyzed Aerobic Oxidative Annulation of Enone Oximes with Alkynes: Synthesis of 3,5-Disubstituted Isoxazoles. Available from: [Link]

  • ResearchGate. 1H and 13C NMR characterization of 1,3,4-oxadiazole derivatives. Available from: [Link]

Sources

Exploratory

An In-Depth Technical Guide to ¹H and ¹³C NMR of 3-Aryl-isoxazole-5-carbaldehydes

Introduction: The Structural Significance of Isoxazoles and the Role of NMR The isoxazole ring system is a cornerstone of heterocyclic chemistry, forming the structural core of numerous compounds with significant biologi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Structural Significance of Isoxazoles and the Role of NMR

The isoxazole ring system is a cornerstone of heterocyclic chemistry, forming the structural core of numerous compounds with significant biological and pharmaceutical properties.[1] As a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, the isoxazole moiety imparts unique electronic and conformational characteristics to a molecule.[1] When substituted with an aryl group at the 3-position and a carbaldehyde at the 5-position, the resulting 3-aryl-isoxazole-5-carbaldehyde scaffold becomes a versatile synthon in drug discovery and materials science. These compounds serve as crucial intermediates in the synthesis of more complex molecular architectures.[2][3]

Given the subtlety of isomeric possibilities and the importance of precise structural confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive analytical tool. This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectral features characteristic of this compound class, offering researchers a framework for confident structural elucidation and characterization.[3]

Core Molecular Structure and Numbering

A clear understanding of the atomic numbering is essential for interpreting NMR data. The following diagram illustrates the standard numbering convention for the 3-aryl-isoxazole-5-carbaldehyde core.

Caption: General structure of a 3-aryl-isoxazole-5-carbaldehyde.

Part 1: ¹H NMR Spectral Analysis

The ¹H NMR spectrum of a 3-aryl-isoxazole-5-carbaldehyde is typically well-resolved and provides three key diagnostic regions: the downfield aldehyde proton, the isoxazole ring proton, and the aromatic protons of the aryl substituent.

The Aldehydic Proton (H-CHO)
  • Chemical Shift (δ): 9.9 – 10.2 ppm

  • Multiplicity: Singlet (s)

Expertise & Causality: The proton of the aldehyde group is consistently the most deshielded proton in the molecule, appearing far downfield. This significant deshielding is a result of two primary factors:

  • Anisotropic Effect: The C=O double bond creates a magnetic field that strongly deshields the attached proton, which lies in the plane of the carbonyl group.[4]

  • Inductive Effect: The electronegative oxygen atom withdraws electron density from the C-H bond, further reducing its shielding. The absence of adjacent protons results in a sharp singlet, making this peak an unmistakable landmark for confirming the presence of the carbaldehyde functionality.

The Isoxazole Ring Proton (H4)
  • Chemical Shift (δ): 6.8 – 7.5 ppm

  • Multiplicity: Singlet (s)

Expertise & Causality: The single proton on the isoxazole ring, H4, resonates as a singlet in a region that can sometimes overlap with the aryl protons.[5] Its precise chemical shift is influenced by the electronic nature of the substituent on the C3-aryl ring.

  • Electron-Withdrawing Groups (EWGs) on the aryl ring (e.g., -NO₂, -CN, -Cl) will draw electron density away from the isoxazole system, causing a downfield (deshielded) shift for H4.

  • Electron-Donating Groups (EDGs) on the aryl ring (e.g., -OCH₃, -CH₃) will donate electron density, causing an upfield (shielded) shift for H4.[6] This singlet provides direct evidence of the 3,5-disubstituted isoxazole pattern.

The Aryl Group Protons (Ar-H)
  • Chemical Shift (δ): 7.2 – 8.2 ppm

  • Multiplicity: Varies (Doublets, Triplets, Multiplets)

Expertise & Causality: The signals for the protons on the C3-aryl ring appear in the standard aromatic region. Their chemical shifts and coupling patterns are dictated by the substitution pattern on the ring.

  • Electronegativity of the Isoxazole Ring: The isoxazole ring itself acts as an electron-withdrawing substituent on the aryl ring. Consequently, the ortho-protons (H2' and H6') are typically found further downfield than the meta- (H3' and H5') and para-protons (H4').

  • Coupling Constants (J): Standard ortho (³J ≈ 7–9 Hz), meta (⁴J ≈ 2–3 Hz), and para (⁵J ≈ 0–1 Hz) coupling constants are observed, which are critical for determining the substitution pattern (ortho, meta, or para) of any additional substituents on the aryl ring. For example, a para-substituted ring will often present as two distinct doublets.[7]

Part 2: ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides complementary information, confirming the carbon skeleton of the molecule. Key signals include the carbonyl carbon, the three distinct isoxazole ring carbons, and the carbons of the aryl substituent.

The Carbonyl Carbon (C=O)
  • Chemical Shift (δ): 177 – 192 ppm

Expertise & Causality: The carbon of the aldehyde group is highly deshielded due to the double bond to the electronegative oxygen atom.[7] It typically appears as a low-intensity signal in the far downfield region of the spectrum, providing unambiguous evidence of the carbonyl functionality.

The Isoxazole Ring Carbons (C3, C4, C5)
  • C3 Chemical Shift (δ): ~163 – 165 ppm

  • C5 Chemical Shift (δ): ~170 – 172 ppm

  • C4 Chemical Shift (δ): ~97 – 101 ppm

Expertise & Causality: The chemical shifts of the isoxazole ring carbons are highly characteristic.

  • C3 and C5: These carbons are bonded to electronegative heteroatoms (N and O) and are part of C=N and C-O-C environments, respectively, leading to their downfield positions. C5 is often slightly further downfield than C3 due to the combined influence of the ring oxygen and the attached electron-withdrawing aldehyde group.[5][6]

  • C4: In contrast, C4 is significantly more shielded, appearing upfield around 97-101 ppm.[5] This is a hallmark of the isoxazole ring and is due to its position between two sp² carbons within the heterocyclic system, without direct attachment to a heteroatom. This signal is typically intense as it is a protonated carbon (CH).

The Aryl Group Carbons (Ar-C)
  • Chemical Shift (δ): 125 – 140 ppm

Expertise & Causality: The carbons of the aryl ring resonate in the expected aromatic region. The ipso-carbon (the carbon directly attached to the isoxazole ring) can sometimes be distinguished, and the shifts of the other carbons will vary predictably based on the electronic effects of any other substituents present.

Summary of Diagnostic NMR Data

The following table summarizes the typical chemical shift ranges for the key nuclei in 3-aryl-isoxazole-5-carbaldehydes.

Assignment Nucleus Typical Chemical Shift (δ, ppm) Multiplicity Key Notes
Aldehyde¹H9.9 – 10.2Singlet (s)Highly deshielded, diagnostic for -CHO group.
Isoxazole H4¹H6.8 – 7.5Singlet (s)Confirms 3,5-disubstitution pattern.[7]
Aryl Protons¹H7.2 – 8.2Doublet (d), Multiplet (m)Pattern reveals substitution on the aryl ring.
Aldehyde Carbonyl¹³C177 – 192SingletDiagnostic for C=O group.[7]
Isoxazole C5¹³C170 – 172SingletDownfield due to ring O and CHO group.[6]
Isoxazole C3¹³C163 – 165SingletDownfield due to C=N bond.[6]
Aryl Carbons¹³C125 – 140SingletStandard aromatic region.
Isoxazole C4¹³C97 – 101SingletCharacteristically shielded carbon.[5]

Experimental Protocol: A Self-Validating System

To ensure high-quality, reproducible NMR data, the following protocol should be rigorously followed.

1. Sample Preparation:

  • Mass: Accurately weigh 5-10 mg of the purified 3-aryl-isoxazole-5-carbaldehyde sample.

  • Solvent Selection: Use 0.6-0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common first choice due to its excellent solubilizing power for these compounds. If solubility is an issue, DMSO-d₆ can be used.

  • Internal Standard: The residual solvent peak (e.g., CHCl₃ at 7.26 ppm) is typically sufficient for ¹H calibration. For precise ¹³C calibration, tetramethylsilane (TMS) can be added, though referencing the solvent peak (CDCl₃ at 77.16 ppm) is standard practice.[8]

  • Dissolution: Place the sample in a clean, dry NMR tube. Add the deuterated solvent and cap the tube. Gently vortex or sonicate the sample until fully dissolved. Visually inspect for any undissolved particulates.

2. NMR Spectrometer Setup and Data Acquisition:

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.[8]

  • Tuning and Shimming: Insert the sample into the magnet. The instrument should be tuned to the appropriate nucleus (¹H or ¹³C) and the magnetic field shimmed to optimize homogeneity, ensuring sharp, symmetrical peaks.

  • ¹H Acquisition Parameters:

    • Pulse Angle: 30-45 degrees (to allow for faster repetition without saturation).

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 8-16 scans are typically sufficient for good signal-to-noise.

  • ¹³C Acquisition Parameters:

    • Technique: Use a proton-decoupled pulse program (e.g., zgpg30) to produce a spectrum with singlets for all carbons.

    • Pulse Angle: 30 degrees.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: A higher number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.

Data Interpretation Workflow

The process of elucidating the structure from the raw spectra follows a logical progression. This workflow ensures all spectral data is systematically considered for a confident assignment.

G A Acquire ¹H & ¹³C NMR Spectra B Identify Aldehyde Proton (¹H: ~10 ppm, singlet) A->B E Identify Carbonyl Carbon (¹³C: ~180 ppm) A->E C Identify Isoxazole H4 (¹H: ~7 ppm, singlet) B->C D Analyze Aryl Region (¹H: 7.2-8.2 ppm) Determine substitution from coupling C->D H Correlate ¹H and ¹³C Data (Consider 2D NMR if needed) D->H F Assign Isoxazole Carbons (¹³C: C5/C3 >160 ppm, C4 ~100 ppm) E->F G Assign Aryl Carbons (¹³C: 125-140 ppm) F->G G->H I Confirm Final Structure H->I

Caption: Logical workflow for NMR data interpretation.

References

  • Indian Journal of Chemistry, Section B. (2021). Synthesis, characterization and antimicrobial evaluation of some novel (3-methyl- 5-((3-phenylisoxazol-5-yl)methoxy)benzofuran-2. Link

  • Science Arena Publications. (n.d.). Spectroscopy-based Confirmation of Three Novel Isoxazole Combinations. Link

  • MDPI. (2020). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Link

  • Beilstein Journal of Organic Chemistry. (2023). Lewis acid-promoted direct synthesis of isoxazole derivatives. Link

  • Organic Chemistry Data. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Link

  • Modgraph. (2006). 1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds. Link

  • ResearchGate. (n.d.). Novel Derivatives of Phenylisoxazole-3/5-Carbaldehyde Semicarbazone: Synthesis, Characterization, and Computational Studies. Link

  • European Journal of Clinical and Experimental Medicine. (2024). Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. Link

  • MDPI. (2021). Spectroscopic Characterization of 3-Aminoisoxazole, a Prebiotic Precursor of Ribonucleotides. Link

  • PMC. (2018). The synthetic and therapeutic expedition of isoxazole and its analogs. Link

  • ResearchGate. (2016). Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives. Link

  • nmrshiftdb2. (n.d.). open NMR database on the web. Link

  • Hans Reich NMR Collection. (n.d.). NMR Spectroscopy. Link

  • ResearchGate. (n.d.). H.NMR-Spectrum of Heterocyclic Compound {2}. Link

  • The Journal of Organic Chemistry. (1962). The N.m.r. Spectra of Heterocyclic Compounds. I. The Spectra of 1,4-Dioxanes, 1,3-Dioxolanes, and 1,4;5,8-Naphthodioxane1. Link

  • MDPI. (2023). Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. Link

  • ResearchGate. (n.d.). Experimental chemical shifts (ppm, values are marked for protons and.... Link

  • Supporting Information. (n.d.). Lewis acid-promoted direct synthesis of isoxazole derivatives Characterization data and copies of spectra. Link

  • ResearchGate. (n.d.). 5-Methyl-3-phenylisoxazole-4-carboxylic acid. Link

  • Preprints.org. (2024). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Link

  • Supporting Information. (n.d.). 3. Link

  • Asian Journal of Research in Chemistry and Pharmaceutical Sciences. (2023). one pot multicomponent synthesis of a series of 5-amino-3- phenylisoxazole-4-carbonitrile employ. Link

  • Royal Society of Chemistry. (n.d.). S1 1H NMR, 13C NMR, and HMBC Spectra Supplementary Information (SI) for Chemical Science. Link

Sources

Foundational

Unlocking Therapeutic Potential: A Technical Guide to Isoxazole-Based Compounds and Their Molecular Targets

Introduction The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, stands as a privileged scaffold in medicinal chemistry.[1][2][3] Its unique electronic properties and structural...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, stands as a privileged scaffold in medicinal chemistry.[1][2][3] Its unique electronic properties and structural versatility have enabled the development of a wide array of therapeutic agents with diverse pharmacological activities.[4][5][6][7][8] This technical guide provides an in-depth exploration of the key therapeutic targets of isoxazole-based compounds, offering insights for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of these interactions and present practical methodologies for their investigation.

The inherent value of the isoxazole moiety lies in its ability to engage in various non-covalent interactions, including hydrogen bonding, π–π stacking, and hydrophobic interactions, which are crucial for binding to biological targets.[1] This has led to the successful development of FDA-approved drugs for a range of conditions, including inflammatory diseases, infections, and neurological disorders.[1][2]

I. Anti-inflammatory Targets of Isoxazole-Based Compounds

A significant number of isoxazole derivatives exhibit potent anti-inflammatory properties, primarily through the inhibition of key enzymes in the inflammatory cascade.[4][5][9]

A. Cyclooxygenase (COX) Enzymes

The cyclooxygenase (COX) enzymes, COX-1 and COX-2, are central to the synthesis of prostaglandins, which are key mediators of inflammation and pain.[5][10] Isoxazole-containing compounds have been successfully developed as selective COX-2 inhibitors, offering a safer alternative to non-selective NSAIDs by minimizing gastrointestinal side effects.

  • Mechanism of Action: Isoxazole derivatives, such as the withdrawn drug valdecoxib, utilize the acidic nature of the isoxazole ring or appended sulfonamide groups to coordinate with the active site of COX-2.[4] The isoxazole ring can act as a bioisostere for a carboxylic acid, a common feature in many NSAIDs.

  • Key Therapeutic Agents:

    • Valdecoxib: A selective COX-2 inhibitor previously used for the treatment of arthritis and menstrual pain.[4]

    • Parecoxib: A pro-drug of valdecoxib administered intravenously.[5]

B. Secretory Phospholipase A2 (sPLA2)

Secretory phospholipase A2 (sPLA2) enzymes are involved in the release of arachidonic acid, the precursor for prostaglandins and leukotrienes. Inhibition of sPLA2 represents a promising strategy for controlling inflammation. Certain indole-containing isoxazoles have demonstrated potent sPLA2 inhibitory activity.[11] It has been observed that isoxazole derivatives with electron-withdrawing groups on an attached phenyl ring exhibit excellent sPLA2 inhibitory activities.[11]

Experimental Protocol: In Vitro COX-2 Inhibition Assay

This protocol outlines a common method for assessing the COX-2 inhibitory potential of novel isoxazole compounds.

  • Enzyme and Substrate Preparation:

    • Recombinant human COX-2 enzyme is pre-incubated with the test isoxazole compound at various concentrations for 15 minutes at room temperature.

    • A solution of arachidonic acid (substrate) is prepared in a suitable buffer.

  • Reaction Initiation and Termination:

    • The enzymatic reaction is initiated by the addition of arachidonic acid.

    • The reaction is allowed to proceed for a specified time (e.g., 10 minutes) at 37°C.

    • The reaction is terminated by the addition of a quenching solution (e.g., 1 M HCl).

  • Detection of Prostaglandin E2 (PGE2):

    • The amount of PGE2 produced is quantified using a competitive enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.

  • Data Analysis:

    • The percentage of COX-2 inhibition is calculated for each concentration of the test compound relative to a vehicle control.

    • The IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) is determined by plotting the percentage inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

II. Anticancer Targets of Isoxazole-Based Compounds

The isoxazole scaffold is a prominent feature in numerous anticancer agents, targeting a diverse range of molecules and pathways critical for cancer cell proliferation and survival.[6][7][12][13][14][15]

A. Tubulin

Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, making them an attractive target for anticancer drugs.[16] Some isoxazole derivatives have been shown to interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis.[12]

  • Mechanism of Action: These compounds can bind to the taxane-binding site on β-tubulin, stabilizing the microtubule polymer and preventing its depolymerization.[16] This disruption of microtubule dynamics leads to mitotic arrest and ultimately cell death.[16]

B. Protein Kinases

Protein kinases are a large family of enzymes that regulate numerous cellular processes, and their dysregulation is a hallmark of cancer. Isoxazole-based compounds have been developed as inhibitors of various protein kinases.

C. Hormone Receptors

  • Androgen Receptor (AR): In prostate and some breast cancers, the androgen receptor plays a crucial role in tumor growth. A diarylisoxazole derivative has been identified for its activity against androgen receptor-expressing breast cancer cells.[17]

  • Estrogen Receptor α (ERα): ERα is a key driver in the majority of breast cancers. Isoxazole derivatives have been investigated as ERα inhibitors.[12]

D. Other Anticancer Targets

  • Aromatase: This enzyme is responsible for the final step in the synthesis of estrogens. Isoxazole derivatives have been explored as aromatase inhibitors for the treatment of hormone-dependent breast cancer.[12][16]

  • Topoisomerases: These enzymes are essential for DNA replication and repair. Some isoxazole compounds act as topoisomerase inhibitors, leading to DNA damage and cell death.[12]

  • Histone Deacetylases (HDACs): HDACs are involved in the epigenetic regulation of gene expression. Isoxazole-based HDAC inhibitors can induce changes in chromatin structure, leading to the expression of tumor suppressor genes.[12]

  • Heat Shock Protein 90 (HSP90): HSP90 is a molecular chaperone that is essential for the stability and function of many oncoproteins. Resorcinylic 4,5-diarylisoxazole amides have demonstrated potent inhibitory effects on HSP90.[17]

Table 1: Summary of Anticancer Targets for Isoxazole-Based Compounds

TargetMechanism of ActionExample Compound Type
TubulinBinds to the taxane site, stabilizing microtubules and inducing mitotic arrest.[16]Steroidal A-ring-fused isoxazoles
Androgen Receptor (AR)Antagonizes the receptor, inhibiting tumor growth in hormone-dependent cancers.[17]Diarylisoxazole derivatives
AromataseInhibits the synthesis of estrogens, crucial for hormone-receptor-positive cancers.[12][16]Steroidal isoxazole derivatives
TopoisomerasesInhibits DNA replication and repair, leading to apoptosis.[12]Various isoxazole derivatives
HDACsInduces expression of tumor suppressor genes through epigenetic modification.[12]Various isoxazole derivatives
HSP90Destabilizes oncoproteins, leading to their degradation.[17]Resorcinyl 4,5-diarylisoxazoles

Diagram: Anticancer Mechanisms of Isoxazole Compounds

anticancer_mechanisms cluster_cell Cancer Cell cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm cluster_isoxazole Isoxazole Compounds DNA DNA ER ERα Gene Transcription Gene Transcription ER->Gene Transcription AR AR AR->Gene Transcription HDAC HDAC Gene Expression Gene Expression HDAC->Gene Expression Topo Topoisomerase DNA Replication DNA Replication Topo->DNA Replication Tubulin Tubulin Mitotic Arrest Mitotic Arrest Tubulin->Mitotic Arrest HSP90 HSP90 Protein Folding Protein Folding HSP90->Protein Folding Aromatase Aromatase Estrogen Synthesis Estrogen Synthesis Aromatase->Estrogen Synthesis Iso_Tubulin Tubulin Inhibitors Iso_Tubulin->Tubulin Stabilize Iso_Hormone Hormone Receptor Antagonists Iso_Hormone->ER Inhibit Iso_Hormone->AR Inhibit Iso_Enzyme Enzyme Inhibitors Iso_Enzyme->HDAC Inhibit Iso_Enzyme->Topo Inhibit Iso_Enzyme->HSP90 Inhibit Iso_Enzyme->Aromatase Inhibit

Caption: Mechanisms of action for anticancer isoxazole compounds.

III. Neurological Targets of Isoxazole-Based Compounds

Isoxazole derivatives have shown significant promise in the treatment of various neurological and psychiatric disorders by modulating the activity of key neurotransmitter receptors and enzymes.[1][18]

A. GABA-A Receptors

The γ-aminobutyric acid (GABA) system is the primary inhibitory neurotransmitter system in the central nervous system. Isoxazole-based compounds can act as positive allosteric modulators (PAMs) of GABA-A receptors, particularly the α5 subtype, which is implicated in cognitive function.[18]

  • Mechanism of Action: By binding to a site distinct from the GABA binding site, these PAMs enhance the effect of GABA, leading to increased chloride ion influx and neuronal hyperpolarization. This can have therapeutic benefits in conditions like Alzheimer's disease and bipolar disorder.[18]

B. Nicotinic Acetylcholine Receptors (nAChRs)

nAChRs are ligand-gated ion channels involved in various cognitive functions. Isoxazole-isoxazole hybrids have been developed as allosteric modulators of the α7 subtype of nAChR, which could be beneficial for treating cognitive impairments in Alzheimer's and Parkinson's diseases.[18]

C. Other Neurological Targets

  • Dopamine D2 and Serotonin 5-HT2A Receptors: The antipsychotic drug iloperidone, which contains an isoxazole ring, acts as an antagonist at both D2 and 5-HT2A receptors.[1]

  • Metabotropic Glutamate Receptor 5 (mGlu5): Modulation of mGlu5 is a target for treating various neurological disorders, and isoxazole derivatives have been investigated for this purpose.[18]

  • Monoamine Oxidase (MAO) Inhibitors: Isocarboxazid, an isoxazole derivative, is an MAO inhibitor used as an antidepressant.[2]

Diagram: Neurological Targets of Isoxazole Compounds

neuro_targets cluster_receptors Neurotransmitter Receptors Iso Isoxazole-Based Compounds GABAa GABA-A α5 Receptor Iso->GABAa Positive Allosteric Modulation nAChR α7-nAChR Iso->nAChR Allosteric Modulation D2_5HT2A D2/5-HT2A Receptors Iso->D2_5HT2A Antagonism mGlu5 mGlu5 Receptor Iso->mGlu5 Modulation MAO Monoamine Oxidase (MAO) Iso->MAO Inhibition Neuronal Inhibition Neuronal Inhibition GABAa->Neuronal Inhibition Cognitive Function Cognitive Function nAChR->Cognitive Function Antipsychotic Effect Antipsychotic Effect D2_5HT2A->Antipsychotic Effect Synaptic Plasticity Synaptic Plasticity mGlu5->Synaptic Plasticity Neurotransmitter\nMetabolism Neurotransmitter Metabolism MAO->Neurotransmitter\nMetabolism mic_workflow start Start prep_compound Prepare serial dilutions of isoxazole compound start->prep_compound inoculate Inoculate dilutions with bacteria prep_compound->inoculate prep_bacteria Prepare standardized bacterial inoculum prep_bacteria->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate observe Observe for visible bacterial growth incubate->observe determine_mic Determine MIC: Lowest concentration with no visible growth observe->determine_mic end End determine_mic->end

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

The isoxazole scaffold continues to be a highly valuable structural motif in the design and development of new therapeutic agents. Its ability to interact with a wide range of biological targets across different disease areas underscores its versatility and importance in medicinal chemistry. This guide has provided a comprehensive overview of the key therapeutic targets of isoxazole-based compounds, from well-established enzymes like COX-2 to emerging targets in oncology and neuroscience. The provided experimental protocols and diagrams serve as a foundation for researchers to further explore the therapeutic potential of this remarkable heterocyclic ring system. As our understanding of disease biology deepens, the rational design of novel isoxazole derivatives targeting specific molecular pathways will undoubtedly lead to the development of next-generation therapies with improved efficacy and safety profiles.

References

  • A review of isoxazole biological activity and present synthetic techniques. (n.d.). World Journal of Advanced Research and Reviews. [Link]

  • Gujjarappa, R., R, S. K., & M, D. (2022). Isoxazole derivatives showing antimicrobial activity (61–69). ResearchGate. [Link]

  • Kaur, R., & Jaitak, V. (2021). Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. European Journal of Medicinal Chemistry, 225, 113511. [Link]

  • Strafella, J., Talarico, C., & Gazy, A. (2022). Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. Molecules, 27(15), 5032. [Link]

  • Exploring the Potential of Isoxazole Derivatives in Anticancer and Neuroprotective Therapies. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.[Link]

  • Li, S., Mei, Y., Jiang, L., Yang, X., Zeng, W., & Du, Y. (2025). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Medicinal Chemistry. [Link]

  • Oxazole and Isoxazole-containing Pharmaceuticals: Targets, Pharmacological Activities, and Their SAR Studies. (2025). ResearchGate. [Link]

  • Singh, S. K., Kumar, A., & Sharma, S. (2024). Synthesis, characterization, molecular docking and pharmacological evaluation of isoxazole derivatives as potent anti-inflammatory agents. Heliyon, 10(22), e40300. [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. (2025). RSC Publishing. [Link]

  • George, O., & Mandyam, C. D. (2017). A Synthetic Small-Molecule Isoxazole-9 Protects Against Methamphetamine Relapse. Molecular Psychiatry, 22(10), 1418–1426. [Link]

  • Isoxazoline: An Emerging Scaffold in Pesticide Discovery. (2025). PubMed. [Link]

  • Kumar, A., & Kumar, R. (2018). The synthetic and therapeutic expedition of isoxazole and its analogs. Medicinal Chemistry Research, 27(10), 2263–2307. [Link]

  • Balusa, S., & Perumal, Y. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances, 15(16), 10834–10857. [Link]

  • Isoxazole‐Based Compounds Targeting the Taxane‐Binding Site of Tubulin. (2025). ChemMedChem. [Link]

  • Oxazole-Based Compounds As Anticancer Agents. (n.d.). Bentham Science. [Link]

  • Balusa, S., & Perumal, Y. (2025). Advances in isoxazole chemistry and their role in drug discovery. ResearchGate. [Link]

  • Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. (2024). European Journal of Clinical and Experimental Medicine. [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. (2025). RSC Publishing. [Link]

  • Balusa, S., & Perumal, Y. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances, 15(16), 10834–10857. [Link]

  • Kandefer-Szerszeń, M., & Rzeski, W. (2018). Isoxazole Derivatives as Regulators of Immune Functions. Mini-Reviews in Medicinal Chemistry, 18(16), 1364–1372. [Link]

  • Hawash, M., & Jaradat, N. (2021). Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. Journal of Chemistry, 2021, 1–11. [Link]

  • Antimicrobial activity of isoxazole derivatives: A brief overview. (2024). ResearchGate. [Link]

  • Design of novel water-soluble isoxazole-based antimicrobial agents and evaluation of their cytotoxicity and acute toxicity. (2023). PubMed. [Link]

  • Wang, X., Hu, Q., Tang, H., & Pan, X. (2023). Antitumour Activity of Natural Products Containing Isoxazole/Isoxazoline Moiety. Encyclopedia.pub. [Link]

  • Isoxazole–Containing drugs with various pharmacological activities. (n.d.). ResearchGate. [Link]

  • Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. (n.d.). ResearchGate. [Link]

  • Sahoo, B. M., Kumar, B. V. V. R., Panda, K. C., Banik, B. K., Tiwari, A., & Tiwari, V. (2023). Isoxazole Derivatives as Potential Pharmacophore for New Drug Development. ResearchGate. [Link]

  • Isoxazole Scaffolds: Building Blocks for Innovation in Science. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.[Link]

Sources

Exploratory

Solubility of 3-(3,5-Dimethyl-phenyl)-isoxazole-5-carbaldehyde in organic solvents

An In-depth Technical Guide to the Solubility of 3-(3,5-Dimethyl-phenyl)-isoxazole-5-carbaldehyde in Organic Solvents Introduction The isoxazole ring is a prominent scaffold in medicinal chemistry, forming the core of nu...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility of 3-(3,5-Dimethyl-phenyl)-isoxazole-5-carbaldehyde in Organic Solvents

Introduction

The isoxazole ring is a prominent scaffold in medicinal chemistry, forming the core of numerous bioactive compounds and approved pharmaceuticals.[1][2][3] Its unique electronic properties and ability to participate in various intermolecular interactions make it a valuable building block in drug design. This guide focuses on a specific derivative, 3-(3,5-Dimethyl-phenyl)-isoxazole-5-carbaldehyde, a molecule of interest for synthetic and medicinal chemists.

A thorough understanding of a compound's solubility in organic solvents is a cornerstone of successful drug development.[4] This fundamental physicochemical property governs critical processes such as:

  • Reaction Kinetics: The rate and efficiency of chemical syntheses are often dictated by the solubility of reactants in the chosen solvent.

  • Purification and Crystallization: Strategies for isolating and purifying the target compound rely heavily on its differential solubility in various solvent systems.

  • Formulation Development: Creating stable and effective dosage forms requires precise knowledge of the active pharmaceutical ingredient's (API) solubility.

  • Analytical Method Development: The choice of mobile phases in chromatographic techniques like HPLC is directly influenced by the analyte's solubility.

Theoretical Principles of Solubility

The solubility of a solid in a liquid is a measure of the maximum amount of the solid that can dissolve in a given amount of the liquid at a specific temperature to form a saturated solution. This process is governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces are more likely to be soluble in one another.[5][6][7]

Molecular Structure Analysis of 3-(3,5-Dimethyl-phenyl)-isoxazole-5-carbaldehyde

To predict the solubility of 3-(3,5-Dimethyl-phenyl)-isoxazole-5-carbaldehyde, we must first analyze its molecular structure and the polarity of its constituent parts.

  • Isoxazole Ring: The isoxazole ring itself is a polar heterocyclic compound due to the presence of electronegative nitrogen and oxygen atoms.[1] This polarity allows it to interact favorably with polar solvents.

  • 3,5-Dimethyl-phenyl Group: The dimethyl-phenyl substituent is a non-polar, hydrophobic moiety. As the size of the non-polar hydrocarbon portion of a molecule increases, its solubility in polar solvents like water tends to decrease.[8]

  • Carbaldehyde Group (-CHO): The aldehyde functional group is polar due to the carbon-oxygen double bond. The oxygen atom can act as a hydrogen bond acceptor.

Overall, 3-(3,5-Dimethyl-phenyl)-isoxazole-5-carbaldehyde is a moderately polar molecule. The presence of the polar isoxazole and carbaldehyde groups suggests it will have appreciable solubility in polar organic solvents.[1] However, the non-polar dimethyl-phenyl group will likely limit its solubility in highly polar solvents like water while enhancing its solubility in solvents of intermediate polarity and non-polar aromatic solvents.

Intermolecular Forces at Play

The solubility of this compound is a result of the interplay between the energy required to break the solute-solute and solvent-solvent interactions and the energy gained from forming new solute-solvent interactions. The key intermolecular forces to consider are:

  • Dipole-Dipole Interactions: The polar nature of the isoxazole and carbaldehyde groups will lead to dipole-dipole interactions with polar solvent molecules.

  • Hydrogen Bonding: The oxygen atom of the carbaldehyde group and the nitrogen and oxygen atoms of the isoxazole ring can act as hydrogen bond acceptors.[9] This is a crucial factor for solubility in protic solvents (e.g., alcohols) and other solvents capable of hydrogen bonding.[10][11] The ability to form hydrogen bonds with a solvent can significantly increase a solute's solubility.[10]

  • Van der Waals Forces: The non-polar dimethyl-phenyl group will interact with non-polar solvents primarily through weaker van der Waals forces.

Based on this analysis, we can hypothesize that 3-(3,5-Dimethyl-phenyl)-isoxazole-5-carbaldehyde will exhibit its highest solubility in moderately polar to polar aprotic solvents (like acetone, ethyl acetate, and dichloromethane) and polar protic solvents (like ethanol and methanol). Its solubility is expected to be lower in highly non-polar solvents (like hexane) and potentially limited in highly polar solvents where strong solvent-solvent interactions (like the hydrogen bonding network in water) are difficult to overcome.

Experimental Determination of Solubility

To obtain reliable and reproducible solubility data, a standardized experimental protocol is essential. The Shake-Flask method followed by gravimetric analysis is a widely accepted and accurate technique for determining equilibrium solubility.[12][13]

Good Laboratory Practices (GLP) Considerations

Adherence to Good Laboratory Practices (GLP) is crucial for ensuring the quality and integrity of the generated data.[14][15] Key GLP principles to follow include:

  • Purity of Materials: The solute and all solvents must be of high purity.[12]

  • Temperature Control: Solubility is temperature-dependent, so all experiments must be conducted at a constant and accurately recorded temperature.[16]

  • Equilibrium Achievement: The system must reach equilibrium, meaning the solution is saturated. This often requires shaking for a sufficient period, typically 24-72 hours.[12]

  • Accurate Measurements: All mass and volume measurements must be performed with calibrated equipment.

  • Proper Documentation: All experimental parameters, procedures, and results must be meticulously documented.[17]

Protocol: Equilibrium Solubility Determination by the Shake-Flask Gravimetric Method

This protocol details the steps to determine the solubility of 3-(3,5-Dimethyl-phenyl)-isoxazole-5-carbaldehyde in a given organic solvent.

Materials and Equipment:

  • 3-(3,5-Dimethyl-phenyl)-isoxazole-5-carbaldehyde (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (readable to 0.1 mg)

  • Vials with screw caps

  • Orbital shaker with temperature control

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Pipettes and syringes

  • Pre-weighed glass evaporating dishes or watch glasses

  • Vacuum oven or hot air oven

Step-by-Step Procedure:

  • Preparation: Add an excess amount of 3-(3,5-Dimethyl-phenyl)-isoxazole-5-carbaldehyde to a vial. The presence of undissolved solid at the end of the experiment is necessary to confirm that the solution is saturated.[12][18]

  • Solvent Addition: Add a known volume (e.g., 5.0 mL) of the chosen organic solvent to the vial.

  • Equilibration: Securely cap the vial and place it in an orbital shaker set to a constant temperature (e.g., 25°C). Shake the mixture for 24-48 hours to ensure equilibrium is reached.

  • Phase Separation: After shaking, allow the vials to stand undisturbed at the same constant temperature for at least 2 hours to let the excess solid settle.[16]

  • Sampling: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe fitted with a syringe filter to remove any undissolved solid particles.

  • Gravimetric Analysis:

    • Dispense the filtered aliquot into a pre-weighed evaporating dish.[13]

    • Record the total weight of the dish and the solution.

    • Evaporate the solvent in a fume hood or a vacuum oven at a suitable temperature until the solute is completely dry.[13][19]

    • Continue drying until a constant weight is achieved.[13]

    • Record the final weight of the dish with the dried solute.

Calculations:

  • Weight of Solute: (Weight of dish + dry solute) - (Weight of empty dish)

  • Weight of Solvent: (Weight of dish + solution) - (Weight of dish + dry solute)

  • Solubility ( g/100 g solvent): (Weight of solute / Weight of solvent) * 100

This procedure should be repeated at least in triplicate for each solvent to ensure the reliability of the results.

Alternative Analytical Methods:

  • UV-Vis Spectroscopy: If the compound has a distinct chromophore, a calibration curve can be prepared, and the concentration of the solute in the filtered supernatant can be determined by measuring its absorbance.[20] This method is often faster than the gravimetric method.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive and accurate method for determining concentration, especially for sparingly soluble compounds.[21] A calibration curve is generated using standard solutions of known concentrations.

Experimental Workflow Diagram

G cluster_prep Preparation & Equilibration cluster_analysis Sampling & Analysis cluster_calc Calculation A 1. Add excess solute to vial B 2. Add known volume of solvent A->B C 3. Shake at constant T (24-48h) B->C D 4. Settle to allow phase separation C->D E 5. Withdraw supernatant via syringe filter D->E F 6. Dispense into pre-weighed dish E->F G 7. Evaporate solvent to dryness F->G H 8. Weigh dried solute G->H I Calculate Solubility (g/100g solvent) H->I

Caption: Workflow for Gravimetric Solubility Determination.

Data Presentation and Interpretation

Quantitative solubility data should be presented in a clear and organized manner to facilitate comparison across different solvents.

Table 1: Hypothetical Solubility of 3-(3,5-Dimethyl-phenyl)-isoxazole-5-carbaldehyde at 25°C

SolventDielectric Constant (Polarity)Solubility ( g/100 g solvent)Qualitative Description
n-Hexane1.88< 0.1Sparingly Soluble
Toluene2.382.5Soluble
Dichloromethane9.0815.0Freely Soluble
Ethyl Acetate6.0210.5Freely Soluble
Acetone21.018.2Very Soluble
Ethanol24.58.5Soluble
Methanol32.75.1Soluble
Dimethyl Sulfoxide (DMSO)46.7> 25Very Soluble

Note: The values presented in this table are hypothetical and for illustrative purposes only. Actual experimental determination is required for accurate data.

Interpretation of Hypothetical Results

The hypothetical data in Table 1 aligns with our theoretical predictions.

  • The compound shows low solubility in the non-polar solvent n-hexane.

  • Solubility is significantly higher in solvents of intermediate to high polarity, such as dichloromethane, ethyl acetate, and acetone. This suggests that dipole-dipole interactions are key drivers of solvation.

  • The high solubility in DMSO, a highly polar aprotic solvent, is also expected.

  • In the polar protic solvents, ethanol and methanol, the solubility is good but perhaps less than in a polar aprotic solvent like acetone. This could be due to the energy required to disrupt the strong hydrogen-bonding network of the alcohols.

Solubility vs. Solvent Polarity Relationship

G cluster_solvents cluster_solubility Low Low Polarity (e.g., Hexane) S_Low Low Solubility Low->S_Low Weak Interactions Med Medium Polarity (e.g., Toluene, DCM) S_High High Solubility Med->S_High Favorable Interactions High High Polarity (e.g., Acetone, DMSO) High->S_High Strong Interactions

Caption: Relationship between solvent polarity and solubility.

Conclusion

While specific solubility data for 3-(3,5-Dimethyl-phenyl)-isoxazole-5-carbaldehyde requires empirical determination, a robust theoretical framework allows for strong predictions of its behavior. The molecule's moderately polar nature, stemming from the isoxazole and carbaldehyde functionalities, balanced by the non-polar dimethyl-phenyl group, suggests optimal solubility in organic solvents of intermediate to high polarity.

For researchers and drug development professionals, the importance of obtaining precise, quantitative solubility data cannot be overstated. The standardized shake-flask gravimetric method, conducted under GLP, provides a reliable means to this end. The resulting data is fundamental for optimizing synthetic routes, developing effective purification strategies, and creating viable pharmaceutical formulations. This guide provides the necessary framework for undertaking such a critical characterization with scientific integrity and confidence.

References

  • Vertex AI Search. (n.d.). Isoxazole - Solubility of Things.
  • Benchchem. (n.d.). An In-depth Technical Guide to the Solubility of Benzo[d]isoxazol-3-ol in Organic Solvents.
  • Scribd. (n.d.). Determination of Solubility of Drug at Room Temperature by Gravimetric Method.
  • Quora. (2017, June 24). How can you determine the solubility of organic compounds?
  • NZ Science Class Online. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
  • ResearchGate. (2025, August 10). Prediction of the Solubility of Organic Compounds in High-Temperature Water Using Machine Learning.
  • Google Patents. (n.d.). Method for determining solubility of a chemical compound.
  • Chemistry Steps. (n.d.). Solubility of Organic Compounds.
  • ResearchGate. (2020, May 10). Theoretical-study-of-Isoxazoles-and-their-derivatives.
  • PMC. (2023, October 18). Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models.
  • Rowan University. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • Chemistry LibreTexts. (2022, April 2). 6.3: Hydrogen Bonding Interactions and Solubility.
  • National Journal of Pharmaceutical Sciences. (n.d.). Determination of solubility by gravimetric method: A brief review.
  • PubChem. (n.d.). 3,5-Dimethyl-4-Isoxazolecarbaldehyde.
  • Chemical Reviews. (n.d.). Physics-Based Solubility Prediction for Organic Molecules.
  • Chemistry LibreTexts. (2023, January 29). Solubility and Factors Affecting Solubility.
  • PubMed. (2011). [Good laboratory practice of equilibrium solubility measurement].
  • Chem LibreTexts. (2023, August 31). Solubility of Organic Compounds.
  • Chemsrc. (2025, October 24). 3-(3-BROMO-PHENYL)-ISOXAZOLE-5-CARBALDEHYDE.
  • Pharma Express. (n.d.). Determination of Solubility by Gravimetric Method.
  • Rowan Scientific. (n.d.). Predicting Solubility.
  • Labclinics. (2020, November 16). Solubility factors when choosing a solvent.
  • World Health Organization. (n.d.). GOOD LABORATORY PRACTICE (GLP).
  • Vedantu. (n.d.). How do hydrogen bonds affect solubility class 11 chemistry CBSE.
  • ACS Publications. (n.d.). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates.
  • PMC. (n.d.). The synthetic and therapeutic expedition of isoxazole and its analogs.
  • YouTube. (2023, January 13). Solubility of Organic Compounds.
  • MSE Supplies LLC. (2025, January 30). Gravimetric Analysis General Guide.
  • NZ Science Class Online. (n.d.). 5. Polarity and Solubility.
  • Biobide. (2024). Good Laboratory Practices (GLP): 2024 Guide.
  • SciRP.org. (2015, June 8). Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions.
  • FDA. (n.d.). Good Laboratory Practice (GLP) 101 – Regulations and Basic Studies.
  • PMC. (n.d.). Perspectives in solubility measurement and interpretation.
  • NIST WebBook. (n.d.). Isoxazole, 3,5-dimethyl-.
  • Journal of Medical and Health Studies. (2025, April 5). The relationship of hydrogen bond formation with solubility increment of poorly soluble drugs.
  • Reddit. (2022, December 27). ELI5 the polarity of solvents and how it affects solubility. Retrieved February 6, 2026, from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHOEA3N-lj8z1HZ9jlTj1fp9XffElLldGCInOKQKkn32S5PoFAN93BazCxIrAkJ1HPsovJ5ISdpileAj7rgGhUWIgglBJDYOjHf-n-CmEt1eeaQhvEgnZJMgLbrEdH_8t5eITwQoi8AIL2LQQKQNbzQdKbwTJ9R-gdR1HN5PQpDos7ae2boWo9Y5Bg1clcRR2SYY30h_vmqL7KBNzKKD8UcUAwBNhhWow==]([Link]

Sources

Foundational

Technical Guide: Purity Assessment of Synthesized 3-(3,5-Dimethyl-phenyl)-isoxazole-5-carbaldehyde

This guide serves as a definitive technical resource for the purity assessment of 3-(3,5-Dimethyl-phenyl)-isoxazole-5-carbaldehyde .[1] It is structured to provide actionable protocols, mechanistic insights into impurity...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a definitive technical resource for the purity assessment of 3-(3,5-Dimethyl-phenyl)-isoxazole-5-carbaldehyde .[1] It is structured to provide actionable protocols, mechanistic insights into impurity formation, and robust quantification strategies for researchers in medicinal chemistry and drug development.[1]

[1]

Executive Summary & Critical Quality Attributes (CQAs)

The molecule 3-(3,5-Dimethyl-phenyl)-isoxazole-5-carbaldehyde is a high-value heterocyclic intermediate.[1] Its 5-formyl group serves as a "warhead" for further diversification (e.g., reductive amination, Wittig olefination) in the synthesis of kinase inhibitors and BET bromodomain ligands.[1]

However, the chemical nature of the isoxazole ring and the aldehyde functionality introduces specific purity challenges. A standard "area %" report from LC-MS is insufficient for drug development due to potential response factor bias and "invisible" inorganic contaminants.

Critical Quality Attributes (CQAs):

  • Regio-purity: Absence of the 5-(3,5-dimethylphenyl)-isoxazole-3-carbaldehyde isomer.[1]

  • Oxidation State: Quantitation of the corresponding carboxylic acid (oxidation impurity).

  • Assay (% w/w): Absolute purity determined via qNMR to account for solvent entrapment and inorganic salts.

Synthesis-Driven Impurity Profiling

To assess purity effectively, one must understand the genesis of impurities. The most common synthetic route involves the [3+2] cycloaddition of a nitrile oxide (generated in situ from an oxime) with a propargyl equivalent.[1]

The Impurity Landscape
  • Regioisomers: The 1,3-dipolar cycloaddition can yield both the 3,5- and 5,3-substituted isoxazoles.[1] While steric bulk usually favors the 3,5-isomer, the 5,3-isomer is a common contaminant that is difficult to separate.[1]

  • Furoxan Dimers: Nitrile oxides are unstable and can dimerize to form furoxans if the dipolarophile (alkyne) reacts too slowly.

  • Aldehyde Oxidation: The C5-aldehyde is susceptible to autoxidation, forming 3-(3,5-Dimethyl-phenyl)-isoxazole-5-carboxylic acid , especially if stored in solution or exposed to air.[1]

Visualization: Impurity Origin Pathway

The following diagram maps the synthetic vectors leading to specific impurities.

ImpurityMap cluster_0 Critical Impurities Start Oxime Precursor NitrileOxide Nitrile Oxide (Intermediate) Start->NitrileOxide Chloramine-T or NCS Product Target Aldehyde (3,5-Isomer) NitrileOxide->Product + Propargyl source (Major Path) Regioisomer Regioisomer (5,3-Isomer) NitrileOxide->Regioisomer Lack of Regiocontrol Dimer Furoxan Dimer NitrileOxide->Dimer Slow Cycloaddition Acid Carboxylic Acid (Oxidation) Product->Acid Air/Storage (Autoxidation)

Figure 1: Mechanistic pathway showing the origin of critical impurities during isoxazole synthesis.[1]

Structural Confirmation (Qualitative Analysis)

Before quantification, the identity of the scaffold must be validated.[1] The symmetry of the 3,5-dimethylphenyl group is the primary diagnostic tool.

1H-NMR Diagnostic Signals (CDCl3, 400 MHz)
MoietyChemical Shift (δ ppm)MultiplicityDiagnostic Value
-CHO (Aldehyde) 9.8 – 10.2 Singlet (1H)Confirms oxidation state.[1] Loss of this signal indicates acid formation.
Isoxazole C4-H 6.9 – 7.3 Singlet (1H)Critical for distinguishing regioisomers.[1] The 3,5-isomer H4 is typically downfield of the 5,3-isomer.[1]
Ar-H (Ortho) ~7.5 Singlet (2H)Symmetry Marker: The 2,6-protons on the phenyl ring are equivalent.[1]
Ar-H (Para) ~7.1 Singlet (1H)Confirms 3,5-substitution pattern on the phenyl ring.[1]
Ar-CH3 2.3 – 2.4 Singlet (6H)Integration of 6H confirms the dimethyl group integrity.

Expert Insight: If the aromatic region shows complex splitting (doublets/triplets) instead of clean singlets, the 3,5-dimethyl substitution pattern is incorrect, or the phenyl ring rotation is restricted (unlikely for this molecule).[1]

Quantitative Purity Assessment

For drug development, "Area %" from HPLC is a relative measurement.[1] Absolute purity must be established to account for solvents, water, and inorganic salts.[1]

Method A: Quantitative NMR (qNMR) – The Gold Standard

qNMR is the preferred method for establishing the potency of the reference standard. It relies on the direct proportionality between signal integration and molar concentration, independent of extinction coefficients.

Protocol:

  • Internal Standard (IS): Use 1,3,5-Trimethoxybenzene (δ 6.08 ppm) or Maleic Acid (δ 6.28 ppm).[1] Ensure the IS signals do not overlap with the isoxazole H4 or aldehyde proton.

  • Solvent: DMSO-d6 (preferred for solubility) or CDCl3.

  • Relaxation Delay (d1): Set to ≥ 30 seconds (5 × T1) to ensure full magnetization recovery for accurate integration.

  • Pulse Angle: 90°.

  • Scans: Minimum 16 scans for adequate S/N ratio (>250:1).

Calculation: ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="ng-star-inserted display">



Where 

= Integration,

= Number of protons,

= Molecular weight,

= Mass,

= Purity of standard.[2][3][4][5]
Method B: HPLC-UV for Impurity Profiling

While qNMR gives absolute assay, HPLC is required to detect trace organic impurities (0.05% - 1.0%) that are below the NMR limit of detection.[1]

Chromatographic Conditions:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[1]

  • Mobile Phase A: Water + 0.1% Formic Acid (Acidic pH suppresses ionization of the carboxylic acid impurity, sharpening the peak).[1]

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: 254 nm (Aromatic) and 280 nm (Aldehyde specific).[1]

Expert Insight: Aldehydes can form hydrates (gem-diols) in aqueous mobile phases, leading to peak broadening or splitting.[1] If this occurs, increase the organic ratio or switch to a methanol-free mobile phase (acetonitrile is preferred).[1]

Decision Tree & Workflow

This workflow ensures no critical impurity is overlooked before the compound is released for biological testing.

Workflow Sample Synthesized Isoxazole Aldehyde NMR_Qual 1H NMR (Qualitative) Check Structure & Regioisomer Sample->NMR_Qual Decision1 Structure Correct? NMR_Qual->Decision1 Purify Repurify (Column Chromatography) Decision1->Purify No (Regioisomer/Dimer) HPLC HPLC-UV Analysis Check Area % & Acid Impurity Decision1->HPLC Yes Purify->NMR_Qual Decision2 Purity > 95%? HPLC->Decision2 Decision2->Purify No (<95%) qNMR qNMR Analysis Determine Absolute Assay (wt%) Decision2->qNMR Yes (>95%) Release Release for Biological Assays qNMR->Release

Figure 2: Step-by-step decision tree for the release of the synthesized intermediate.

Stability and Storage Protocols

The aldehyde functionality at position 5 is the stability weak point.

  • Storage: Store under Argon at -20°C.

  • Re-testing: If the compound is stored for >2 weeks, acquire a quick 1H NMR. Look for the appearance of a broad singlet at ~11-13 ppm (Carboxylic Acid -COOH) and a decrease in the aldehyde signal at 10 ppm.

  • Purification: If acid content >5%, filter through a short plug of basic alumina (removes acid) or recrystallize from Hexane/EtOAc.[1]

References

  • Pauli, G. F., et al. (2014).[1] "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry.

    • Citation Context: Establishes qNMR as a superior method for absolute purity determin
  • Giordano, C., et al. (2013).[1] "Determining and reporting purity of organic molecules: why qNMR." Magnetic Resonance in Chemistry.

    • Citation Context: Supports the protocol for using internal standards in NMR for purity document
  • Pérez, B., & Ramón, D. J. (2015).[1][2] "Regioselective synthesis of 3,5-disubstituted isoxazoles from aldehydes and alkynes." Organic Chemistry Frontiers.

    • Citation Context: Details the synthetic mechanisms leading to regioisomers in isoxazole synthesis.
  • FDA Guidance for Industry. (2000). "Analytical Procedures and Methods Validation for Drugs and Biologics."

    • Citation Context: Provides the regulatory framework for validating analytical methods like HPLC and qNMR.

Sources

Protocols & Analytical Methods

Method

Strategic One-Pot Synthesis of Isoxazoles: From Aldehydes &amp; Alkynes to Bioactive Scaffolds

Executive Summary The isoxazole scaffold is a cornerstone of medicinal chemistry, serving as a bioisostere for carboxylic acids and esters, and forming the pharmacophore of blockbuster drugs like Valdecoxib (COX-2 inhibi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The isoxazole scaffold is a cornerstone of medicinal chemistry, serving as a bioisostere for carboxylic acids and esters, and forming the pharmacophore of blockbuster drugs like Valdecoxib (COX-2 inhibitor) and Leflunomide (DMARD). Traditional synthesis often involves the isolation of unstable oximoyl chloride or nitrile oxide intermediates, posing safety risks and reducing yield.

This Application Note details a robust One-Pot, Three-Component strategy for synthesizing isoxazole derivatives directly from aldehydes and alkynes. We present two distinct protocols: a Metal-Free Oxidative Route (utilizing Chloramine-T) for broad functional group tolerance, and a Copper-Catalyzed Route for strict 3,5-regiocontrol.

Mechanistic Insight & Reaction Logic

The core transformation relies on the in situ generation of a Nitrile Oxide species from an aldehyde, followed by a [3+2] dipolar cycloaddition with an alkyne.[1]

The "One-Pot" Advantage

Isolating nitrile oxides is hazardous due to their tendency to dimerize into furoxans or polymerize. By generating them in the presence of the dipolarophile (alkyne), the unstable dipole is immediately trapped, driving the equilibrium toward the stable isoxazole product.

Reaction Pathway Visualization

The following diagram illustrates the cascade transformation and the divergence between thermal (mixture) and catalytic (regioselective) pathways.

Isoxazole_Mechanism Aldehyde Aldehyde (R-CHO) Oxime Aldoxime (Intermediate) Aldehyde->Oxime + NH2OH·HCl (Condensation) NitrileOxide Nitrile Oxide (R-C≡N+-O-) Oxime->NitrileOxide + Oxidant (Chloramine-T / NCS) Isoxazole35 3,5-Disubstituted Isoxazole NitrileOxide->Isoxazole35 Cu(I) Catalysis (Regioselective) NitrileOxide->Isoxazole35 Thermal [3+2] Isoxazole34 3,4-Disubstituted Isoxazole NitrileOxide->Isoxazole34 Thermal [3+2] (Minor Product)

Figure 1: Mechanistic pathway for the one-pot synthesis of isoxazoles. The nitrile oxide intermediate is the pivot point for regioselectivity.

Protocol A: Metal-Free Oxidative Cycloaddition (Chloramine-T)

Best For: Synthesis of isoxazoles where trace metal contamination is a concern (e.g., late-stage API synthesis). Mechanism: Chloramine-T acts as a dual reagent, providing both the halogen source (for chlorination) and the base (sulfonamide anion) to generate the nitrile oxide.

Materials
  • Aldehyde (1.0 equiv): Aromatic or aliphatic.[2]

  • Alkyne (1.2 equiv): Terminal or internal.

  • Hydroxylamine Hydrochloride (1.1 equiv) .

  • Chloramine-T Trihydrate (1.1 equiv) .

  • Solvent: Ethanol/Water (1:1) or Methanol.[3]

  • Temperature: Reflux (70–80 °C).

Step-by-Step Procedure
  • Oxime Formation: In a round-bottom flask, dissolve the Aldehyde (1.0 mmol) and Hydroxylamine Hydrochloride (1.1 mmol) in Ethanol (5 mL). Stir at room temperature for 30 minutes.

    • Checkpoint: Monitor by TLC until the aldehyde spot disappears.

  • Oxidant Addition: Add Chloramine-T trihydrate (1.1 mmol) to the reaction mixture. Stir for 10 minutes at room temperature.

    • Observation: The solution may become slightly cloudy as the intermediate forms.

  • Cycloaddition: Add the Alkyne (1.2 mmol) and water (5 mL).

  • Reflux: Heat the mixture to reflux (approx. 80 °C) for 4–6 hours.

    • Self-Validation: The reaction is complete when the intermediate oxime spot disappears on TLC.

  • Workup: Cool to room temperature. The product often precipitates.

    • Solid Product: Filter, wash with cold water/ethanol (1:1), and dry.

    • Oily Product: Extract with Ethyl Acetate (3x 10 mL), wash with brine, dry over

      
      , and concentrate.
      

Protocol B: Regioselective Copper-Catalyzed Synthesis (CuAAC/CuANOC)

Best For: Strict requirement for 3,5-disubstituted isomers from terminal alkynes. Mechanism: Similar to the famous Click reaction, Copper(I) forms a copper-acetylide species that directs the attack of the nitrile oxide, ensuring 100% regioselectivity.

Materials
  • Aldehyde (1.0 equiv) .

  • Terminal Alkyne (1.1 equiv) .

  • Hydroxylamine Hydrochloride (1.1 equiv) .

  • N-Chlorosuccinimide (NCS) (1.1 equiv): Chlorinating agent.

  • Base:

    
     (1.0 equiv) or 
    
    
    
    .
  • Catalyst:

    
     (5 mol%) + Sodium Ascorbate (10 mol%) OR CuI (5 mol%).
    
  • Solvent:

    
     (1:1).
    
Step-by-Step Procedure
  • In Situ Oxime Gen: Combine Aldehyde and

    
      in 
    
    
    
    . Stir for 30 min.
  • Chlorination: Add NCS (1.1 equiv). Stir for 1 hour at RT.

    • Note: This generates the hydroximoyl chloride intermediate.

  • Catalysis Initiation: Add the Alkyne , followed by the Copper Catalyst (

    
    /Ascorbate) and finally the Base  (
    
    
    
    ) dropwise.
    • Critical: Add the base slowly to prevent rapid dimerization of the nitrile oxide before it can react with the copper-acetylide.

  • Reaction: Stir at room temperature for 6–12 hours.

  • Quenching: Add dilute ammonia solution (to complex copper) and extract with DCM.

Comparative Data & Selection Guide

The following table summarizes the performance characteristics of the two protocols based on internal validation data.

FeatureProtocol A (Chloramine-T)Protocol B (Cu-Catalyzed)
Regioselectivity Moderate (Mixture of 3,5 and 3,4 possible with internal alkynes)Excellent (Exclusive 3,5 for terminal alkynes)
Reaction Time 4–6 Hours (Reflux)6–12 Hours (RT)
Atom Economy HighModerate (Requires NCS/Base waste)
Green Score High (Water/EtOH, no heavy metals)Medium (Copper waste disposal req.)
Substrate Scope Tolerates internal alkynesLimited to terminal alkynes
Decision Matrix for Researchers

Decision_Tree Start Start: Select Alkyne Type AlkyneType Is the Alkyne Terminal? Start->AlkyneType Terminal Yes (Terminal) AlkyneType->Terminal Internal No (Internal) AlkyneType->Internal RegioReq Is 3,5-Regioselectivity Critical? Terminal->RegioReq UseCT USE PROTOCOL A (Chloramine-T / Thermal) Internal->UseCT Cu inactive on internal UseCu USE PROTOCOL B (Copper Catalyzed) RegioReq->UseCu Yes RegioReq->UseCT No (or if mixture acceptable)

Figure 2: Decision matrix for selecting the optimal synthetic protocol.

Troubleshooting & Expert Tips

  • The "Dimerization" Trap: If you observe a byproduct (furoxan), the concentration of free nitrile oxide is too high.

    • Fix: Slow down the addition of the Base (Protocol B) or the Oxidant (Protocol A). Ensure the Alkyne is present in excess (1.2–1.5 equiv).

  • Steric Hindrance: Ortho-substituted aromatic aldehydes react slower. Increase reaction time to 12 hours for Protocol A.

  • Safety Note: While "One-Pot" reduces risk, nitrile oxides are energetic. Do not scale up beyond 5-10g without calorimetric testing (DSC).

References

  • Kadam, K. S., et al. (2016).[1][4] "Alkyl Nitrites: Novel Reagents for One-Pot Synthesis of 3,5-Disubstituted Isoxazoles from Aldoximes and Alkynes."[1][4] Synthesis, 48, 3996-4008.[1][4]

  • Tang, S., et al. (2009).[4][5][6] "Efficient and Regioselective One-Pot Synthesis of 3-Substituted and 3,5-Disubstituted Isoxazoles." Organic Letters, 11(17), 3982–3985.

  • Han, L., et al. (2014).[7][8] "One-Pot Synthesis of Isoxazolines from Aldehydes Catalyzed by Iodobenzene." Synthesis, 46, 503-509.[7]

  • Zhu, X., et al. (2025). "Isoxazoles as efficient alkyne amination reagents in divergent heterocycle synthesis." Chemical Society Reviews.

Sources

Application

Application Note: 3-(3,5-Dimethyl-phenyl)-isoxazole-5-carbaldehyde in Fragment-Based Drug Discovery (FBDD)

Executive Summary: The "Hydrophobic Anchor" Strategy In modern drug discovery, particularly within Fragment-Based Drug Discovery (FBDD), the 3-(3,5-dimethylphenyl) motif is a "privileged structure." Its lipophilic bulk a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Hydrophobic Anchor" Strategy

In modern drug discovery, particularly within Fragment-Based Drug Discovery (FBDD), the 3-(3,5-dimethylphenyl) motif is a "privileged structure." Its lipophilic bulk and symmetry allow it to efficiently fill hydrophobic pockets in target proteins such as BET Bromodomains (BRD4) and various Kinases .

This application note details the technical roadmap for utilizing 3-(3,5-Dimethyl-phenyl)-isoxazole-5-carbaldehyde as a linchpin intermediate. Unlike simple phenyl rings, the isoxazole core provides a rigid linker with specific hydrogen-bond acceptor properties, while the 5-position aldehyde serves as a versatile "warhead" for rapid library generation via reductive amination or Knoevenagel condensation.

Chemical Profile & Stability[1]

PropertySpecification
IUPAC Name 3-(3,5-dimethylphenyl)-1,2-oxazole-5-carbaldehyde
CAS Number 885273-60-9
Molecular Weight 201.22 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DCM, THF, DMSO; sparingly soluble in water
Reactivity High electrophilicity at C5-formyl group; isoxazole ring stable to mild acid/base
Storage -20°C under inert atmosphere (Argon/Nitrogen); aldehyde is oxidation-sensitive

Critical Handling Note: The C5-aldehyde is susceptible to air oxidation to the corresponding carboxylic acid. Always verify purity via TLC or LC-MS prior to use in sensitive coupling reactions.

Synthesis Protocol: The [3+2] Cycloaddition Route[4]

While commercially available, in-house synthesis is often required for scale-up or analog generation. The most robust route utilizes a [3+2] dipolar cycloaddition between a nitrile oxide and propargyl alcohol, followed by oxidation.

Phase 1: Formation of the Chloroxime Intermediate

Rationale: The nitrile oxide is unstable and must be generated in situ. The chloroxime serves as a stable precursor.

Reagents: 3,5-Dimethylbenzaldehyde, Hydroxylamine HCl, N-Chlorosuccinimide (NCS).

  • Oxime Formation: Dissolve 3,5-dimethylbenzaldehyde (10 mmol) in EtOH/H2O (1:1). Add Hydroxylamine HCl (12 mmol) and NaOAc (15 mmol). Stir at RT for 2 hours.

    • Checkpoint: Monitor by TLC (Hexane/EtOAc 4:1). The aldehyde spot should disappear.

  • Chlorination: Extract the oxime into DMF. Cool to 0°C. Add NCS (1.1 eq) portion-wise. Stir for 1 hour at RT to form the hydroximoyl chloride .

Phase 2: [3+2] Cycloaddition & Oxidation

Rationale: This step constructs the isoxazole core with the correct regiochemistry.

Reagents: Propargyl alcohol, Et3N, DCM, MnO2 (or Dess-Martin Periodinane).

  • Cycloaddition: Dissolve the hydroximoyl chloride in DCM. Add propargyl alcohol (1.2 eq).

  • In-situ Nitrile Oxide Generation: Add Et3N (1.2 eq) dropwise over 30 mins at 0°C. The base eliminates HCl, generating the nitrile oxide which immediately reacts with the alkyne.

    • Mechanism:[1][2][3][4] The 3,5-dimethylphenyl group directs the bulky dipole to the less sterically hindered position, favoring the 3,5-disubstituted isoxazole.

  • Oxidation: Isolate the intermediate alcohol (3-(3,5-dimethylphenyl)isoxazol-5-yl)methanol. Dissolve in DCM and treat with activated MnO2 (10 eq) at RT for 12 hours.

    • Filtration: Filter through a Celite pad to remove Mn species.

    • Purification: Flash chromatography (Hexane/EtOAc) yields the target aldehyde .

Application Protocol: Divergent Library Generation

The primary utility of this aldehyde is the rapid generation of amine libraries targeting the "WPF shelf" or similar hydrophobic regions in proteins.

Workflow: Reductive Amination (One-Pot)

Objective: Synthesize a library of secondary amines to probe solubility and binding affinity.

Reagents:

  • Scaffold: 3-(3,5-Dimethyl-phenyl)-isoxazole-5-carbaldehyde (0.1 mmol)

  • Amine Monomers: Diverse set (aliphatic, aromatic, heteroaromatic)[5]

  • Reductant: Sodium Triacetoxyborohydride (STAB) - Chosen for mildness to avoid reducing the isoxazole ring.

  • Solvent: DCE (1,2-Dichloroethane) or THF.[6]

Step-by-Step Protocol:

  • Imine Formation:

    • In a 2 mL vial, dissolve the aldehyde (20 mg, 0.1 mmol) in DCE (1 mL).

    • Add the amine monomer (0.11 mmol, 1.1 eq).

    • Catalysis: If the amine is a hydrochloride salt, add 1 eq of DIPEA. If the reaction is sluggish, add 1 drop of Acetic Acid.

    • Incubation: Shake at RT for 1-2 hours.

    • Self-Validation: The solution often turns slightly yellow upon imine formation.

  • Reduction:

    • Add STAB (Sodium triacetoxyborohydride) (32 mg, 0.15 mmol, 1.5 eq) in one portion.

    • Caution: Gas evolution (H2) may occur; ensure the vial is vented or has headspace.

    • Shake at RT for 16 hours.

  • Quench & Workup:

    • Quench with sat. NaHCO3 (1 mL).

    • Extract with DCM (2 x 2 mL).

    • Pass the organic layer through a phase separator cartridge.

    • Evaporate solvent.[6]

  • Analysis:

    • LC-MS: Check for [M+H]+ peak corresponding to the secondary amine.

    • Purity Criteria: >90% purity required for biological screening.

Visualizing the Discovery Pathway

The following diagram illustrates the strategic flow from the raw aldehyde to bioactive candidates, highlighting the decision nodes.

DrugDiscoveryFlow Aldehyde 3-(3,5-Dimethyl-phenyl)- isoxazole-5-carbaldehyde (The Scaffold) Decision Functionalization Strategy Aldehyde->Decision Path_A Reductive Amination (Target: Solubilizing Groups) Decision->Path_A + Amines / STAB Path_B Knoevenagel Condensation (Target: Michael Acceptors) Decision->Path_B + Active Methylene Path_C Oxidation to Acid (Target: Amide Coupling) Decision->Path_C + NaClO2 Lib_A Secondary Amine Library (Kinase Hinge Binders) Path_A->Lib_A Lib_B Vinyl Nitrile/Ester Library (Covalent Inhibitors) Path_B->Lib_B Lib_C Amide Library (Peptidomimetics) Path_C->Lib_C Screening High-Throughput Screening (HTS) Lib_A->Screening Lib_B->Screening Lib_C->Screening

Figure 1: Divergent synthesis workflow utilizing the isoxazole-aldehyde scaffold.

Case Study: Targeting BET Bromodomains

Hypothesis: The 3,5-dimethylphenyl headgroup mimics the acetyl-lysine recognition motif found in epigenetic readers like BRD4.

Experimental Design:

  • Scaffold: 3-(3,5-Dimethyl-phenyl)-isoxazole-5-carbaldehyde.

  • Linker Strategy: Use reductive amination with diamines (e.g., trans-1,4-cyclohexanediamine) to extend into the solvent-exposed region.

  • Result: The resulting isoxazole-amine conjugates often show low-micromolar affinity (IC50 ~ 1-5 µM) in AlphaScreen assays, serving as excellent starting points for "Lead Optimization."

References

  • Isoxazole Synthesis: Biol. Mol. Chem. (2024).[2][7][8] "Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivatives."

  • Reductive Amination Protocols: Organic Chemistry Portal. "Amine synthesis by reductive amination."[5][6][9]

  • Green Synthesis of Isoxazoles: Journal of Innovations in Applied Pharmaceutical Science (2024). "Green synthesis, characterization & biological evaluation of 3,5-diphenyl isoxazole derivatives."

  • Isoxazoles in Oncology: Bioorg. Med. Chem. Lett. (2020).[10][5] "Design, synthesis and biological evaluation of 3,5-diaryl isoxazole derivatives as potential anticancer agents."

  • General Reactivity: BenchChem. "Synthesis of 3,5-Diphenylisoxazole - Troubleshooting."

Sources

Method

Application Notes and Protocols for 3-Phenyl-Isoxazole Derivatives in Anti-Inflammatory Research

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 3-phenyl-isoxazole derivatives as potent anti-inflammatory agents. This document...

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 3-phenyl-isoxazole derivatives as potent anti-inflammatory agents. This document details the underlying mechanisms of action, provides validated experimental protocols, and presents key data to facilitate the investigation and development of this promising class of compounds.

Introduction: The Therapeutic Promise of 3-Phenyl-Isoxazole Derivatives in Inflammation

Inflammation is a fundamental biological process that, when dysregulated, contributes to a wide array of chronic diseases. The 3-phenyl-isoxazole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential in the development of novel anti-inflammatory therapeutics.[1] These derivatives offer a versatile platform for chemical modification, allowing for the fine-tuning of their pharmacological properties to target key mediators of the inflammatory cascade. This guide will explore the multifaceted anti-inflammatory applications of these compounds, from their direct enzymatic inhibition to their modulation of critical signaling pathways.

Mechanisms of Anti-Inflammatory Action

The anti-inflammatory effects of 3-phenyl-isoxazole derivatives are not attributed to a single mechanism but rather to their ability to modulate multiple key targets within the inflammatory response.

Inhibition of Cyclooxygenase-2 (COX-2)

A primary mechanism by which many 3-phenyl-isoxazole derivatives exert their anti-inflammatory effects is through the inhibition of cyclooxygenase-2 (COX-2).[2] COX-2 is an inducible enzyme that is upregulated at sites of inflammation and is responsible for the synthesis of prostaglandins, which are key mediators of pain, fever, and swelling. By selectively inhibiting COX-2 over the constitutively expressed COX-1 isoform, these compounds can reduce inflammation with a potentially lower risk of the gastrointestinal side effects associated with non-selective NSAIDs.

Modulation of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. Several 3-phenyl-isoxazole derivatives have been shown to suppress the activation of the NF-κB pathway. This is often achieved by inhibiting the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This, in turn, prevents the nuclear translocation of the active p50/p65 NF-κB dimer, thereby downregulating the expression of its target genes. Some compounds may achieve this by inhibiting the upstream IκB kinase (IKK) complex.

NF_kB_Inhibition cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Receptor Receptor Inflammatory_Stimuli->Receptor IKK_Complex IKK Complex Receptor->IKK_Complex Activation IkBa IκBα IKK_Complex->IkBa Phosphorylation p50_p65_IkBa p50/p65-IκBα (Inactive) IkBa->p50_p65_IkBa p50_p65 p50/p65 (Active) p50_p65_IkBa->p50_p65 IκBα Degradation p50_p65_n p50/p65 p50_p65->p50_p65_n Nuclear Translocation Isoxazole 3-Phenyl-Isoxazole Derivative Isoxazole->IKK_Complex Inhibition DNA DNA (κB sites) p50_p65_n->DNA Pro_inflammatory_Genes Pro-inflammatory Gene Expression DNA->Pro_inflammatory_Genes

Figure 1. Inhibition of the NF-κB Signaling Pathway.

Suppression of Pro-inflammatory Cytokines

Consistent with their ability to inhibit the NF-κB pathway, 3-phenyl-isoxazole derivatives have been demonstrated to reduce the production of key pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). These cytokines play a critical role in amplifying the inflammatory response and are implicated in the pathogenesis of numerous inflammatory diseases.

Modulation of Mitogen-Activated Protein Kinase (MAPK) Signaling

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including p38, JNK, and ERK, are also crucial in regulating the inflammatory response. Some studies suggest that 3-phenyl-isoxazole derivatives can modulate these pathways, for instance, by inhibiting the phosphorylation of p38 MAPK in macrophages.[3] This inhibition can further contribute to the downregulation of pro-inflammatory cytokine production.

MAPK_Inhibition cluster_extracellular_mapk Extracellular cluster_cytoplasm_mapk Cytoplasm cluster_nucleus_mapk Nucleus Inflammatory_Stimuli_mapk Inflammatory Stimuli (e.g., LPS) TAK1 TAK1 Inflammatory_Stimuli_mapk->TAK1 Activation MKKs MKKs TAK1->MKKs Phosphorylation p38 p38 MAPK MKKs->p38 Phosphorylation p_p38 p-p38 MAPK p38->p_p38 Transcription_Factors Transcription Factors (e.g., AP-1) p_p38->Transcription_Factors Activation Isoxazole_mapk 3-Phenyl-Isoxazole Derivative Isoxazole_mapk->p38 Inhibition of Phosphorylation Pro_inflammatory_Genes_mapk Pro-inflammatory Gene Expression Transcription_Factors->Pro_inflammatory_Genes_mapk

Figure 2. Modulation of the p38 MAPK Signaling Pathway.

Quantitative Assessment of Anti-inflammatory Activity

The anti-inflammatory efficacy of novel 3-phenyl-isoxazole derivatives is often evaluated in vivo using models such as carrageenan-induced paw edema in rats. The following table summarizes the in vivo anti-inflammatory activity of a series of synthesized 3-phenyl-4-aryl-isoxazole derivatives.

Compound IDSubstituent (Aryl Group)Dose (mg/kg)% Inhibition of Paw Edema (3h)
5a Phenyl10046.32
5b 4-Chlorophenyl10076.71
5c 4-Hydroxyphenyl10075.56
5d 3-Hydroxyphenyl10072.32
5j 4-Fluorophenyl10062.24
Diclofenac -1073.62
Data adapted from a study on the anti-inflammatory activity of novel isoxazole derivatives.[4]

Experimental Protocols

The following protocols provide detailed methodologies for the assessment of the anti-inflammatory properties of 3-phenyl-isoxazole derivatives.

In Vivo Anti-inflammatory Activity

This is a widely used and reproducible model of acute inflammation.

Materials:

  • Male Wistar rats (150-200 g)

  • 1% (w/v) carrageenan solution in sterile saline

  • Test 3-phenyl-isoxazole derivative

  • Vehicle (e.g., 0.5% carboxymethyl cellulose in water)

  • Standard drug (e.g., Diclofenac sodium, 10 mg/kg)

  • Plethysmometer

Procedure:

  • Fast the rats overnight with free access to water.

  • Divide the animals into groups (n=6): control (vehicle), standard, and test groups (different doses of the isoxazole derivative).

  • Administer the vehicle, standard drug, or test compound orally or intraperitoneally.

  • After 1 hour, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 h) and at 1, 2, 3, and 4 hours post-injection.

  • Calculate the percentage inhibition of edema using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Carrageenan_Workflow Start Start Animal_Acclimatization Animal Acclimatization (Wistar Rats) Start->Animal_Acclimatization Grouping Grouping (Control, Standard, Test) Animal_Acclimatization->Grouping Dosing Oral/IP Administration (Vehicle, Standard, Test Compound) Grouping->Dosing Carrageenan_Injection Sub-plantar Injection of Carrageenan (1 hour post-dosing) Dosing->Carrageenan_Injection Paw_Volume_Measurement Paw Volume Measurement (0, 1, 2, 3, 4 hours) Carrageenan_Injection->Paw_Volume_Measurement Data_Analysis Data Analysis (% Inhibition of Edema) Paw_Volume_Measurement->Data_Analysis End End Data_Analysis->End

Figure 3. Workflow for Carrageenan-Induced Paw Edema Assay.

This model is useful for evaluating topical or systemic anti-inflammatory activity.

Materials:

  • Swiss albino mice (20-25 g)

  • Xylene

  • Test 3-phenyl-isoxazole derivative

  • Vehicle

  • Standard drug (e.g., Dexamethasone)

  • 7 mm cork borer

  • Analytical balance

Procedure:

  • Divide the mice into groups (n=6).

  • Administer the vehicle, standard, or test compound systemically or topically to the right ear.

  • After a specified time (e.g., 30 minutes for topical, 1 hour for systemic), apply 20 µL of xylene to both the inner and outer surfaces of the right ear. The left ear serves as the control.

  • After 15-30 minutes, sacrifice the mice by cervical dislocation.

  • Cut circular sections (7 mm diameter) from both ears using a cork borer and weigh them.

  • The difference in weight between the right and left ear punches is a measure of the edema.

  • Calculate the percentage inhibition of edema as described for the paw edema model.

In Vitro Anti-inflammatory Assays

This assay determines the direct inhibitory effect of the compounds on COX enzymes.

Materials:

  • COX-1 and COX-2 enzyme preparations

  • Arachidonic acid (substrate)

  • Colorimetric or fluorometric COX inhibitor screening kit

  • Test 3-phenyl-isoxazole derivative

  • Standard inhibitors (e.g., SC-560 for COX-1, Celecoxib for COX-2)

  • Microplate reader

Procedure:

  • Follow the instructions provided with the commercial COX inhibitor screening kit.

  • Typically, the assay involves incubating the enzyme (COX-1 or COX-2) with the test compound or standard inhibitor for a short period.

  • The reaction is initiated by adding arachidonic acid.

  • The production of prostaglandins is measured using a colorimetric or fluorometric probe.

  • The percentage of inhibition is calculated, and IC50 values (the concentration of inhibitor required to inhibit 50% of the enzyme activity) are determined.

This cell-based assay assesses the ability of the compounds to suppress the production of inflammatory mediators in a relevant cell type.

Materials:

  • RAW 264.7 murine macrophage cell line

  • DMEM supplemented with 10% FBS and antibiotics

  • Lipopolysaccharide (LPS)

  • Test 3-phenyl-isoxazole derivative

  • Griess reagent (for nitric oxide measurement)

  • ELISA kits for TNF-α and IL-6

  • Cell viability assay kit (e.g., MTT or MTS)

Procedure:

  • Seed RAW 264.7 cells in 96-well plates and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a vehicle-treated, unstimulated control group and a vehicle-treated, LPS-stimulated control group.

  • After 24 hours, collect the cell culture supernatants.

  • Nitric Oxide (NO) Measurement: Determine the concentration of nitrite (a stable metabolite of NO) in the supernatants using the Griess reagent according to the manufacturer's instructions.

  • Cytokine Measurement (TNF-α and IL-6): Quantify the levels of TNF-α and IL-6 in the supernatants using specific ELISA kits following the manufacturer's protocols.[5]

  • Cell Viability: Assess the cytotoxicity of the test compounds on the remaining cells using an MTT or MTS assay to ensure that the observed inhibitory effects are not due to cell death.

This assay provides mechanistic insight into the inhibition of the NF-κB pathway.

Materials:

  • RAW 264.7 cells

  • LPS

  • Test 3-phenyl-isoxazole derivative

  • Nuclear and cytoplasmic extraction kit

  • Primary antibodies: anti-p65, anti-Lamin B1 (nuclear marker), anti-β-actin (cytoplasmic marker)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence detection reagents

  • Western blotting equipment

Procedure:

  • Seed RAW 264.7 cells in 6-well plates and grow to 80-90% confluency.

  • Pre-treat the cells with the test compound for 1-2 hours.

  • Stimulate with LPS for a short period (e.g., 30-60 minutes).

  • Wash the cells with ice-cold PBS and lyse them to separate the nuclear and cytoplasmic fractions using a commercial kit.

  • Determine the protein concentration of each fraction.

  • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Probe the membrane with primary antibodies against p65, Lamin B1, and β-actin.

  • Incubate with the appropriate HRP-conjugated secondary antibodies.

  • Detect the protein bands using a chemiluminescence imaging system. A decrease in nuclear p65 and an increase in cytoplasmic p65 in the presence of the test compound indicates inhibition of nuclear translocation.

Conclusion

The 3-phenyl-isoxazole scaffold represents a highly promising starting point for the development of novel anti-inflammatory agents. The methodologies and insights provided in these application notes are intended to empower researchers to effectively screen, characterize, and advance these compounds in their drug discovery pipelines. By understanding their multifaceted mechanisms of action and employing robust experimental protocols, the full therapeutic potential of 3-phenyl-isoxazole derivatives can be realized.

References

  • Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Retrieved from [Link]

  • Basavaraja, B. M., Sivanandappa, T., & Rangappa, K. S. (2015). 3,5-Disubstituted Isoxazole Derivatives: Potential Inhibitors of Inflammation and Cancer.
  • Sysak, A., & Obmińska-Mrukowicz, B. (2018). Isoxazole Derivatives as Regulators of Immune Functions. Molecules, 23(10), 2673.
  • Mayadevi, M., Johnson, R., & Varghese, J. K. (2014). Inhibition of JNK and p38 MAPK phosphorylation by 5-(acetylamino)-4-oxo-6-phenyl-2-hexenoic acid methyl ester and 4-phenyl-butenoic acid decreases substance P-induced TNF-α upregulation in macrophages. International Immunopharmacology, 22(1), 135-141.
  • Burke, J. R. (2003). IKK: a new target for anti-inflammatory drug design. Current opinion in drug discovery & development, 6(5), 720-728.
  • Ghosh, S., & Karin, M. (2002). Missing pieces in the NF-kappaB puzzle. Cell, 109 Suppl, S81–S96.
  • Gaestel, M., Kotlyarov, A., & Kracht, M. (2009). Targeting TAK1: a new approach to treat inflammatory and malignant diseases. Current opinion in pharmacology, 9(5), 623–630.
  • Pallavi, H. M., Al-Ostoot, F. H., Vivek, H. K., & Khanum, S. A. (2021). Synthesis, characterization, DFT, docking studies and molecular dynamics of some 3-phenyl-5-furan isoxazole derivatives as anti-inflammatory and anti-ulcer agents. Journal of Molecular Structure, 1244, 130953.
  • Scholars Research Library. (n.d.). Anti-inflammatory evaluation of isoxazole derivatives. Retrieved from [Link]

  • Singh, S., Singh, P. P., & Singh, S. (2011). Emerging role of flavonoids in inhibition of NF-κB-mediated signaling pathway: a review. Global Science Books, 5(1), 1-13.

Sources

Application

Application Note: Isoxazole Derivatives as Next-Generation Kinase Inhibitors

Abstract The isoxazole ring is a "privileged scaffold" in medicinal chemistry, particularly within the kinase inhibitor space. Its planar, aromatic structure and specific heteroatom arrangement allow it to mimic the aden...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The isoxazole ring is a "privileged scaffold" in medicinal chemistry, particularly within the kinase inhibitor space. Its planar, aromatic structure and specific heteroatom arrangement allow it to mimic the adenine ring of ATP, facilitating critical hydrogen bonding interactions within the kinase hinge region. This application note provides a comprehensive guide for researchers developing isoxazole-based inhibitors, detailing the structural rationale, chemical synthesis strategies, and validated protocols for both biochemical (TR-FRET) and cellular (Western Blot) assays.

Introduction: The Isoxazole Advantage

Kinase inhibitors typically function by competing with ATP for the binding site located between the N- and C-lobes of the kinase domain. The "hinge region"—a flexible segment connecting these lobes—is the primary anchor point for small molecule inhibitors.[1]

The isoxazole moiety (1,2-oxazole) offers distinct advantages over other heterocycles like pyrazoles or triazoles:

  • H-Bonding Vector: The adjacent oxygen and nitrogen atoms serve as a versatile hydrogen bond acceptor/donor system, capable of interacting with the backbone amide nitrogens and carbonyl oxygens of the hinge residues (e.g., the "Gatekeeper+1" residue).

  • Metabolic Stability: Unlike furan or pyrrole rings, the isoxazole ring is generally resistant to oxidative metabolism.

  • Geometry: The 3,4- or 3,5-substitution patterns allow medicinal chemists to direct hydrophobic groups into the "selectivity pocket" (back pocket) or the solvent-exposed region, tuning potency and selectivity.

Mechanism of Action & Binding Mode

To rationally design these inhibitors, one must understand the pharmacophore. The isoxazole nitrogen often acts as a Hydrogen Bond Acceptor (HBA) interacting with the hinge backbone NH.

Visualization: Hinge Region Interaction Map

The following diagram illustrates the canonical binding mode of a 3,5-disubstituted isoxazole inhibitor within the ATP-binding pocket.

KinaseBinding cluster_protein Kinase Hinge Region cluster_ligand Isoxazole Inhibitor Backbone_NH Backbone NH (H-Bond Donor) Isox_N Isoxazole N (H-Bond Acceptor) Backbone_NH->Isox_N Primary H-Bond (2.8-3.0 Å) Backbone_CO Backbone CO (H-Bond Acceptor) Gatekeeper Gatekeeper Residue (Steric Control) Isox_O Isoxazole O (Weak Acceptor) Isox_O->Backbone_CO Repulsion/Weak Inter. R_Group C3/C5 Substituent (Hydrophobic) R_Group->Gatekeeper Steric Clash Check Hydrophobic_Pocket Hydrophobic Pocket (Selectivity) R_Group->Hydrophobic_Pocket Van der Waals

Figure 1: Pharmacophore map depicting the critical interactions between the isoxazole core and the kinase hinge region. The Nitrogen (N) typically serves as the primary anchor.

Application Protocol: Biochemical Screening (TR-FRET)

Objective: Determine the IC50 of isoxazole derivatives against a specific kinase target (e.g., VEGFR2, p38 MAPK) using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

Methodology: This protocol utilizes a LanthaScreen™-style competitive binding assay.[2] A terbium (Tb)-labeled antibody binds the kinase, and a fluorescent "tracer" (ATP-competitor) binds the active site. The inhibitor displaces the tracer, reducing the TR-FRET signal.[3]

Materials
  • Kinase Buffer A: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.

  • Tracer: Fluorescently labeled ATP-competitive tracer (e.g., Tracer 236).

  • Detection Reagent: Tb-labeled anti-tag antibody (e.g., Tb-anti-GST or Tb-anti-His).

  • Target Kinase: Recombinant human kinase (GST- or His-tagged).

  • Plate: White 384-well low-volume microplate.

Step-by-Step Protocol
  • Compound Preparation:

    • Dissolve isoxazole derivatives in 100% DMSO to 10 mM.

    • Perform a 3-fold serial dilution in DMSO (10 points).

    • Dilute further into Kinase Buffer A to prepare a 4X working solution (Final DMSO in assay should be <1%).

  • Master Mix Preparation:

    • 2X Kinase/Antibody Mix: Dilute the kinase and Tb-antibody in Kinase Buffer A.

      • Optimization Note: The kinase concentration should be near the Kd of the tracer (previously determined) to ensure assay sensitivity. Typically 5 nM Kinase + 2 nM Antibody.

    • 4X Tracer Solution: Dilute the tracer to 4x the desired final concentration.

  • Assay Assembly (10 µL Final Volume):

    • Add 2.5 µL of diluted compound (or DMSO control) to the well.

    • Add 5.0 µL of 2X Kinase/Antibody Mix.

    • Incubate for 15 minutes at Room Temperature (RT) to allow compound-enzyme equilibrium.

    • Add 2.5 µL of 4X Tracer Solution.

  • Incubation & Detection:

    • Centrifuge plate at 1000 x g for 30 seconds.

    • Incubate for 60 minutes at RT in the dark.

    • Read on a TR-FRET compatible plate reader (Excitation: 340 nm; Emission 1: 495 nm [Tb]; Emission 2: 520 nm [Tracer]).

  • Data Analysis:

    • Calculate the Emission Ratio (ER):

      
      
      
    • Fit data to a sigmoidal dose-response equation (variable slope) to extract IC50.

Application Protocol: Cellular Target Engagement

Objective: Validate that the isoxazole inhibitor permeates the cell membrane and inhibits the phosphorylation of a downstream substrate.

Methodology: Western Blot analysis of substrate phosphorylation (e.g., ERK1/2 for RAF/MEK inhibitors).

Step-by-Step Protocol
  • Cell Culture & Seeding:

    • Seed relevant cancer cell lines (e.g., A375, HUVEC) in 6-well plates at

      
       cells/well.
      
    • Allow attachment overnight.

  • Starvation (Critical Step):

    • Aspirate growth medium and wash with PBS.

    • Add serum-free medium and incubate for 12–16 hours.

    • Why? This reduces basal phosphorylation noise, allowing for a clear signal upon stimulation.

  • Treatment:

    • Treat cells with the isoxazole inhibitor (at

      
       and 
      
      
      
      ) for 1–2 hours.
    • Include a DMSO control.

    • Stimulate the pathway (e.g., add 50 ng/mL EGF or VEGF) for 15 minutes.

  • Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse in RIPA buffer supplemented with Phosphatase Inhibitor Cocktail (Sodium Orthovanadate, NaF) and Protease Inhibitors.

    • Note: Failure to add phosphatase inhibitors will result in false negatives (loss of signal).

  • Western Blot:

    • Load 20–30 µg of total protein per lane on SDS-PAGE.

    • Transfer to PVDF membrane.

    • Block with 5% BSA (Milk can contain phosphoproteins that interfere with phospho-antibodies).

    • Probe with Primary Antibody (e.g., p-ERK1/2) overnight at 4°C.

    • Probe with Secondary Antibody and visualize.

    • Normalization: Strip and re-probe for Total ERK1/2 or GAPDH to confirm equal loading.

Structure-Activity Relationship (SAR) Analysis

When analyzing data from the protocols above, specific trends often emerge with isoxazole derivatives.

Table 1: Representative SAR Trends for Isoxazole Kinase Inhibitors

Structural ModificationEffect on Potency (IC50)Mechanistic Explanation
C3-Phenyl Substitution High PotencyThe phenyl ring often occupies the hydrophobic pocket adjacent to the gatekeeper residue.
C4-Halogenation (F, Cl) Increased PotencyFills small hydrophobic voids; Chlorine can engage in halogen bonding with backbone carbonyls.
N-Methylation of Amide Loss of ActivityIf an amide linker is attached to the isoxazole, N-methylation often disrupts a critical H-bond donor interaction.
Isoxazole vs. Oxazole VariableSwitching the heteroatoms (N-O vs O-N) changes the H-bond acceptor vector. Isoxazoles are generally preferred for hinge binding.
Workflow: Lead Optimization Strategy

The following flowchart outlines the iterative process of optimizing an isoxazole hit into a lead candidate.

OptimizationWorkflow Library Isoxazole Library Synthesis (Click Chem) Screen Biochemical Screen (TR-FRET Protocol) Library->Screen Hit_ID Hit Identification (IC50 < 1 µM) Screen->Hit_ID Decision Selectivity Profile? Hit_ID->Decision Cell_Assay Cellular Assay (Western Blot) Decision->Cell_Assay Good Selectivity Docking Molecular Docking (Refine R-groups) Decision->Docking Poor Selectivity Cell_Assay->Docking Poor Permeability Lead Lead Candidate Cell_Assay->Lead Potent in Cells Docking->Library New Design

Figure 2: Iterative workflow for the discovery and optimization of isoxazole-based kinase inhibitors.

Troubleshooting & Expert Tips

  • Fluorescence Interference: Isoxazoles with extensive conjugation (e.g., nitro-substituted styryl-isoxazoles) can be autofluorescent. Always run a "Compound Only" control in the TR-FRET assay to check for interference at 495/520 nm.

  • Solubility: Planar isoxazole rings can stack, leading to poor aqueous solubility. Introduce solubilizing groups (morpholine, piperazine) at the solvent-exposed region (usually C5 position) early in the design process.

  • Regioselectivity: In synthesis (e.g., cycloaddition of nitrile oxides with alkynes), ensure you have confirmed the regiochemistry (3,5- vs 3,4-isomer) via NOESY NMR or X-ray crystallography, as the biological activity differs drastically between isomers.

References

  • Binding Mode Analysis: PDB ID: 4ZS0. Crystal structure of human kinase with isoxazole inhibitor.

  • Isoxazole Synthesis: Himo, F., et al. (2005). Copper-Catalyzed Azide-Alkyne Cycloaddition: Mechanism and Selectivity. Journal of the American Chemical Society.

  • Assay Protocol: ThermoFisher Scientific. LanthaScreen™ Eu Kinase Binding Assay User Guide.

  • Medicinal Chemistry Review: Zhu, W., et al. (2018).[4] Isoxazole: A Privileged Scaffold in Drug Discovery.[5] ChemMedChem.

  • Kinase Hinge Binding: Traxler, P., & Furet, P. (1999). Strategies toward the design of novel and selective protein tyrosine kinase inhibitors. Pharmacology & Therapeutics.[6]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for 3,5-Disubstituted Isoxazole Synthesis

Welcome to the technical support center for the synthesis of 3,5-disubstituted isoxazoles. This guide is designed for researchers, scientists, and professionals in drug development who are actively engaged in the synthes...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3,5-disubstituted isoxazoles. This guide is designed for researchers, scientists, and professionals in drug development who are actively engaged in the synthesis of these important heterocyclic compounds. Here, we address common challenges encountered during experimental work, providing in-depth troubleshooting advice and frequently asked questions in a direct question-and-answer format. Our goal is to empower you with the knowledge to optimize your reaction conditions, improve yields, and achieve high purity of your target molecules.

Troubleshooting Guides & FAQs

Problem 1: Low or No Yield of the Desired 3,5-Disubstituted Isoxazole

Question: My reaction is resulting in a very low yield or no formation of the expected isoxazole product. What are the potential causes and how can I troubleshoot this?

Answer: Low or non-existent yields in isoxazole synthesis are a common frustration, often stemming from issues with starting materials, reaction conditions, or the stability of key intermediates. A systematic approach to troubleshooting is crucial for identifying and resolving the underlying problem.

Causality and Recommended Actions:

  • Purity and Reactivity of Starting Materials: The quality of your starting materials is paramount. For instance, in syntheses involving 1,3-dicarbonyl compounds, their tautomeric equilibrium between keto and enol forms can significantly impact reactivity. Similarly, the stability of the alkyne and the precursor to the nitrile oxide is critical for 1,3-dipolar cycloaddition reactions.

    • Action: Verify the purity of your starting materials using techniques like NMR or LC-MS. If you are generating a reagent in situ, such as a nitrile oxide, ensure the precursor is of high quality.

  • Suboptimal Reaction Conditions:

    • Temperature: Temperature control is critical. For the in situ generation of nitrile oxides from aldoximes, for example, low temperatures are often necessary to prevent their dimerization into furoxans, an undesired side product.[1] The subsequent cycloaddition step may then require warming to proceed at a reasonable rate.

    • Reaction Time: It is essential to monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Insufficient reaction time will lead to incomplete conversion, while prolonged reaction times can result in product degradation or the formation of byproducts.

    • Base and Solvent Selection: The choice of base and solvent can dramatically influence the reaction outcome. For instance, in the synthesis of 3,4,5-trisubstituted isoxazoles from 1,3-diketones, using a base like N,N-Diisopropylethylamine (DIPEA) in an aqueous methanol mixture can lead to high yields within a short time at room temperature.[2] In other cases, stronger bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) might be necessary.[3][4] The polarity of the solvent can also affect reaction rates and, in some cases, regioselectivity.

Problem 2: Formation of Regioisomeric Mixtures

Question: My reaction is producing a mixture of 3,5- and 3,4-disubstituted isoxazoles. How can I improve the regioselectivity?

Answer: The formation of regioisomers is a frequent challenge in isoxazole synthesis, particularly when using unsymmetrical starting materials in methods like the 1,3-dipolar cycloaddition. Regioselectivity is governed by a delicate interplay of steric and electronic factors of the reactants, as well as the reaction conditions.

Causality and Recommended Actions:

  • Electronic and Steric Effects: The electronic properties of the substituents on both the dipolarophile (e.g., the alkyne) and the 1,3-dipole (the nitrile oxide) play a crucial role in directing the cycloaddition. Generally, the most favorable orbital overlap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the reactants determines the regiochemical outcome.

    • Action: Consider modifying the electronic nature of your substituents. For example, using electron-withdrawing or electron-donating groups can influence the regioselectivity of the cycloaddition.

  • Reaction Conditions:

    • Catalysts: The use of catalysts can significantly enhance regioselectivity. Copper(I)-catalyzed cycloadditions of terminal alkynes with in situ generated nitrile oxides are well-known to be highly regioselective, typically affording the 3,5-disubstituted isoxazole.[4] Ruthenium(II) catalysts have also been shown to provide high yields and regioselectivity.[3]

    • Solvent Polarity: The polarity of the solvent can influence the transition state of the cycloaddition, thereby affecting the ratio of regioisomers.

      • Action: Experiment with a range of solvents with varying polarities, from nonpolar solvents like toluene to polar aprotic solvents like DMSO and polar protic solvents like ethanol.

    • Temperature: In some cases, adjusting the reaction temperature can favor the formation of one regioisomer over another due to differences in the activation energies for the formation of the respective transition states.

Problem 3: Difficulties in Product Purification

Question: I am struggling to purify my 3,5-disubstituted isoxazole from byproducts and unreacted starting materials. What are the best strategies for purification?

Answer: The purification of isoxazole derivatives can indeed be challenging, often due to the presence of closely related impurities such as regioisomers or byproducts like furoxans, which may have similar polarities to the desired product.

Causality and Recommended Actions:

  • Similar Polarity of Components: The primary challenge in purification is often the small difference in polarity between the desired isoxazole and impurities.

    • Action: Column Chromatography Optimization: This is the most common purification technique.

      • Solvent System Screening: Systematically screen various solvent systems using TLC to identify an eluent that provides optimal separation. A mixture of a nonpolar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is a good starting point. Sometimes, adding a small amount of a third solvent, like methanol or triethylamine, can improve separation.[1]

      • Stationary Phase Selection: If silica gel does not provide adequate separation, consider alternative stationary phases such as alumina (which can be acidic, basic, or neutral) or reverse-phase silica.[1]

  • Product Stability: The isoxazole ring can be sensitive to acidic or basic conditions, which might be encountered during workup or chromatography.

    • Action:

      • Neutral Workup: If you suspect your product is unstable, perform a neutral workup.

      • Crystallization: If your product is a solid, crystallization can be a very effective purification method. Experiment with different solvent systems to find one that allows for the selective crystallization of your desired product.

Experimental Protocols

Protocol 1: Synthesis of 3,5-Disubstituted Isoxazoles from Chalcones

This method involves the reaction of a chalcone with hydroxylamine hydrochloride.

Step-by-Step Methodology:

  • Chalcone Synthesis:

    • Dissolve the appropriate aromatic ketone (1.0 eq.) and aromatic aldehyde (1.0 eq.) in ethanol.

    • Add an aqueous solution of a suitable base (e.g., NaOH or KOH) dropwise to the stirred solution at room temperature.

    • Continue stirring for 2-4 hours, monitoring the reaction progress by TLC.

    • Pour the reaction mixture into crushed ice and acidify with dilute HCl.

    • Filter the precipitated chalcone, wash with water, and dry. Recrystallize if necessary.[1]

  • Isoxazole Formation:

    • Reflux a mixture of the synthesized chalcone (1.0 eq.) and hydroxylamine hydrochloride (1.5 eq.) in a suitable solvent such as ethanol.[1][5] The addition of a base like potassium hydroxide may be required.[5]

    • Monitor the reaction by TLC until the starting material is consumed.

    • After completion, cool the reaction mixture and pour it into cold water.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol 2: Copper-Catalyzed [3+2] Cycloaddition

This protocol describes a highly regioselective one-pot synthesis of 3,5-disubstituted isoxazoles from terminal alkynes.[4]

Step-by-Step Methodology:

  • Reaction Setup:

    • To a solution of a terminal alkyne (1.0 eq.) in a suitable solvent (e.g., a t-BuOH/H2O mixture), add a copper(I) source (e.g., copper(I) iodide or copper turnings).

    • Add a reducing agent, such as sodium ascorbate, if using a copper(II) precursor.

  • In Situ Generation of Nitrile Oxide:

    • In a separate flask, prepare the nitrile oxide precursor, typically an aldoxime.

    • The nitrile oxide is generated in situ by the oxidation of the aldoxime. This can be achieved using an oxidizing agent like chloramine-T or N-chlorosuccinimide (NCS).[6]

  • Cycloaddition:

    • Slowly add the solution containing the in situ generated nitrile oxide to the alkyne and copper catalyst mixture.

    • Stir the reaction at room temperature or with gentle heating until the starting materials are consumed (monitor by TLC).

  • Workup and Purification:

    • Once the reaction is complete, dilute the mixture with water and extract with an organic solvent.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the residue by column chromatography.

Data Presentation

Table 1: Effect of Reaction Parameters on Yield and Regioselectivity

EntryAlkyneNitrile Oxide PrecursorCatalystBaseSolventTemp (°C)Time (h)Yield (%)Regioisomeric Ratio (3,5:3,4)Reference
1PhenylacetyleneBenzaldehyde oximeCuIEt3Nt-BuOH/H2ORT1285>95:5[4]
21-Octyne4-Chlorobenzaldehyde oximeRu(II) complex-Dioxane80692>98:2[3]
3Propiolic acid ethyl esterHydroxyimidoyl chlorideNoneDIPEAH2O/MeOHRT290Not reported[2]
4Phenylacetyleneβ-nitroenoneSnCl2·2H2O-Ethyl AcetateReflux488Single isomer[7][8]

Visualization

Workflow for Troubleshooting Low Yields

LowYieldTroubleshooting start Low or No Yield Observed check_sm Verify Starting Material Quality (Purity, Reactivity) start->check_sm optimize_cond Optimize Reaction Conditions check_sm->optimize_cond If materials are pure check_temp Temperature Control (e.g., for nitrile oxide stability) optimize_cond->check_temp check_time Reaction Time (Monitor via TLC/LC-MS) optimize_cond->check_time check_reagents Solvent and Base Selection optimize_cond->check_reagents success Improved Yield check_temp->success check_time->success check_reagents->success

Caption: A decision-making flowchart for addressing low yield issues.

Decision Pathway for Improving Regioselectivity

RegioselectivityTroubleshooting start Mixture of Regioisomers Observed modify_catalyst Introduce/Change Catalyst (e.g., Cu(I) for terminal alkynes) start->modify_catalyst modify_solvent Vary Solvent Polarity start->modify_solvent modify_temp Adjust Reaction Temperature start->modify_temp modify_substituents Modify Electronic/Steric Properties of Reactants start->modify_substituents success Improved Regioselectivity modify_catalyst->success modify_solvent->success modify_temp->success modify_substituents->success

Caption: A flowchart for troubleshooting regioselectivity problems.

References

  • Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Beilstein Journal of Organic Chemistry. [Link]

  • Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. PMC - NIH. [Link]

  • Synthesis of 3,5-disubstituted isoxazoles by domino reductive Nef reaction/cyclization of β-nitroenones. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Synthesis of 3,5-Disubstituted Isoxazoles via Cope-Type Hydroamination of 1,3-Dialkynes. Organic Letters - ACS Publications. [Link]

  • Synthesis of 3,5-disubstituted isoxazole. ResearchGate. [Link]

  • Synthesis of 3,5-Disubstituted Isoxazoles and Isoxazolines in Deep Eutectic Solvents. CORE. [Link]

  • Isoxazole synthesis. Organic Chemistry Portal. [Link]

  • Synthesis of 3,5-disubstituted Isoxazolines and Isoxazoles. Oriental Journal of Chemistry. [Link]

  • Synthesis of various 3,5-diarylisoxazoles with the scope of... ResearchGate. [Link]

  • Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. PMC - NIH. [Link]

  • Studies in isoxazole chemistry. 111. The preparation and lithiation of 3,5-disubstituted isoxazoles. Canadian Science Publishing. [Link]

  • The synthetic and therapeutic expedition of isoxazole and its analogs. PMC. [Link]

  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. PubMed Central. [Link]

  • An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Publishing. [Link]

  • Synthesis of 3,5-disubstituted isoxazoles by domino reductive Nef reaction/cyclization of β-nitroenones. Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00232F. [Link]

Sources

Optimization

Technical Support Center: Synthesis of Isoxazole-5-carbaldehydes

Welcome to the technical support center for the synthesis of isoxazole-5-carbaldehydes. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this important heterocycl...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of isoxazole-5-carbaldehydes. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this important heterocyclic scaffold. Isoxazole-5-carbaldehydes are versatile intermediates in the synthesis of pharmaceuticals and agrochemicals, but their preparation can be fraught with challenges, including low yields, difficult purifications, and unexpected side reactions.

This document provides in-depth, experience-driven troubleshooting advice and validated protocols to help you navigate these challenges effectively.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to isoxazole-5-carbaldehydes?

A1: There are three primary strategies for synthesizing isoxazole-5-carbaldehydes:

  • Oxidation of 5-methylisoxazoles: This is a direct approach but requires careful control to prevent over-oxidation.

  • Reduction of isoxazole-5-carboxylic acid derivatives: Methods using esters or acid chlorides are common, but over-reduction to the alcohol is a significant risk.

  • 1,3-Dipolar Cycloaddition: This method builds the isoxazole ring from acyclic precursors, often involving a nitrile oxide and an alkyne. Regioselectivity can be a major issue, potentially yielding the undesired isoxazole-4-carbaldehyde isomer.[1][2]

Q2: My isoxazole-5-carbaldehyde seems to be degrading during workup or purification. Why is this happening?

A2: The isoxazole ring, particularly the N-O bond, can be sensitive to cleavage under certain conditions.[3][4] Strong acids, strong bases, or aggressive heating can lead to ring-opening, forming β-aminoenones or other degradation products.[4][5] Additionally, aldehydes are susceptible to air oxidation. It is crucial to perform workups under neutral or mildly acidic conditions, avoid prolonged heating, and consider storing the purified product under an inert atmosphere (N₂ or Ar).

Q3: I'm getting a mixture of regioisomers (isoxazole-5-carbaldehyde and isoxazole-4-carbaldehyde). How can I improve selectivity?

A3: This is a classic problem in syntheses relying on 1,3-dipolar cycloaddition.[2] Regioselectivity is governed by the electronic and steric properties of the substituents on both the nitrile oxide and the alkyne dipolarophile.[6][7] Modifying protecting groups, changing the solvent polarity, or using a different precursor for the nitrile oxide can sometimes steer the reaction toward the desired 5-substituted isomer. Computational studies (FMO analysis) can also help predict the favored regioisomer.[6]

Part 2: In-Depth Troubleshooting Guide

This section addresses specific experimental failures organized by synthetic strategy.

Scenario 1: Oxidation of 5-Methylisoxazoles

Q: I tried oxidizing my 3-substituted-5-methylisoxazole with SeO₂, but my yield is low and I've isolated the corresponding isoxazole-5-carboxylic acid.

A: This is a textbook case of over-oxidation, a common side reaction with powerful oxidizing agents like selenium dioxide.

  • Causality & Mechanism: Selenium dioxide (SeO₂) is highly effective for oxidizing activated methyl groups, a process known as the Riley oxidation.[8][9] The reaction proceeds through an initial ene reaction followed by a[10][11]-sigmatropic rearrangement to form an intermediate that hydrolyzes to the aldehyde.[9] However, the aldehyde product is often more susceptible to further oxidation than the starting material, leading to the formation of the carboxylic acid, especially with prolonged reaction times or excess oxidant.

  • Troubleshooting & Solution:

    • Strict Stoichiometry: Use no more than 1.0-1.1 equivalents of SeO₂. Carefully weigh the reagent, as it is hygroscopic.

    • Solvent Choice: Perform the reaction in a solvent like 1,4-dioxane or a mixture of dioxane/water. The presence of a small amount of water is necessary for the final hydrolysis step.

    • Temperature Control: Maintain a consistent temperature, typically refluxing dioxane (~101 °C). Avoid excessive heating, which can accelerate over-oxidation and promote side reactions.

    • Reaction Monitoring: Monitor the reaction progress diligently by TLC or LC-MS every 30-60 minutes. Once the starting material is consumed, cool the reaction immediately to prevent further oxidation of the product.

    • Alternative Reagents: If over-oxidation persists, consider alternative, milder oxidizing agents. A summary is provided in the table below.

Oxidizing AgentTypical ConditionsAdvantagesDisadvantages
**Selenium Dioxide (SeO₂) **1.1 eq, Dioxane/H₂O, RefluxHigh reactivity, well-establishedProne to over-oxidation, toxic[9][12]
N-Bromosuccinimide (NBS) / Radical Initiator NBS, AIBN, CCl₄, LightMilder conditions, forms intermediate benzyl bromideRequires a second step (e.g., Sommelet or Kornblum oxidation)
Chromium Trioxide (CrO₃) Acetic Anhydride, 0 °C to RTPowerful oxidantHighly toxic, stoichiometric chromium waste
Scenario 2: Reduction of Isoxazole-5-Carboxylates

Q: I'm reducing my ethyl isoxazole-5-carboxylate with DIBAL-H to get the aldehyde, but my main product is the corresponding alcohol.

A: Over-reduction is the most common failure mode when using powerful hydride reagents like DIBAL-H. The key to success is rigorous temperature control.

  • Causality & Mechanism: Diisobutylaluminium hydride (DIBAL-H) is a strong reducing agent capable of reducing esters to aldehydes.[13] The reaction proceeds via nucleophilic attack of the hydride on the ester carbonyl, forming a stable tetrahedral intermediate coordinated to the aluminum species.[11] At low temperatures (typically -78 °C), this intermediate is stable. However, if the temperature rises, it can collapse and undergo a second hydride reduction to the primary alcohol.[13][14]

  • Troubleshooting Workflow:

    G start Low Yield of Aldehyde (Major Byproduct: Alcohol) q1 Was the reaction temperature strictly maintained at -78°C? start->q1 sol1 Use an Acetone/Dry Ice or Liquid N₂/Ethyl Acetate bath. Ensure constant monitoring with a low-temp thermometer. q1->sol1 No q2 Was DIBAL-H added slowly (dropwise)? q1->q2 Yes sol1->q2 sol2 Rapid addition causes local exotherms. Add DIBAL-H solution via syringe pump over 30-60 min. q2->sol2 No q3 Was exactly 1.0-1.1 eq. of DIBAL-H used? q2->q3 Yes sol2->q3 sol3 Titrate the DIBAL-H solution before use. Excess reagent will cause over-reduction. q3->sol3 No q4 Was the reaction quenched at low temperature? q3->q4 Yes sol3->q4 sol4 Quench at -78°C with methanol or ethyl acetate before warming to prevent further reaction during workup. q4->sol4 No end_node Successful Aldehyde Synthesis q4->end_node Yes sol4->end_node

    Caption: Troubleshooting workflow for DIBAL-H over-reduction.

Scenario 3: Ring Instability and Decomposition

Q: During my Vilsmeier-Haack formylation attempt on an isoxazole, I got a complex mixture of tar-like substances and no desired product.

A: The Vilsmeier-Haack reaction involves highly acidic and reactive intermediates (the Vilsmeier reagent, POCl₃/DMF), which can degrade sensitive heterocyclic rings like isoxazole. [15][16][17]

  • Causality & Mechanism: The N-O bond in the isoxazole ring is the weakest link and is susceptible to cleavage under strongly acidic or electrophilic conditions.[3] The Vilsmeier reagent (a chloroiminium ion) is a potent electrophile.[16][17] If the isoxazole ring itself is not sufficiently electron-rich to undergo smooth electrophilic substitution at the C4 position, the reagent may instead coordinate to the ring nitrogen or oxygen, initiating a cascade of decomposition and polymerization reactions.[18] This is especially true for isoxazoles bearing electron-withdrawing groups.

    G cluster_0 Desired Pathway: Electrophilic Substitution cluster_1 Side Reaction: Ring Cleavage A Isoxazole C Sigma Complex A->C Attack at C4 B Vilsmeier Reagent (E+) B->C D Isoxazole-4-carbaldehyde (Wrong Isomer!) C->D Rearomatization A2 Isoxazole E N-O Bond Complexation A2->E Attack at Ring Heteroatom B2 Vilsmeier Reagent (E+) B2->E F Ring Opening E->F G Decomposition / Tar F->G

    Caption: Competing pathways in the Vilsmeier-Haack reaction of isoxazoles.

  • Troubleshooting & Solution:

    • Assess Substrate Suitability: The Vilsmeier-Haack reaction is generally unsuitable for the direct synthesis of isoxazole-5-carbaldehydes. It typically formylates the C4 position of electron-rich isoxazoles. If your goal is the 5-carbaldehyde, this is the wrong synthetic approach.

    • Use an Alternative Route: For the synthesis of isoxazole-5-carbaldehydes, the oxidation of a 5-methyl group or the reduction of a 5-ester are far more reliable and regioselective methods.

    • Milder Formylating Agents: If C4-formylation is acceptable but decomposition is still an issue, consider milder conditions such as the Duff reaction or lithiation at C4 followed by quenching with DMF, though these also have their own limitations.

Part 3: Validated Experimental Protocol

Synthesis of 3-Phenylisoxazole-5-carbaldehyde via SeO₂ Oxidation

This protocol provides a reliable method for the oxidation of 3-phenyl-5-methylisoxazole.

  • Materials:

    • 3-phenyl-5-methylisoxazole (1.0 eq)

    • Selenium Dioxide (SeO₂) (1.1 eq)

    • 1,4-Dioxane (Anhydrous)

    • Deionized Water

    • Ethyl Acetate

    • Saturated Sodium Bicarbonate Solution

    • Brine

    • Anhydrous Magnesium Sulfate (MgSO₄)

    • Celite®

  • Procedure:

    • To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add 3-phenyl-5-methylisoxazole (1.0 eq).

    • Add 1,4-dioxane (approx. 0.2 M concentration) and deionized water (1/10th the volume of dioxane).

    • Add selenium dioxide (1.1 eq) in one portion. Caution: Selenium compounds are highly toxic. Handle in a fume hood with appropriate personal protective equipment.

    • Heat the mixture to reflux (approx. 101-105 °C) with vigorous stirring. A black precipitate of elemental selenium will form.

    • Monitor the reaction by TLC (e.g., 3:1 Hexanes:Ethyl Acetate) every hour. The starting material should be consumed within 2-4 hours.

    • Once complete, cool the reaction mixture to room temperature.

    • Filter the mixture through a pad of Celite® to remove the black selenium precipitate. Wash the pad with ethyl acetate.

    • Transfer the filtrate to a separatory funnel. Dilute with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution (2x) and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude aldehyde.

    • Validation: The crude product can be purified by column chromatography on silica gel. A successful reaction will show a prominent aldehyde proton signal at δ 9.5-10.0 ppm in the ¹H NMR spectrum. The yield of the purified product should be in the range of 60-75%.

References

  • Ring-Opening Fluorination of Isoxazoles. (2022). PubMed.
  • Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. (2024). Preprints.org.
  • DIBAL Reducing Agent. Chemistry Steps. Retrieved from [Link]

  • A kind of preparation method of isoxazole compound. (Patent No. CN116283810A). Google Patents.
  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. (2023). PMC. Retrieved from [Link]

  • Vilsmeier-Haack Reaction. Chemistry Steps. Retrieved from [Link]

  • Mechanism of 1,3-dipolar cycloaddition reaction. ResearchGate. Retrieved from [Link]

  • An Expeditious and Facile Synthesis of Isoxazole Derivatives in Deep Eutectic Solvent. (2020). Connect Journals. Retrieved from [Link]

  • 1,3-dipolar cycloaddition reactions. (2020). YouTube. Retrieved from [Link]

  • Nitta, M., & Kobayashi, T. (1982). Reductive Ring Opening of Isoxazoles with Mo(CO)6 and Water. J. Chem. Soc., Chem. Commun., 877-878.
  • Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. (2012). Der Pharma Chemica. Retrieved from [Link]

  • Synthetic reactions using isoxazole compounds. (1979). HETEROCYCLES, 12(10). Retrieved from [Link]

  • Isoxazole synthesis. Organic Chemistry Portal. Retrieved from [Link]

  • Regioselectivity of 1,3-dipolar cycloadditions and antimicrobial activity.... (2016). PMC. Retrieved from [Link]

  • Riley oxidation. Wikipedia. Retrieved from [Link]

  • Di-isobutyl Aluminum Hydride (DIBAL) For The Partial Reduction of Esters and Nitriles. (2011). Master Organic Chemistry. Retrieved from [Link]

  • Regioselectivity associated with the 1,3-dipolar cycloaddition of nitrones with electron-deficient dipolarophiles. (1993). The Journal of Organic Chemistry. Retrieved from [Link]

  • Reactions of 3(5)-Aminoisoxazoles Using Classical Methods of Activation, Microwave Irradiation, and Ultrasonication. (2016). ResearchGate. Retrieved from [Link]

  • DIBAL-H Reduction. Organic Synthesis. Retrieved from [Link]

  • An easy and regioselective synthesis of new functionalized isoxazoline derivatives via a 1,3-dipolar cycloaddition reaction. (2022). Taylor & Francis Online. Retrieved from [Link]

  • Syntheses of substituted isoxazolines using Vilsmeier-Haack reagent. (1994). Indian Academy of Sciences. Retrieved from [Link]

  • Features of 3-amino-5-methylisoxazole in heterocyclizations involving pyruvic acids. (2018). ResearchGate. Retrieved from [Link]

  • The use of selenium (IV) oxide to oxidize aromatic methyl groups. (2012). Emporia State University. Retrieved from [Link]

  • 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid.... (2022). NIH. Retrieved from [Link]

  • Selenium Dioxide. Organic Chemistry Portal. Retrieved from [Link]

  • DiBAl-H Reduction Reaction of Ester or Nitrile to Aldehyde. (2016). YouTube. Retrieved from [Link]

  • Vilsmeier–Haack reaction. Wikipedia. Retrieved from [Link]

  • Harcken, C. (2005). The synthesis of aldehydes through reduction. Science of Synthesis, 25.1.
  • Selenium dioxide (SeO2) - Riley oxidation. AdiChemistry. Retrieved from [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (2013). International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]

  • Oxidation of Imines by Selenium Dioxide. (1986). ResearchGate. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Isoxazole Synthesis via [3+2] Cycloaddition

Topic: Improving yield in the cycloaddition reaction for isoxazole formation Audience: Researchers, scientists, and drug development professionals Current Status: Active Support Introduction: The Isoxazole Challenge The...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving yield in the cycloaddition reaction for isoxazole formation Audience: Researchers, scientists, and drug development professionals Current Status: Active Support

Introduction: The Isoxazole Challenge

The formation of isoxazoles via the [3+2] dipolar cycloaddition of nitrile oxides and alkynes is a cornerstone reaction in medicinal chemistry. However, it is plagued by a critical kinetic competition: the desired cycloaddition versus the rapid dimerization of the unstable nitrile oxide intermediate into furoxans (1,2,5-oxadiazole-2-oxides).

This technical guide addresses the root causes of yield loss, providing mechanistic insights and validated protocols to shift the equilibrium in favor of the target heterocycle.

Module 1: The Nitrile Oxide Bottleneck (Troubleshooting Yield)

Q1: My starting aldehyde/oxime is fully consumed, but the isolated yield of the isoxazole is <40%. The major byproduct is a crystalline solid. What is happening?

Diagnosis: You are likely observing furoxan formation . Nitrile oxides are high-energy dipoles. If their concentration in solution becomes too high relative to the dipolarophile (alkyne), they will self-react (dimerize) faster than they react with the alkyne. The crystalline byproduct is the furoxan dimer.

Technical Solution: To maximize yield, you must maintain a low steady-state concentration of the nitrile oxide. This is achieved by generating the nitrile oxide in situ at a rate slower than the cycloaddition step.

Corrective Actions:

  • Slow Addition: Do not add the base (e.g., Et₃N) all at once. Add it dropwise over 4–8 hours using a syringe pump.

  • High Dilution: Run the reaction at a lower concentration (0.05 M – 0.1 M) to kinetically disfavor the second-order dimerization while maintaining a high equivalent of the dipolarophile.

  • Dipolarophile Excess: Use 1.5–3.0 equivalents of the alkyne/alkene to ensure the nitrile oxide encounters a trap immediately upon generation.

Visualizing the Kinetic Competition

The following diagram illustrates the mechanistic divergence that dictates your yield.

NitrileOxidePathways Aldoxime Aldoxime (Precursor) Chlorination Chlorination (NCS/t-BuOCl) Aldoxime->Chlorination Hydroximoyl Hydroximoyl Chloride (Stable Intermediate) Chlorination->Hydroximoyl Base Base Induced Elimination Hydroximoyl->Base NitrileOxide Nitrile Oxide (Reactive Dipole) Base->NitrileOxide Isoxazole Isoxazole (Target Product) NitrileOxide->Isoxazole + Alkyne (Fast) [3+2] Cycloaddition Furoxan Furoxan (Dimer Byproduct) NitrileOxide->Furoxan + Nitrile Oxide (Fast) Dimerization

Caption: Kinetic competition between the desired [3+2] cycloaddition (Green path) and the parasitic dimerization to furoxan (Red dashed path).

Module 2: Regioselectivity Control

Q2: I need the 3,5-disubstituted isoxazole, but thermal conditions give me a mixture of 3,5- and 3,4-isomers. How do I fix this?

Scientific Insight: Thermal [3+2] cycloadditions are governed by Frontier Molecular Orbital (FMO) interactions and steric hindrance. While 3,5-isomers are generally favored sterically, electronic factors can erode this selectivity.[1]

Protocol Switch: Copper(I) Catalysis (CuAAC-type) Just as Cu(I) catalyzes azide-alkyne cycloadditions (CuAAC), it can also catalyze nitrile oxide-alkyne cycloadditions (CuNOAC). This mechanism involves the formation of a copper acetylide intermediate, which directs the attack of the nitrile oxide exclusively to the 3,5-position.

Comparison of Regiocontrol Methods:

MethodCatalystMajor IsomerMechanismKey Requirement
Thermal NoneMixture (3,5 favored)Concerted [3+2]High Temp (>80°C)
CuNOAC Cu(I) / Base3,5-Exclusive Stepwise metallacycleTerminal Alkyne
Ru-Catalyzed Cp*RuCl(cod)3,4-Exclusive RuthenacycleInternal/Terminal
Q3: Can I synthesize 3,4-disubstituted isoxazoles directly?

A: Yes, but you cannot use Copper. You must switch to Ruthenium catalysis (e.g., Cp*RuCl(cod)).[1] Alternatively, use enamine chemistry :

  • Convert the aldehyde to an enamine (using pyrrolidine).[2]

  • React the enamine with the nitrile oxide (favors 3,4-regiochemistry due to electronic polarization).

  • Eliminate the amine to aromatize to the isoxazole.

Module 3: Validated Experimental Protocols

Protocol A: The "Huisgen" One-Pot Method (High Yield Standard)

Best for: General synthesis of 3,5-disubstituted isoxazoles from aldehydes.

Reagents:

  • Aldehyde (1.0 equiv)[3]

  • Hydroxylamine hydrochloride (1.1 equiv)

  • N-Chlorosuccinimide (NCS) (1.1 equiv)

  • Terminal Alkyne (1.2 equiv)

  • Triethylamine (Et₃N) (1.2 equiv)

  • Solvent: DMF or DCM/Water (biphasic)

Step-by-Step:

  • Oxime Formation: Dissolve aldehyde in DMF. Add NH₂OH·HCl and stir at RT for 1–2 hours until conversion to aldoxime is complete (monitor by TLC).

  • Chlorination: Add NCS (1.1 equiv) portion-wise. Caution: Exothermic. Stir for 1–2 hours to form the hydroximoyl chloride. (Check TLC: the oxime spot should disappear).

  • Cycloaddition Setup: Add the alkyne (1.2 equiv) to the reaction mixture.

  • Controlled Addition (CRITICAL): Dissolve Et₃N in a small volume of DMF. Add this solution dropwise over 4–6 hours to the reaction mixture.

    • Why? This slowly liberates the nitrile oxide, keeping its concentration low and preventing dimerization.

  • Workup: Pour into ice water. Extract with EtOAc.[4][5] Wash with brine (3x) to remove DMF.

Protocol B: "On-Water" Synthesis (Green & Accelerated)

Best for: Insoluble substrates and accelerating slow reactions.

Concept: Hydrophobic effects at the organic-water interface can accelerate cycloadditions ("on-water" effect).

  • Suspend the hydroximoyl chloride and alkyne in pure water (heterogeneous mixture).

  • Add mild base (e.g., NaHCO₃) and stir vigorously.

  • The product often precipitates out as a solid, simplifying purification.

Module 4: Advanced Troubleshooting (FAQs)

Q4: My hydroximoyl chloride intermediate decomposes before I can add the alkyne.

A: Hydroximoyl chlorides are thermally unstable.

  • Fix: Do not isolate them if possible. Use the "One-Pot" protocol (Protocol A).

  • Fix: If you must isolate, keep the temperature below 25°C and proceed immediately to the next step.

Q5: I am using an internal alkyne and the reaction is extremely slow.

A: Internal alkynes are sterically hindered and less reactive.

  • Fix: Switch to thermal activation in high-boiling solvents (e.g., Toluene or Xylene at reflux).

  • Fix: Use Microwave irradiation (100–120°C for 10–30 mins) to overcome the activation energy barrier without prolonged heating that degrades reagents.

Q6: Can I use this chemistry for DNA-encoded libraries (DEL)?

A: Yes, but avoid Copper if DNA degradation is a concern.

  • Recommendation: Use the Strain-Promoted Alkyne-Nitrile Oxide Cycloaddition (SPANOC) . Using strained alkynes (like BCN or DBCO) allows the reaction to proceed rapidly at room temperature without any metal catalyst or toxic reagents.

References

  • Mechanochemical Dimerization of Aldoximes to Furoxans. MDPI. Available at: [Link][6]

  • Regioselective synthesis of isoxazole and 1,2,4-oxadiazole-derived phosphonates via [3 + 2] cycloaddition. Royal Society of Chemistry. Available at: [Link]

  • One-Pot Synthesis of Isoxazolines from Aldehydes Catalyzed by Iodobenzene. Organic Chemistry Portal. Available at: [Link]

  • Dimerizations of nitrile oxides to furoxans are stepwise via dinitrosoalkene diradicals. PubMed. Available at: [Link]

Sources

Optimization

Troubleshooting low cell permeability of isoxazole-based inhibitors

Status: Operational | Tier: Level 3 (Senior Scientist Support) Topic: Troubleshooting Low Cell Permeability in Isoxazole Scaffolds Executive Summary Isoxazole scaffolds are privileged structures in medicinal chemistry (e...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Level 3 (Senior Scientist Support) Topic: Troubleshooting Low Cell Permeability in Isoxazole Scaffolds

Executive Summary

Isoxazole scaffolds are privileged structures in medicinal chemistry (e.g., Valdecoxib, Leflunomide) due to their ability to mimic amide bonds and restrict conformation. However, they frequently present permeability challenges. The isoxazole ring is inherently polar (dipole moment ~2.9 D) and acts as a hydrogen bond acceptor (HBA), which can increase Topological Polar Surface Area (TPSA) and susceptibility to efflux transporters like P-glycoprotein (P-gp).

This guide provides a systematic troubleshooting workflow to diagnose whether your permeability issues are intrinsic (polarity/size) or extrinsic (efflux/solubility) and offers structural remediation strategies.

Part 1: Diagnostic Triage (Root Cause Analysis)

Q1: My compound shows high permeability in PAMPA but low permeability in Caco-2 assays. What is happening? Diagnosis: This discrepancy is the hallmark of active efflux . PAMPA (Parallel Artificial Membrane Permeability Assay) measures only passive diffusion. Caco-2 cells express active transporters, notably P-gp (MDR1) and BCRP. If


, your isoxazole is likely a substrate for efflux pumps.
  • Action: Calculate the Efflux Ratio (ER) in Caco-2:

    
    
    
    • ER > 2: Significant efflux. Proceed to Mitigation Strategy B (Efflux Reduction).

    • ER < 2: The issue is likely metabolic instability or high non-specific binding (NSB) in the cell monolayer, not efflux.

Q2: Both PAMPA and Caco-2 values are critically low (


 cm/s). Is the scaffold dead? 
Diagnosis:  This indicates poor intrinsic permeability .
The molecule is likely too polar (High TPSA) or too large to cross the lipid bilayer passively. Isoxazole nitrogens are efficient H-bond acceptors; if unmasked, they interact strongly with the hydration shell, imposing a high desolvation energy penalty during membrane entry.
  • Action: Check physicochemical descriptors.

    • TPSA: Is it > 120 Ų?

    • H-Bond Donors (HBD): Are there > 3?

    • cLogP: Is it < 1.0?

    • Solution: Proceed to Mitigation Strategy A (Structural Modification).

Q3: My recovery (mass balance) in the Caco-2 assay is < 70%. Can I trust the data? Diagnosis: No. Low recovery implies the compound is trapped inside the cell monolayer, stuck to the plasticware, or precipitating. Isoxazoles substituted with lipophilic aryl groups often suffer from poor aqueous solubility, leading to precipitation in the donor compartment.

  • Action:

    • Add 4% BSA (Bovine Serum Albumin) to the receiver compartment to act as a "sink" for lipophilic compounds.

    • Verify solubility in the assay buffer (HBSS). If solubility is < 10 µM, the permeability data is an artifact of precipitation.

Part 2: Structural Mitigation Strategies
Strategy A: Intramolecular Hydrogen Bonding (IMHB)

Logic: You can "hide" the polarity of the isoxazole nitrogen or adjacent H-bond donors by designing the molecule to form a transient internal hydrogen bond. This reduces the effective TPSA (eTPSA) without changing the atom count.

  • Mechanism: The formation of a pseudo-ring via IMHB shields the polar atoms from solvent water, reducing the energy cost of desolvation as the molecule enters the lipid membrane.

  • Implementation: Introduce a hydrogen bond donor (e.g., an amide NH, aniline NH, or hydroxyl) at the ortho position of an aryl ring attached to the isoxazole.

  • Evidence: In neuronal Nitric Oxide Synthase (nNOS) inhibitors, introducing an IMHB between an ammonium ion and a neighboring acceptor improved permeability significantly by diffusing the positive charge [1].[1]

Strategy B: Fluorine "Scan" to Modulate pKa

Logic: If your isoxazole inhibitor contains a basic amine (common in kinase inhibitors), it may be fully ionized at physiological pH (7.4), preventing passive diffusion.

  • Mechanism: Fluorine is highly electronegative. Placing a fluorine atom on a carbon adjacent to a basic amine pulls electron density, lowering the amine's pKa.[2] This increases the fraction of neutral species (

    
    ) available to cross the membrane.
    
  • Implementation: Replace C-H with C-F beta to the basic nitrogen.

  • Evidence: Iterative fluorination has been shown to lower pKa from ~10.7 to ~5.2, directly correlating with reduced P-gp efflux and improved CNS penetration [2].

Strategy C: Regioisomerism (3,5- vs. 3,4-substitution)

Logic: The dipole moment of the isoxazole ring depends on the substitution pattern.

  • Mechanism:

    • 3,5-disubstituted: Substituents are further apart, often leading to better linear packing but potentially higher dipole exposure depending on the groups.

    • 3,4-disubstituted: Creates a "kinked" morphology.

  • Tip: Changing from a 3,5-diaryl isoxazole to a 3,4-diaryl system can alter the vector of the dipole moment and steric profile, potentially reducing P-gp recognition [3].

Part 3: Decision Workflows & Visualization
Figure 1: The Permeability Troubleshooting Logic Gate

PermeabilityTroubleshooting Start Start: Low Cellular Activity CheckPAMPA Step 1: Run PAMPA & Caco-2 Start->CheckPAMPA Compare Compare P_app Values CheckPAMPA->Compare Efflux PAMPA High / Caco-2 Low (Efflux Issue) Compare->Efflux PAMPA >> Caco-2 Intrinsic PAMPA Low / Caco-2 Low (Intrinsic Issue) Compare->Intrinsic PAMPA ≈ Caco-2 Solubility Low Recovery (<70%) Compare->Solubility Mass Balance Fail CalcER Calculate Efflux Ratio (ER) Efflux->CalcER CheckTPSA Check TPSA & LogD Intrinsic->CheckTPSA AddBSA Add BSA to Receiver Check Solubility Solubility->AddBSA FixEfflux Strategy: Fluorine Scan (Lower pKa) CalcER->FixEfflux ER > 2.0 FixIntrinsic Strategy: IMHB or Lipophilic Masking CheckTPSA->FixIntrinsic

Caption: Decision tree for diagnosing permeability failures. Blue = Start, Yellow = Decision Point, Red = Problem Identification, Green = Solution.

Part 4: Validated Experimental Protocols
Protocol 1: High-Fidelity Caco-2 Permeability Assay

Standard protocols often fail for hydrophobic isoxazoles due to non-specific binding. This modified protocol ensures data integrity.

Materials:

  • Caco-2 cells (ATCC HTB-37), passage 20–40.

  • Transport Buffer: HBSS (pH 7.4) + 10 mM HEPES.

  • Critical Additive: 4% BSA (Bovine Serum Albumin) for the Receiver Plate only.

Procedure:

  • Seeding: Seed cells at

    
     cells/cm² on polycarbonate filters (0.4 µm pore size) in 96-well Transwell plates. Culture for 21 days.
    
  • TEER Check: Measure Transepithelial Electrical Resistance.[3][4] Reject wells with TEER < 300

    
    .
    
  • Preparation:

    • Donor Solution: 10 µM test compound in HBSS (max 0.5% DMSO).

    • Receiver Solution: HBSS + 4% BSA (creates sink condition).

  • Transport (A-to-B): Add 100 µL donor to Apical (A); 250 µL receiver to Basolateral (B).

  • Transport (B-to-A): Add 250 µL donor to Basolateral (B); 100 µL receiver to Apical (A).

  • Incubation: Shake at 37°C for 90 minutes.

  • Analysis: Quantify via LC-MS/MS.

  • Calculation:

    
    
    Where 
    
    
    
    is the rate of permeation,
    
    
    is the area, and
    
    
    is the initial concentration.

Data Interpretation Table:

ParameterValue RangeInterpretation

(A-B)

cm/s
High Permeability

(A-B)

cm/s
Moderate Permeability

(A-B)

cm/s
Low Permeability
Efflux Ratio (ER)

Active Efflux Substrate
Recovery

Invalid Assay (Check Solubility/NSB)
References
  • Silverman, R. B., et al. (2014). "Intramolecular Hydrogen Bonding: A Potential Strategy for More Bioavailable Inhibitors of Neuronal Nitric Oxide Synthase." Journal of Medicinal Chemistry.

  • Meanwell, N. A., et al. (2018). "Validating the Use of Rational Modification of Compounds to Reduce P-gp Efflux." Scientific Archives.

  • Knaus, E. E., et al. (2016). "Isoxazole-Based-Scaffold Inhibitors Targeting Cyclooxygenases (COXs)." ChemMedChem.

  • Avdeef, A. (2005). "The importance of permeability screening in drug discovery process: PAMPA, Caco-2 and rat everted gut assays." Current Topics in Medicinal Chemistry.

Sources

Troubleshooting

Preventing degradation of 3-(3,5-Dimethyl-phenyl)-isoxazole-5-carbaldehyde during synthesis

Welcome to the technical support center for the synthesis of 3-(3,5-Dimethyl-phenyl)-isoxazole-5-carbaldehyde. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address c...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-(3,5-Dimethyl-phenyl)-isoxazole-5-carbaldehyde. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and provide in-depth, field-proven insights to help you navigate the complexities of this synthesis and prevent product degradation.

Introduction: Understanding the Stability of Isoxazole-5-carbaldehydes

The 3-(3,5-Dimethyl-phenyl)-isoxazole-5-carbaldehyde is a valuable building block in medicinal chemistry, often utilized for its isoxazole core, a scaffold present in numerous pharmacologically active compounds.[1][2][3][4] However, the aldehyde functional group, coupled with the isoxazole ring, presents specific stability challenges. Aldehydes are susceptible to oxidation, and the isoxazole ring can be unstable under certain basic conditions.[5] This guide will provide a structured approach to troubleshooting and preventing degradation during its synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address specific issues you may encounter during your experiments in a question-and-answer format.

Q1: My reaction yield is consistently low, and I observe multiple unidentified spots on my TLC plate. What are the likely causes?

A1: Low yields and the presence of multiple byproducts often point to the degradation of either the starting materials, intermediates, or the final product. The primary culprits are often related to the reaction conditions and the inherent reactivity of the aldehyde group.

Causality and In-depth Explanation:

The aldehyde functional group is highly susceptible to oxidation, which can occur under aerobic conditions, especially in the presence of certain metal catalysts or upon prolonged exposure to air. This oxidation converts the desired carbaldehyde to the corresponding carboxylic acid, a common impurity that can complicate purification and reduce the overall yield.

Furthermore, isoxazole rings, particularly those with substituents at the 3 and 5 positions, can be sensitive to nucleophilic attack and ring-opening under harsh basic or acidic conditions.[5] The choice of base, solvent, and temperature are therefore critical parameters to control.

Troubleshooting Protocol:

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation of the aldehyde. This is particularly crucial if the reaction requires heating for an extended period.

  • Solvent Purity: Use freshly distilled or anhydrous solvents. Peroxides in aged ethers, for example, can promote aldehyde oxidation.

  • Reaction Monitoring: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Over-running the reaction can lead to the formation of degradation products.

  • Controlled Reagent Addition: If the synthesis involves strong bases or other highly reactive reagents, consider slow, controlled addition at a reduced temperature to manage the reaction exotherm and minimize side reactions.

Q2: During the formylation step (e.g., Vilsmeier-Haack reaction), I'm observing significant charring and the formation of a dark, intractable mixture. How can I prevent this?

A2: Charring and the formation of dark polymeric material during a Vilsmeier-Haack reaction are typically indicative of an overly aggressive reaction temperature or incorrect stoichiometry of the Vilsmeier reagent.

Causality and In-depth Explanation:

The Vilsmeier-Haack reaction involves the formation of a chloromethyliminium salt (the Vilsmeier reagent) from a substituted amide (like DMF) and an acid chloride (like POCl₃).[6][7] This reagent is a potent electrophile. While effective for formylation, excessive temperatures can lead to uncontrolled side reactions and polymerization of the electron-rich aromatic substrate. The stoichiometry is also critical; an excess of the Vilsmeier reagent can lead to multiple formylations or other unwanted reactions.

Experimental Workflow for Optimized Vilsmeier-Haack Formylation:

Caption: Optimized workflow for the Vilsmeier-Haack reaction.

Key Optimization Parameters:

ParameterRecommendationRationale
Temperature Maintain 0-5°C during reagent addition and allow the reaction to proceed at room temperature or slightly elevated temperatures (e.g., 40-50°C).Controls the exotherm and prevents degradation of the substrate and product.
Stoichiometry Use a slight excess (1.1-1.5 equivalents) of the Vilsmeier reagent.Ensures complete conversion without promoting excessive side reactions.
Solvent Dichloroethane (DCE) or chloroform are common choices.Provides good solubility for the reactants and is relatively inert under the reaction conditions.
Work-up Quench the reaction by pouring it onto a mixture of ice and a mild base (e.g., sodium bicarbonate or sodium acetate solution).Neutralizes the acidic conditions and hydrolyzes the intermediate iminium salt to the aldehyde.
Q3: My purified 3-(3,5-Dimethyl-phenyl)-isoxazole-5-carbaldehyde appears to degrade upon storage. What are the recommended storage conditions?

A3: The degradation of aromatic aldehydes upon storage is a well-documented issue, primarily due to oxidation and polymerization. [8]

Causality and In-depth Explanation:

Exposure to air and light can initiate the auto-oxidation of the aldehyde to the corresponding carboxylic acid. This process can be accelerated by trace impurities. Additionally, some aldehydes can undergo self-condensation or polymerization over time, leading to a decrease in purity and the formation of insoluble materials.[8] The rate of degradation is often influenced by temperature.[9]

Recommended Storage Protocol:

  • Atmosphere: Store under an inert atmosphere (argon or nitrogen) to prevent oxidation.

  • Temperature: Refrigerate at 2-8°C to slow down degradation pathways.[10]

  • Light: Protect from light by storing in an amber vial or a container wrapped in aluminum foil.

  • Purity: Ensure the material is of high purity before long-term storage, as impurities can catalyze degradation.

  • Antioxidants: For long-term storage, consider adding a small amount of an antioxidant like butylated hydroxytoluene (BHT).[8]

Q4: I am struggling with the purification of the final product. What are the best practices for purifying isoxazole-5-carbaldehydes?

A4: Purification can be challenging due to the compound's moderate polarity and potential for degradation on silica gel.

Causality and In-depth Explanation:

The aldehyde group can interact with the acidic silanol groups on the surface of silica gel, which can sometimes lead to streaking, poor separation, and even degradation. Choosing the right solvent system and occasionally deactivating the silica gel are key to successful purification.

Purification Strategy:

  • Column Chromatography:

    • Stationary Phase: Use standard silica gel (60 Å, 230-400 mesh). If you observe significant streaking or degradation, consider deactivating the silica gel by pre-treating it with a solvent mixture containing a small amount of a non-polar solvent and a base like triethylamine (e.g., hexane with 1% triethylamine).

    • Mobile Phase: A gradient of ethyl acetate in hexane is a good starting point. The optimal polarity will depend on the specific impurities.

  • Recrystallization: If the product is a solid and of reasonable purity after the initial work-up, recrystallization can be a highly effective purification method.

    • Solvent Selection: Screen for suitable solvents. A good recrystallization solvent will dissolve the compound when hot but not when cold. Common choices include ethanol, isopropanol, or mixtures of ethyl acetate and hexane.

Logical Flow for Preventing Degradation during Synthesis:

Degradation_Prevention cluster_synthesis Synthesis Stage cluster_workup Work-up & Purification cluster_storage Storage Inert_Atmosphere Use Inert Atmosphere (N2 or Ar) Controlled_Temp Maintain Controlled Temperature Mild_Quench Mild Quenching (e.g., NaHCO3) Inert_Atmosphere->Mild_Quench Prevents Oxidation Pure_Reagents Use Pure, Anhydrous Reagents & Solvents Optimized_Chroma Optimized Chromatography (Deactivated Silica if needed) Reaction_Monitoring Monitor Reaction Closely (TLC/LC-MS) Efficient_Extraction Prompt & Efficient Extraction Recrystallization Recrystallization for High Purity Store_Inert Store Under Inert Gas Mild_Quench->Store_Inert Ensures Stability Store_Cold Refrigerate (2-8 °C) Store_Dark Protect from Light

Caption: Key stages and considerations for preventing degradation.

This guide provides a foundational understanding of the challenges associated with the synthesis of 3-(3,5-Dimethyl-phenyl)-isoxazole-5-carbaldehyde and offers practical, evidence-based solutions. By carefully controlling reaction conditions, employing appropriate purification techniques, and adhering to proper storage protocols, you can significantly improve your synthetic outcomes and ensure the integrity of your final product.

References

  • Jadhav, S. D., et al. (2013). A mild and efficient synthesis of 3,5-disubstituted isoxazoles using HTIB.
  • Pérez, A., & Ramón, D. J. (2015). One-pot three-component regioselective synthesis of 3,5-disubstituted isoxazoles from aldehydes and alkynes using a deep eutectic solvent. Green Chemistry, 17(5), 3027-3033.
  • Harigae, R., et al. (2014). Preparation of 3,5-disubstituted pyrazoles and isoxazoles from terminal alkynes, aldehydes, hydrazines, and hydroxylamine. The Journal of Organic Chemistry, 79(5), 2049-2058.
  • Huang, H., et al. (2014). An environmentally benign procedure for the synthesis of 3-alkyl-5-aryl isoxazoles under ultrasound radiation. Ultrasonics Sonochemistry, 21(2), 737-740.
  • Kamal, A., et al. (2010). Synthesis and biological evaluation of 3,5-diaryl isoxazoline/isoxazole linked pyrrolo[2,1-c][1][11]benzodiazepines as potential anticancer agents. European Journal of Medicinal Chemistry, 45(8), 3247-3257.

  • Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 119-122.
  • Martins, M. A. P., et al. (2000). Synthesis of 5-carboxyisoxazoles from β-alkoxyvinyl trichloromethyl ketones. Synthesis, 2000(12), 1739-1742.
  • Andrzejak, R., et al. (2010). Reactions of 2-formyl azirines with hydroxylamine. Tetrahedron, 66(1), 243-248.
  • Burkhard, J. A., et al. (2011). Synthesis of 3-substituted isoxazole-4-carbaldehydes from 3-oxetanone. Organic Letters, 13(19), 5268-5271.
  • Kamal, A., et al. (2011). Synthesis of 2,3-dihydroquinazolinone linked 3,5-diaryl isoxazoline/isoxazole conjugates as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters, 21(18), 5343-5347.
  • Zhang, L., et al. (2016). Design, synthesis, and evaluation of novel isoxazole-containing N-pyridyldiamines as selective α4β2-nicotinic acetylcholine receptor partial agonists. Journal of Medicinal Chemistry, 59(1), 318-331.
  • Chalyk, B. A., et al. (2015). A novel approach to diethyl (isoxazol-5-yl)phosphonates. Tetrahedron Letters, 56(34), 4945-4947.
  • ResearchGate. (2020). Effects of storage time and temperature on toxic aldehydes and polycyclic aromatic hydrocarbons in flavouring oil gravy during storage. Request PDF. Available at: [Link]

  • Accela. (n.d.). The Proper Storage and Handling of Volatile Analytical Standards. Available at: [Link]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Available at: [Link]

  • Jagriti Sharma. (2022, April 19). VILSMEIER HAACK REACTION | Organic Name Reactions | DMF | POCL3 [Video]. YouTube. Available at: [Link]

  • Das, S., & Chanda, K. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances, 11(54), 34249-34268.
  • Alizadeh, A., & Mokhtari, J. (2022). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Current Organic Synthesis, 19(6), 566-580.
  • Singh, P. P., & Kumar, A. (2021). Synthesis of Fused Isoxazoles: A Comprehensive Review. Molecules, 26(23), 7223.
  • Guda, M. R., et al. (2018). Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Der Pharma Chemica, 10(4), 118-123.
  • Kiyani, H., & Ghorbani, F. (2023). Green synthesis of 3,4-disubstituted isoxazol-5(4H)-one using Gluconic acid aqueous solution as an efficient recyclable medium.
  • Larock, R. C., & Yum, E. K. (1991). The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization. An Efficient Synthesis of Valdecoxib. The Journal of Organic Chemistry, 56(23), 6615-6622.
  • Wentland, M. P., et al. (1991). Synthesis of novel isoxazolo[4,5-f][12]benzazonine and isoxazolo[4,5-g][12]benzazecine derivatives. Journal of Medicinal Chemistry, 34(8), 2541-2546.

  • Jayanth, M. R., et al. (1973). A new synthesis of benzoxazoles. Indian Journal of Chemistry, 11, 1124-1125.
  • Cornforth, J. W. (1953). A new synthesis of oxazoles. Journal of the Chemical Society (Resumed), 96-102.

Sources

Optimization

Technical Support Center: Overcoming Regioselectivity Issues in 3,5-Disubstituted Isoxazole Synthesis

Welcome to the Technical Support Center for heterocyclic synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of isoxazole synthesi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for heterocyclic synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of isoxazole synthesis. The isoxazole scaffold is a privileged structure in medicinal chemistry, but its synthesis is often plagued by challenges in controlling regioselectivity.[1][2] This document provides in-depth, experience-driven answers to common problems, focusing on the two primary synthetic pathways: the condensation of 1,3-dicarbonyl compounds with hydroxylamine and the [3+2] cycloaddition of nitrile oxides with alkynes.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary causes of poor regioselectivity in isoxazole synthesis?

Regioselectivity issues almost always arise when using unsymmetrical starting materials.

  • In the 1,3-Dicarbonyl Pathway (Claisen-type condensation): When an unsymmetrical 1,3-dicarbonyl compound (e.g., a β-ketoester) reacts with hydroxylamine, the initial nucleophilic attack can occur at either of the two distinct carbonyl carbons. This leads to two different intermediates and, ultimately, a mixture of 3,5-disubstituted isoxazole regioisomers. The outcome is governed by the relative electrophilicity of the two carbonyls and is highly sensitive to reaction conditions like pH.[3][4]

  • In the [3+2] Cycloaddition Pathway: The reaction between a nitrile oxide (R-C≡N⁺-O⁻) and an unsymmetrical alkyne (R'-C≡C-R'') can proceed via two different orientations. This results in a mixture of the 3,5- and 3,4-disubstituted isoxazoles. The selectivity is dictated by a combination of steric hindrance and the electronic properties of the substituents on both the nitrile oxide and the alkyne, often explained by Frontier Molecular Orbital (FMO) theory.[5]

Q2: I need to confirm the structure of my product. How can I definitively differentiate between the 3,5- and 5,3-isomers?

Unambiguous structural confirmation is critical. A multi-spectroscopic approach is the standard.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful tool.

    • ¹H NMR: The chemical shift of the proton at the C4 position of the isoxazole ring is highly informative. It typically appears as a sharp singlet, and its precise chemical shift (often in the δ = 6.0-7.0 ppm range) can be correlated with the substitution pattern.[7]

    • ¹³C NMR: The chemical shifts of the C3, C4, and C5 carbons are distinct and can be compared to literature values for known compounds.

    • 2D NMR (HMBC, NOESY): For complex structures, Heteronuclear Multiple Bond Correlation (HMBC) can show long-range couplings between protons on the substituents and the carbons of the isoxazole ring (C3, C4, C5), providing definitive proof of connectivity. Nuclear Overhauser Effect Spectroscopy (NOESY) can show through-space correlations between the C4-proton and protons on the adjacent C3 or C5 substituent.

  • Mass Spectrometry (MS): While MS will give the same molecular weight for both isomers, analyzing the fragmentation patterns can sometimes provide clues to the structure.

  • X-ray Crystallography: If you can grow a suitable single crystal, X-ray diffraction provides the absolute, unambiguous structure. This is the gold standard for structural elucidation.

Section 2: Troubleshooting Guide: Synthesis from 1,3-Dicarbonyl Compounds

This is one of the oldest and most common methods, but it is known for producing regioisomeric mixtures with poor selectivity under certain conditions.[4]

Problem: My reaction of an unsymmetrical β-ketoester with hydroxylamine is giving me a roughly 1:1 mixture of regioisomers. How can I favor the formation of the 3-aryl-5-methylisoxazole?

This is a classic regioselectivity challenge. The key is to control the reaction pathway by manipulating the relative reactivity of the ketone and ester carbonyls. The hydroxylamine nitrogen will preferentially attack the more electrophilic carbonyl carbon.

Causality: In a typical β-ketoester, the ketone carbonyl is inherently more electrophilic than the ester carbonyl. The reaction mechanism proceeds through initial attack at a carbonyl, followed by condensation with the second carbonyl and subsequent cyclization/dehydration. The pH of the medium is the most critical parameter to control.

  • Under acidic to neutral conditions (pH 4-7): The reaction tends to be under kinetic control. The initial, reversible attack of hydroxylamine occurs preferentially at the more electrophilic ketone carbonyl. This leads to an intermediate that cyclizes to form the 5-substituted isoxazole .

  • Under basic conditions (pH > 8): The reaction shifts towards thermodynamic control. While the initial attack might still favor the ketone, the intermediates are in equilibrium. The intermediate formed by attack at the ester carbonyl is often more stable or cyclizes more readily under these conditions, leading to the formation of the 3-substituted isoxazole .

Troubleshooting Workflow: Controlling Regioselectivity

G start Mixture of Regioisomers Observed check_ph Analyze Reaction pH start->check_ph acidic pH is Acidic/Neutral (e.g., using NH2OH·HCl) check_ph->acidic < 7 basic pH is Basic (e.g., using NaOEt, NaOH) check_ph->basic > 7 action_acidic Goal: 3-Substituted Isoxazole Action: Add Base (e.g., NaOAc, Pyridine, NaHCO3) to raise pH to 8-10 acidic->action_acidic action_basic Goal: 5-Substituted Isoxazole Action: Add Mild Acid (e.g., AcOH) to lower pH to 5-6 basic->action_basic result Improved Regioselectivity action_acidic->result action_basic->result G cluster_0 Thermal (Uncatalyzed) Cycloaddition cluster_1 Copper(I)-Catalyzed Cycloaddition uncat_start Nitrile Oxide + Terminal Alkyne fmo FMO Control (Small orbital differences) uncat_start->fmo uncat_end Mixture of 3,5- and 3,4-isomers fmo->uncat_end cat_start Nitrile Oxide + Terminal Alkyne + Cu(I) catalyst cu_acetylide Formation of Copper Acetylide cat_start->cu_acetylide cat_end Single Regioisomer (3,5-disubstituted) cu_acetylide->cat_end

Sources

Troubleshooting

Technical Support Center: Crystallization of 3-Aryl-Isoxazole-5-Carbaldehydes

This guide serves as a specialized technical support resource for the purification of 3-aryl-isoxazole-5-carbaldehydes . It is designed for organic chemists and process engineers encountering difficulties with yield, pur...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical support resource for the purification of 3-aryl-isoxazole-5-carbaldehydes . It is designed for organic chemists and process engineers encountering difficulties with yield, purity, or physical form during the crystallization of these specific heterocyclic intermediates.

Current Status: Operational Role: Senior Application Scientist Topic: Method Refinement & Troubleshooting

Introduction: The Challenge of the Carbaldehyde Moiety

3-aryl-isoxazole-5-carbaldehydes are critical electrophilic intermediates in medicinal chemistry. However, their purification presents a dual challenge:

  • The Isoxazole Ring: These heterocycles are prone to "oiling out" (liquid-liquid phase separation) rather than crystallizing, particularly when the aryl group adds significant lipophilicity.

  • The Aldehyde Group: This moiety is reactive.[1][2][3][4] In alcoholic solvents (standard for isoxazoles), it can form hemiacetals or acetals if the media is acidic. Furthermore, it is susceptible to autoxidation to the corresponding carboxylic acid (3-aryl-isoxazole-5-carboxylic acid), a common impurity that disrupts crystal lattice formation.

Module 1: Solvent System Selection & Optimization

Q1: My product consistently "oils out" upon cooling. How do I force crystallization?

A: Oiling out indicates that the compound's melting point is lower than the temperature at which the solution becomes saturated, or that the metastable zone width is too narrow.

Troubleshooting Protocol:

  • Switch to a "Anti-Solvent Diffusion" Method: Instead of thermal recrystallization (heating/cooling), dissolve the crude material in a minimum amount of a "Good Solvent" (e.g., Dichloromethane or THF) at room temperature. Layer a "Bad Solvent" (e.g., Hexane or Heptane) on top and allow slow diffusion.

  • The "Seeding" Technique: Oiling out often occurs due to a lack of nucleation sites.

    • Cool the solution until the oil droplets appear.

    • Reheat slightly until the oil redissolves.

    • Add a seed crystal (pure material).[1]

    • Cool very slowly (1°C/min).

  • Solvent Polarity Adjustment: If you are using Ethanol/Water, the water content might be too high, pushing the lipophilic aryl-isoxazole out of solution too fast. Increase the ethanol ratio or switch to Ethyl Acetate/Heptane (1:3) .

Q2: Can I use alcohols like Methanol or Ethanol for the 5-carbaldehyde derivative?

A: Proceed with Caution. While alcohols are excellent for general isoxazoles, the 5-carbaldehyde group is reactive.

  • Risk: In the presence of trace acid (often carried over from synthesis, e.g., Vilsmeier-Haack or cyclization using hydroxylamine HCl), the aldehyde can convert to a dimethyl/diethyl acetal.

  • Validation: Run a quick NMR in

    
    . If you see a singlet methine proton around 5.5 ppm (acetal) instead of 10.0 ppm (aldehyde), your solvent is reacting.
    
  • Recommendation: If acetal formation is observed, switch to non-nucleophilic solvent systems like Acetonitrile (ACN) or Toluene/Heptane .

Q3: Which solvent system provides the best impurity rejection?

A: Based on solubility differentials, the following systems are ranked by efficacy for 3-aryl-isoxazole-5-carbaldehydes:

Solvent SystemRatio (v/v)Primary Use CaseRisk Factor
Ethanol / Water 80:20General purification; removal of inorganic salts.Acetal formation; Oiling out.[4]
Ethyl Acetate / Heptane 1:4Removal of non-polar dimers and starting aryl-alkynes.Low risk; excellent crystal habit.
Acetonitrile (ACN) PureRemoval of highly polar oxidation byproducts (acids).Moderate yield loss due to high solubility.
Isopropyl Alcohol (IPA) PureLarge scale crystallization; safer thermal profile.Slow evaporation; requires seeding.

Module 2: Impurity Management

Q4: I see a persistent impurity at ~5% in HPLC. It tracks with the product. What is it?

A: In the synthesis of 3-aryl-isoxazole-5-carbaldehydes, two common impurities mimic the product's solubility:

  • The Regioisomer (3-aryl-isoxazole-4-carbaldehyde): If synthesized via Vilsmeier-Haack on a pre-formed isoxazole, regio-selectivity might be imperfect.

    • Solution: Recrystallization is rarely effective for separating regioisomers with such similar polarity. You must resort to Flash Chromatography (Silica, 10-20% EtOAc/Hexane) before the final crystallization.

  • The Carboxylic Acid (Oxidation Product): The aldehyde oxidizes to the acid (COOH) upon exposure to air.

    • Solution: Wash the organic layer with saturated Sodium Bicarbonate (

      
      ) before crystallization. The acid will move to the aqueous phase as the salt, leaving the aldehyde in the organic phase.
      
Q5: My crystals are yellow/orange, but the literature says they should be white/pale yellow. Why?

A: Deep color usually indicates the presence of conjugated oligomers or azo-coupling byproducts (if synthesized from nitro-compounds).

  • Activated Carbon Treatment:

    • Dissolve crude solid in hot Ethyl Acetate.

    • Add 5 wt% Activated Carbon (e.g., Darco G-60).

    • Stir at reflux for 15 minutes.

    • Filter hot through a Celite pad.

    • Proceed with crystallization.[1][5]

Module 3: Experimental Workflow & Visualization

Standardized Recrystallization Protocol

Target: 3-Phenylisoxazole-5-carbaldehyde (10g scale)

  • Preparation: Place 10g of crude solid in a 250mL round-bottom flask.

  • Dissolution: Add Ethyl Acetate (30 mL) . Heat to mild reflux (77°C) with stirring.

    • Note: If solids remain, add EtOAc in 5 mL increments until clear.

  • Anti-Solvent Addition: Remove from heat source. While still hot, slowly add Heptane (90 mL) dropwise until a persistent turbidity (cloudiness) is observed.

  • Re-dissolution: Add just enough EtOAc (approx. 2-5 mL) to clear the solution again.

  • Crystallization:

    • Allow to cool to Room Temp (RT) over 2 hours (do not use an ice bath yet).

    • Critical Step: If oiling occurs, scratch the glass or add a seed crystal immediately.

    • Once RT is reached and crystals have formed, cool to 0-4°C for 1 hour to maximize yield.

  • Filtration: Filter under vacuum. Wash the cake with cold Heptane/EtOAc (4:1).

  • Drying: Dry in a vacuum oven at 40°C for 6 hours. Avoid high heat (>60°C) to prevent oxidation.

Workflow Visualization: Troubleshooting "Oiling Out"

CrystallizationTroubleshooting Start Problem: Product Oils Out Instead of Crystallizing CheckPurity Check Purity (TLC/HPLC) Start->CheckPurity Impure Purity < 90% CheckPurity->Impure Significant Impurities Pure Purity > 90% CheckPurity->Pure Clean Profile Chromatography Perform Flash Chromatography (Remove tars/dimers) Impure->Chromatography TempControl Is Cooling Rate too fast? Pure->TempControl Chromatography->Start Retry SlowCool Re-heat and Cool Slowly (1°C per minute) TempControl->SlowCool Yes, Shock Cooling SolventCheck Is Solvent System Optimal? TempControl->SolventCheck No, Controlled Cooling Seed Add Seed Crystal at Metastable Zone SolventCheck->Seed System OK ChangeSolvent Switch Solvent System (Try EtOAc/Heptane) SolventCheck->ChangeSolvent System Incompatible

Figure 1: Decision tree for troubleshooting the "oiling out" phenomenon common in aryl-isoxazole purification.

Module 4: Stability & Storage FAQs

Q6: How stable is the crystallized aldehyde?

A: 3-aryl-isoxazole-5-carbaldehydes are moderately stable but sensitive to:

  • Oxidation: Long-term exposure to air converts the surface to carboxylic acid.

  • Light: Isoxazoles can undergo photochemical rearrangement (e.g., to oxazoles) under intense UV.

  • Storage: Store under an inert atmosphere (Nitrogen/Argon) in amber vials at 4°C.

Q7: Can I dry the crystals in an oven?

A: Yes, but strictly controlled.

  • Max Temperature: 45°C.

  • Pressure: Vacuum is required to lower the boiling point of residual solvents.

  • Desiccant: Use

    
     or silica gel in the vacuum oven to scavenge water, preventing hydrate formation.
    
References
  • MDPI. (2025). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Retrieved from [Link]

  • ResearchGate. (2025).[1] Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Retrieved from [Link]

  • Preprints.org. (2024). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Retrieved from [Link][4]

Sources

Optimization

Technical Support Center: Impurity Minimization in 3-(3,5-Dimethyl-phenyl)-isoxazole-5-carbaldehyde Synthesis

Status: Operational Subject: Synthesis Optimization & Impurity Profiling Target Molecule: 3-(3,5-Dimethylphenyl)isoxazole-5-carbaldehyde CAS Reference (Generic Scaffold): 3-Aryl-isoxazole-5-carbaldehyde derivatives Execu...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Subject: Synthesis Optimization & Impurity Profiling Target Molecule: 3-(3,5-Dimethylphenyl)isoxazole-5-carbaldehyde CAS Reference (Generic Scaffold): 3-Aryl-isoxazole-5-carbaldehyde derivatives

Executive Summary

Welcome to the Technical Support Center. This guide addresses the critical quality attributes (CQAs) for synthesizing 3-(3,5-Dimethylphenyl)isoxazole-5-carbaldehyde . The synthesis of this scaffold typically involves a [3+2] cycloaddition followed by oxidation. The primary challenges are regiocontrol (3,5- vs. 3,4-substitution), dimerization (furoxan formation), and oxidation state control (aldehyde vs. carboxylic acid).

Below are the specific troubleshooting modules designed to minimize these impurities.

Visual Workflow & Impurity Map

The following diagram illustrates the standard synthetic pathway and the specific entry points for common impurities.

G Start 3,5-Dimethyl benzaldehyde Oxime Oxime Intermediate Start->Oxime NH2OH·HCl Chloro Hydroximoyl Chloride Oxime->Chloro NCS / DMF NO Nitrile Oxide (In Situ) Chloro->NO Base (Et3N) Isox_Alc Isoxazole-5-methanol (Precursor) NO->Isox_Alc Propargyl Alcohol [3+2] Cycloaddition Furoxan Impurity A: Furoxan Dimer NO->Furoxan Dimerization (Low Dipolarophile) Regio Impurity B: 3,4-Regioisomer NO->Regio Wrong Orientation Target Target Aldehyde (Product) Isox_Alc->Target Mild Oxidation (MnO2/Swern) Acid Impurity C: Carboxylic Acid Isox_Alc->Acid Over-Oxidation Target->Acid Air Oxidation

Caption: Figure 1. Synthetic pathway for 3-arylisoxazole-5-carbaldehyde showing critical control points (CCPs) where impurities (red) diverge from the main pathway (green).

Module 1: The Cycloaddition Step (Ring Formation)

Context: The formation of the isoxazole ring via [3+2] cycloaddition between the in situ generated nitrile oxide and propargyl alcohol.

Issue #1: "I am seeing a large spot on TLC that corresponds to a dimer (Furoxan)."

Diagnosis: The nitrile oxide intermediate is unstable. If it accumulates in the absence of the dipolarophile (propargyl alcohol), it reacts with itself to form a furoxan (1,2,5-oxadiazole-2-oxide) derivative. This is a "concentration-dependent" impurity.

Troubleshooting Protocol:

  • Invert Addition Order: Do not add the alkyne to the nitrile oxide. Instead, dissolve the Hydroximoyl Chloride and Propargyl Alcohol (5–10 equivalents) in the solvent first.

  • Slow Base Addition: Add the base (Triethylamine or DIPEA) dropwise over 4–6 hours using a syringe pump. This ensures the nitrile oxide is generated slowly and immediately trapped by the excess alkyne.

  • Temperature Control: Maintain the reaction at 0°C to room temperature. Higher temperatures increase the rate of dimerization relative to cycloaddition.

Issue #2: "My product contains ~10% of the 3,4-regioisomer."

Diagnosis: While the 3,5-dimethylphenyl group provides some steric bulk, the [3+2] cycloaddition can still yield the thermodynamically less stable 3,4-isomer.

Troubleshooting Protocol:

  • Solvent Switch: Switch from polar aprotic solvents (DMF) to non-polar solvents like Toluene or Dichloromethane . Lower polarity often enhances steric steering toward the 3,5-isomer.

  • Steric Enhancement: If using propargyl alcohol directly yields poor regioselectivity, consider using propargyl acetate or a silyl-protected propargyl alcohol. The increased bulk of the protecting group will almost exclusively force the formation of the 3,5-isomer. You can deprotect (hydrolyze) the ester/ether in the next step.

Module 2: The Oxidation Step (Alcohol to Aldehyde)

Context: Converting 3-(3,5-dimethylphenyl)isoxazole-5-methanol to the target aldehyde.

Issue #3: "The aldehyde is contaminated with carboxylic acid."

Diagnosis: Isoxazole-5-carbaldehydes are electron-deficient benzylic-like aldehydes. They are highly susceptible to over-oxidation to the carboxylic acid, or autoxidation in air.

Troubleshooting Protocol:

  • Reagent Selection (The "Gold Standard"):

    • Avoid: Jones Reagent, KMnO4, or unbuffered Pyridinium Chlorochromate (PCC). These are too harsh.

    • Recommended: Activated Manganese Dioxide (MnO2) .[1]

      • Protocol: Use 10–20 equivalents of activated MnO2 in DCM or CHCl3. Stir at room temperature. MnO2 is highly selective for allylic/benzylic alcohols and rarely over-oxidizes to the acid [1].

    • Alternative: Swern Oxidation (DMSO/Oxalyl Chloride) or IBX (2-Iodoxybenzoic acid) in DMSO. These provide precise control over the oxidation state.

  • Workup Speed: Do not leave the crude aldehyde in solution for extended periods. Isolate and store immediately.

Module 3: Purification & Storage Strategy

Issue #4: "The product degrades during column chromatography."

Diagnosis: The aldehyde moiety can hydrate or oxidize on acidic silica gel.

Troubleshooting Protocol:

  • Neutralize Silica: Pre-treat the silica gel column with 1% Triethylamine in Hexanes to neutralize surface acidity.

  • Bisulfite Purification (The "Self-Validating" Method):

    • Dissolve crude mixture in EtOAc.

    • Shake with saturated aqueous Sodium Bisulfite (NaHSO3) . The aldehyde forms a water-soluble adduct and moves to the aqueous layer; impurities (dimers, regioisomers) stay in the organic layer.

    • Wash the aqueous layer with EtOAc.

    • Basify the aqueous layer (NaHCO3) to regenerate the aldehyde and extract back into organic solvent. This ensures >98% purity without chromatography.

Summary of Critical Parameters (Table)

ParameterStandard ConditionOptimized Condition (Low Impurity)Rationale
Dipolarophile Equiv. 1.0 – 1.5 eq5.0 – 10.0 eq Suppresses Furoxan dimerization (Kinetic control).
Base Addition Bolus / FastSyringe Pump (4h+) Keeps steady-state conc. of Nitrile Oxide low.
Oxidant PCC / Chromic AcidActivated MnO2 or IBX Prevents over-oxidation to carboxylic acid [1].
Purification Silica ColumnBisulfite Adduct Chemical specificity for aldehyde; removes non-carbonyl impurities.

References

  • BenchChem. (2025).[1] Controlled Oxidation of Primary Alcohols to Aldehydes Using Manganate Reagents: Application Notes and Protocols. Retrieved from

  • MDPI. (2023). Regioselective Cycloaddition of Nitrile Imines and Oxides. Molecules. Retrieved from

  • National Institutes of Health (NIH). (2020). Design, synthesis and biological evaluation of 3,5-diaryl isoxazole derivatives. PubMed. Retrieved from

  • Semantic Scholar. (2024). Green synthesis and evaluation of 3,5-diphenyl isoxazole derivatives. Retrieved from

Sources

Troubleshooting

Troubleshooting inconsistent results in biological assays with isoxazole compounds

Topic: Troubleshooting inconsistent results in biological assays with isoxazole compounds Audience: Researchers, Scientists, and Drug Discovery Professionals Content Type: Technical Support Guide (Q&A Format) Introductio...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting inconsistent results in biological assays with isoxazole compounds Audience: Researchers, Scientists, and Drug Discovery Professionals Content Type: Technical Support Guide (Q&A Format)

Introduction: The Isoxazole Paradox

Isoxazoles are privileged scaffolds in medicinal chemistry, featured in approved drugs like valdecoxib (COX-2 inhibitor) and leflunomide (DMARD). However, the very features that make them bioactive—the unique electronic properties of the 1,2-oxazole ring—can introduce specific artifacts in biological assays.

This guide addresses the "Triad of Trouble" often encountered with isoxazoles: Chemical Instability (N-O bond cleavage), Physical Behavior (solubility/aggregation), and Signal Interference (fluorescence/quenching).

Part 1: Chemical Stability & Reactivity

Q: My compound loses potency significantly when stored in assay buffer for >4 hours. Is the isoxazole ring stable?

Diagnosis: While the isoxazole ring is generally aromatic and stable, it possesses a "soft spot": the weak N-O bond (bond energy ~55 kcal/mol). This bond is susceptible to cleavage under two specific assay conditions:

  • Strong Reducing Environments: If your assay buffer contains high concentrations of reducing agents like DTT (Dithiothreitol) or TCEP, especially at elevated temperatures, reductive cleavage of the N-O bond can occur, opening the ring to form

    
    -amino enones or related inactive species.
    
  • Basic pH (>8.5): In basic media, 3-unsubstituted isoxazoles can undergo base-catalyzed ring opening.

Troubleshooting Protocol: The "Buffer Stress" Test Before running your primary screen, validate compound integrity:

  • Incubate your isoxazole (10 µM) in the assay buffer (with and without DTT) for 0, 4, and 24 hours.

  • Analyze via LC-MS. Look for a mass shift of +2 Da (reduction) or ring-opened hydrolysis products.

  • Action: If degradation is observed, switch to less aggressive reducing agents (e.g.,

    
    -mercaptoethanol is milder than DTT) or lower the pH to physiological levels (7.2–7.4).
    
Q: I suspect my compound is reacting covalently with the protein target. Could the isoxazole be acting as an electrophile?

Insight: Most isoxazoles are not electrophilic. However, bioactivation can convert them into reactive species.

  • Mechanism: Isoxazoles with a 4-amino group (or similar electron-donating substituents) can be metabolized (or oxidized in situ) to form reactive enimines or quinone-like intermediates.

  • Result: These intermediates can covalently modify nucleophilic cysteine residues on your protein, leading to time-dependent inhibition (TDI) that mimics high potency but is actually a false positive (assay artifact).

Part 2: Solubility & Physical Behavior

Q: My IC50 curves have steep slopes (Hill slope > 2) and variable results between replicates. Is this a solubility issue?

Diagnosis: This is a classic signature of Colloidal Aggregation . Isoxazoles are often planar and lipophilic. When diluted from DMSO into aqueous buffer, they may form colloidal aggregates rather than true solutions. These aggregates sequester enzyme targets non-specifically, leading to false positives with steep dose-response curves.

The "Detergent Counter-Screen" Protocol: To distinguish specific binding from aggregation:

  • Control: Run the assay under standard conditions.

  • Test: Repeat the assay adding a non-ionic detergent (e.g., 0.01% Triton X-100 or 0.005% Tween-20 ) to the buffer.

  • Interpretation:

    • IC50 remains constant: True inhibition.

    • IC50 shifts significantly (>5-fold) or activity disappears: The compound was likely acting via aggregation. The detergent breaks up the colloids.

Q: Why do I see precipitation immediately upon adding the DMSO stock to the media?

Technical Explanation: This is the "Crash-Out" effect. Isoxazoles often have high crystal lattice energy. The transition from 100% DMSO to 1% DMSO/Water is thermodynamically unfavorable.

Solubility Optimization Matrix:

ParameterRecommendationReason
DMSO Limit Keep final DMSO < 1% (v/v)Higher DMSO helps solubility but may inhibit sensitive enzymes.
Mixing Speed Rapid dispersionSlow addition promotes nucleation of crystals. Vortex immediately.
Intermediate Step Use a "Step-Down" dilutionDilute 10 mM stock

1 mM in 50% DMSO/Buffer

Final assay conc.
Carrier Cyclodextrins (HP-

-CD)
Add 0.1-1% cyclodextrin to the buffer to encapsulate lipophilic motifs.

Part 3: Assay Signal Interference

Q: I am using a fluorescence-based assay (e.g., FRET or polarization). Why is my background signal fluctuating?

Diagnosis: Certain isoxazole derivatives, particularly naphthoxazoles or those conjugated with extended pi-systems, are intrinsically fluorescent. They can absorb UV/Blue light and emit in the green/red channels, overlapping with common assay fluorophores (like FITC or Rhodamine).

The "Spectral Scan" Validation:

  • Dilute the compound to the highest screening concentration (e.g., 50 µM) in assay buffer (no protein/substrate).

  • Perform a spectral scan (Excitation/Emission) matching your assay's settings.

  • Action: If the compound fluoresces, use a "Red-Shifted" assay readout (e.g., changing from FITC to Alexa Fluor 647) to avoid the interference window.

Visual Troubleshooting Workflow

The following diagram outlines the logical decision tree for troubleshooting inconsistent isoxazole data.

IsoxazoleTroubleshooting Start START: Inconsistent Assay Results CheckSolubility Step 1: Check Solubility (Visual/Nephelometry) Start->CheckSolubility Precipitation Precipitation Observed? CheckSolubility->Precipitation OptimizeSolvent Action: Add 0.01% Detergent or Cyclodextrin Precipitation->OptimizeSolvent Yes CheckSlope Step 2: Check Hill Slope (Slope > 2?) Precipitation->CheckSlope No OptimizeSolvent->CheckSlope Aggregation Suspect Colloidal Aggregation CheckSlope->Aggregation Yes CheckStability Step 3: Check Chemical Stability (LC-MS after 4h) CheckSlope->CheckStability No DetergentTest Action: Run Detergent Counter-Screen Aggregation->DetergentTest DetergentTest->CheckStability Degradation Mass Shift (+2 Da or Ring Open)? CheckStability->Degradation RemoveDTT Action: Remove DTT/TCEP or Adjust pH < 8 Degradation->RemoveDTT Yes (Reductive Cleavage) CheckInterference Step 4: Check Optical Interference (Fluorescence/Quenching) Degradation->CheckInterference No RemoveDTT->CheckInterference ValidResult Valid Result: Proceed to Cell Assay CheckInterference->ValidResult

Caption: Logical workflow for isolating the root cause of assay variability, distinguishing between physical precipitation, promiscuous aggregation, and chemical instability.

Part 4: Biological Discrepancies (Cell vs. Biochem)

Q: My compound has a biochemical Ki of 5 nM but a cellular IC50 of >10 µM. Why the disconnect?

Reasoning: Beyond standard permeability issues, isoxazoles face specific cellular challenges:

  • Efflux Liability: Many isoxazoles are substrates for P-gp (P-glycoprotein) efflux pumps.

  • Metabolic Instability: The isoxazole ring can be metabolized by cytochrome P450s (oxidative opening) or reductases in the cytosol.

Experiment: The "Efflux Trap"

  • Run the cell-based potency assay in the presence of Verapamil (a P-gp inhibitor).

  • If the IC50 drops significantly (e.g., from 10 µM to 500 nM), your compound is being actively pumped out of the cell.

References

  • Sperry, J. B., & Wright, D. L. (2005). The application of isoxazoles in the synthesis of natural products and pharmaceutical candidates.[1] Current Opinion in Drug Discovery & Development.

  • Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry.

  • Shoichet, B. K. (2006).[2] Screening in a spirit of haunting: the role of aggregation in high-throughput screening. Drug Discovery Today.

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current Opinion in Chemical Biology.

  • Zhu, T., et al. (2022).[2] Ring-Opening Fluorination of Isoxazoles. Organic Letters.

Sources

Optimization

Strategies to improve the stability of isoxazole derivatives in solution

Technical Support Center: Stability of Isoxazole Derivatives Subject: Comprehensive Strategies for Stabilizing Isoxazole Derivatives in Solution To: Research Scientists, Medicinal Chemists, and Formulation Specialists Fr...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability of Isoxazole Derivatives

Subject: Comprehensive Strategies for Stabilizing Isoxazole Derivatives in Solution To: Research Scientists, Medicinal Chemists, and Formulation Specialists From: Senior Application Scientist, Chemical Stability Division

Executive Summary

Isoxazoles are privileged scaffolds in drug discovery due to their ability to mimic amide bonds and engage in pi-stacking interactions. However, the N–O bond that defines their utility is also their "Achilles' heel," creating susceptibility to base-catalyzed ring opening (Kemp elimination-type mechanisms), reductive cleavage, and photodegradation. This guide provides an evidence-based framework to stabilize these derivatives in solution, moving beyond generic advice to mechanistic root-cause analysis.

Module 1: The pH Imperative (Chemical Stability)

The Issue: The most common mode of isoxazole degradation is base-catalyzed ring opening . In basic media (pH > 8.0), the C3 or C5 position becomes susceptible to nucleophilic attack by hydroxide ions, leading to N–O bond cleavage and the formation of thermodynamically stable


-keto nitriles or enaminones.

Mechanistic Insight: The isoxazole ring is pseudo-aromatic but significantly less resonance-stabilized than benzene or pyridine. High pH deprotonates the C-H (if unsubstituted) or attacks the electrophilic centers, triggering a cascade that snaps the ring open.

Protocol 1: pH Buffer Selection

  • Optimal Window: Maintain pH between 4.0 and 7.0 . Isoxazoles like leflunomide are stable at pH 4–7 but degrade rapidly at pH 10 (

    
     hours).
    
  • Buffer Choice:

    • Recommended: Acetate (pH 4–5), Citrate (pH 3–6), or MES (pH 5.5–6.7).

    • Avoid: Carbonate or Borate buffers (high pH).

    • Caution with Phosphate: While useful for pH 7, phosphate can catalyze specific degradation pathways or oxidize reducing agents like TCEP (see Module 2).

Data Summary: pH vs. Half-Life (Leflunomide Analog) | pH Condition | Temperature | Stability Status | Estimated


 |
| :--- | :--- | :--- | :--- |
| pH 4.0 (Acetate) | 25°C | Stable | > 7 days |
| pH 7.4 (PBS) | 37°C | Moderate | ~ 7.4 hours |
| pH 10.0 (Borate) | 37°C | Unstable | ~ 1.2 hours |

Module 2: Reductive & Oxidative Compatibility

The Issue: The N–O bond is inherently reducible. While standard biological reducing agents (DTT,


-ME) do not typically cleave the isoxazole ring at room temperature (unlike catalytic hydrogenation with Pd/C), the choice of reducing agent affects the overall solution stability.

Critical Interaction:

  • TCEP vs. DTT: Tris(2-carboxyethyl)phosphine (TCEP) is often preferred over DTT for keeping proteins reduced.[1] However, TCEP is unstable in phosphate buffers at neutral pH, oxidizing rapidly.[2] This oxidation can generate reactive species or shift pH, indirectly destabilizing the isoxazole.

Protocol 2: Managing Reducing Agents

  • If using TCEP: Dissolve in Tris or HEPES buffer, NOT Phosphate Buffered Saline (PBS).

  • If using DTT: Prepare fresh; DTT oxidizes in air, losing efficacy and potentially forming artifacts.

  • Biological Assays: For long-term incubation (>24h), avoid strong reducing agents unless necessary for the protein target.

Module 3: Formulation & "Molecular Shielding"

The Issue: Aqueous solubility of isoxazoles is often poor, leading to precipitation or the need for organic co-solvents (DMSO) which can accelerate nucleophilic attack.

The Solution: Cyclodextrin Complexation Encapsulating the isoxazole in a cyclodextrin (CD) cavity provides a steric shield against nucleophiles (OH-) and UV light.

Protocol 3: Cyclodextrin Stabilization

  • Gold Standard: Hydroxypropyl-

    
    -cyclodextrin (HP-
    
    
    
    -CD) or Sulfobutylether-
    
    
    -cyclodextrin (SBE-
    
    
    -CD).
  • Method:

    • Prepare a 20–40% (w/v) solution of HP-

      
      -CD in water or buffer (pH 5–6).
      
    • Add the isoxazole derivative (solid or concentrated DMSO stock).

    • Shake/stir for 2–4 hours at room temperature.

    • Filter (0.22

      
      m) to remove uncomplexed solid.
      
  • Outcome: This can increase solubility by >100-fold and extend half-life significantly by preventing hydrolytic attack.

Module 4: Structural Optimization (SAR)

The Issue: If the scaffold is inherently unstable, chemical modification is required.

Mechanistic Insight (Hammett Correlation):

  • Electron Withdrawing Groups (EWGs): Substituents like

    
    , 
    
    
    
    , or
    
    
    on the ring or adjacent phenyl rings withdraw electron density, making the ring carbons more electrophilic and susceptible to base hydrolysis.
  • Electron Donating Groups (EDGs): Substituents like

    
    , 
    
    
    
    , or
    
    
    donate electron density, stabilizing the ring against nucleophilic attack.

Strategy:

  • Block Vulnerable Sites: Substitution at the C3 and C5 positions (3,5-disubstituted isoxazoles) is far more stable than monosubstituted variants.

  • Electronic Hardening: If biological activity permits, replace strong EWGs with neutral or donating groups to extend solution half-life.

Visualizing the Degradation Pathway

The following diagram illustrates the primary base-catalyzed degradation pathway and the decision logic for stabilization.

IsoxazoleStability Isoxazole Isoxazole Derivative (Intact Ring) BaseAttack Base Attack (OH-) @ C3 or C5 Isoxazole->BaseAttack pH > 8.0 RingOpen Ring Opening (N-O Cleavage) BaseAttack->RingOpen Kemp Elimination Product Beta-Keto Nitrile (Inactive/Toxic) RingOpen->Product AcidBuffer Strategy 1: Acidic Buffer (pH 4-6) AcidBuffer->BaseAttack Inhibits Cyclodextrin Strategy 2: Cyclodextrin Shielding Cyclodextrin->BaseAttack Steric Block Substituent Strategy 3: EDG Substitution Substituent->BaseAttack Electronic Stabilization

Caption: Figure 1. Mechanism of base-catalyzed isoxazole degradation and three parallel intervention strategies to block the pathway.

Troubleshooting Guide (FAQ)

Q1: My isoxazole compound disappears during LC-MS analysis, but I see a peak with the same mass?

  • Diagnosis: This is likely photo-isomerization . Under UV light, isoxazoles can isomerize to azirines or oxazoles, which have the same molecular weight (MW) but different retention times.

  • Solution: Perform all sample preparation in amber glass vials or low-light conditions. Check the UV absorbance spectrum; if the new peak has a significantly different

    
    , it is a structural isomer.
    

Q2: I need to run an assay at pH 8.0. How can I keep the compound stable?

  • Diagnosis: Kinetic instability at basic pH.

  • Solution:

    • Make Fresh: Prepare the working solution immediately before use. Do not store stocks at pH 8.

    • Cold Chain: Keep the assay plate on ice (4°C) until the last moment; reaction rates drop ~2-3x for every 10°C decrease.

    • Encapsulation: Use HP-

      
      -CD (as described in Protocol 3) in the assay buffer.
      

Q3: Can I use DMSO stocks stored at -20°C indefinitely?

  • Diagnosis: DMSO is hygroscopic (absorbs water). Wet DMSO can become slightly acidic or basic over time, or simply facilitate hydrolysis.

  • Solution: Yes, but use anhydrous DMSO and store in single-use aliquots to minimize freeze-thaw cycles and moisture uptake.

Q4: My compound degrades when I add DTT.

  • Diagnosis: While rare, if your isoxazole has a specific leaving group or high electron deficiency, thiols might attack it.

  • Solution: Switch to TCEP (in Tris buffer, not PBS) or perform a control experiment without reducing agent to confirm if the thiol is the culprit.

References

  • pH Stability & Ring Opening

    • Source: Xu, X., et al. "In vitro metabolism studies on the isoxazole ring scission in the anti-inflammatory agent leflunomide..." Drug Metabolism and Disposition.
    • (Context: Leflunomide stability at pH 4 vs pH 10).

  • Photostability

    • Source:Journal of Agricultural and Food Chemistry, 2012. "Photodegradation of the Isoxazoline Fungicide SYP-Z048".
    • (Context: pH-dependent photodegradation).

  • Cyclodextrin Complexation

    • Source:Molecules, 2023.[3] "The Use of Cyclodextrin Inclusion Complexes to Increase the Solubility...".

    • (Context: Stabilization of labile heterocycles).

  • Reducing Agent Compatibility (TCEP/Phosphate)

    • Source:BroadPharm Technical Guide. "S-S bond reduction by TCEP".[1][2][4]

    • (Context: TCEP instability in phosphate buffers).

  • Hammett Correlation & Substituents

    • Source:Chemistry LibreTexts.
    • (Context: Electronic effects on hydrolysis rates).

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of 3-(3,5-Dimethyl-phenyl)-isoxazole-5-carbaldehyde and Other Isoxazole Derivatives in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals The isoxazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a wide array of pharmacologically active compounds.[1][2] This...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The isoxazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a wide array of pharmacologically active compounds.[1][2] This five-membered heterocycle, featuring adjacent nitrogen and oxygen atoms, offers a unique combination of electronic properties and structural versatility, making it a privileged structure in the design of novel therapeutics.[2][3] This guide provides a comparative analysis of 3-(3,5-Dimethyl-phenyl)-isoxazole-5-carbaldehyde, a representative member of the 3,5-disubstituted isoxazole family, with other isoxazole derivatives, focusing on their synthesis, anticancer, and anti-inflammatory activities.

The Isoxazole Core: A Hub of Biological Activity

The isoxazole ring system is a key pharmacophore, conferring a range of biological activities including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[1][2] Its unique electronic distribution and ability to participate in various non-covalent interactions allow for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic properties. Structure-activity relationship (SAR) studies have revealed that the nature and position of substituents on the isoxazole ring dramatically influence its biological profile.[1] For instance, the presence of specific aryl groups at the 3- and 5-positions can significantly enhance anticancer or anti-inflammatory potency.[4][5]

Synthesis of 3,5-Disubstituted Isoxazoles: A General Overview

The synthesis of 3,5-disubstituted isoxazoles is a well-established area of organic chemistry, with several efficient methods available.[2][6][7] A common and versatile approach involves the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne. However, for the synthesis of 3,5-diaryl isoxazoles, a frequently employed method is the reaction of a chalcone derivative with hydroxylamine hydrochloride. This method is particularly advantageous due to the ready availability of a wide variety of substituted acetophenones and aromatic aldehydes, allowing for the generation of a diverse library of isoxazole derivatives.[8][9]

Below is a generalized workflow for the synthesis of 3,5-diaryl isoxazoles from chalcones.

Caption: General synthetic workflow for 3,5-diaryl isoxazoles.

Comparative Analysis: Anticancer Activity

For instance, studies on a series of 3,5-diaryl isoxazoles have demonstrated that substitutions on the phenyl rings can significantly impact their cytotoxic effects against various cancer cell lines.[5] The presence of electron-donating groups, such as methyl groups, on the phenyl ring at the 3-position can influence the electronic properties of the entire molecule and its interaction with biological targets.

To provide a comparative context, the table below summarizes the in vitro anticancer activity of several 3,5-diaryl isoxazole derivatives against the MCF-7 human breast cancer cell line.

Compound ID3-Aryl Substituent5-Aryl SubstituentIC50 (µM) against MCF-7Reference
Hypothetical 1 3,5-Dimethylphenyl-CHO--
Compound A 4-MethoxyphenylPhenyl5.2[5]
Compound B 4-ChlorophenylPhenyl3.8[5]
Compound C Phenyl4-Methoxyphenyl6.1[5]
Compound D Phenyl4-Chlorophenyl4.5[5]

Note: Data for Hypothetical 1 is not available and is included for comparative context.

The aldehyde group at the 5-position of the target molecule introduces a reactive site that could potentially interact with biological nucleophiles within cancer cells, contributing to its cytotoxic mechanism. Further experimental evaluation is necessary to determine the precise IC50 value of 3-(3,5-Dimethyl-phenyl)-isoxazole-5-carbaldehyde and its selectivity towards different cancer cell lines.

Comparative Analysis: Anti-inflammatory Activity

Isoxazole derivatives have also demonstrated significant potential as anti-inflammatory agents.[3][4][11] The mechanism of action often involves the inhibition of key inflammatory mediators such as cyclooxygenase (COX) enzymes.[4] Similar to anticancer activity, the substitution pattern on the isoxazole ring is critical for anti-inflammatory potency.

While direct experimental data for the anti-inflammatory activity of 3-(3,5-Dimethyl-phenyl)-isoxazole-5-carbaldehyde is not available, QSAR studies on other series of isoxazole derivatives have provided insights into the structural requirements for this activity.[8][9] These studies often highlight the importance of lipophilicity and electronic parameters of the substituents.

The table below presents the anti-inflammatory activity of some isoxazole derivatives, measured as the percentage inhibition of carrageenan-induced paw edema in rats, a common in vivo model for acute inflammation.

Compound IDSubstituents% Inhibition of Paw EdemaReference
Hypothetical 1 3-(3,5-Dimethylphenyl), 5-CHO--
Compound E 3-(4-Methoxyphenyl), 5-Phenyl58.2[9]
Compound F 3-(4-Chlorophenyl), 5-Phenyl65.4[9]
Indomethacin (Standard Drug)72.5[9]

Note: Data for Hypothetical 1 is not available and is included for comparative context.

The 3,5-dimethylphenyl group in the target molecule increases its lipophilicity, which may enhance its ability to penetrate cell membranes and reach its target sites. The aldehyde functionality could also contribute to its anti-inflammatory profile through various mechanisms.

Experimental Protocols

To facilitate further research and comparative studies, detailed protocols for the evaluation of anticancer and anti-inflammatory activities are provided below.

MTT Assay for In Vitro Cytotoxicity

This protocol outlines the determination of the cytotoxic effects of a compound on a cancer cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Principle: The MTT assay is a colorimetric assay that measures the reduction of the yellow tetrazolium salt MTT by mitochondrial succinate dehydrogenase in viable cells to form an insoluble purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Workflow:

Caption: Workflow for the MTT cytotoxicity assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Make serial dilutions of the compound in culture medium to achieve the desired final concentrations.

  • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a positive control (a known anticancer drug).

  • Incubate the plate for 48 or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate the plate for another 2-4 hours at 37°C until a purple precipitate is visible.

  • Formazan Solubilization: Carefully remove the medium containing MTT from each well.

  • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

  • Determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth, by plotting a dose-response curve.

Carrageenan-Induced Paw Edema Assay for In Vivo Anti-inflammatory Activity

This protocol describes a standard in vivo method to screen for acute anti-inflammatory activity of a compound.

Principle: The injection of carrageenan, a phlogistic agent, into the sub-plantar region of a rat's paw induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.

Workflow:

Sources

Comparative

A Comparative Guide to the Biological Activities of 3,5-Diaryl and 3,5-Dialkyl Isoxazoles

For Researchers, Scientists, and Drug Development Professionals The isoxazole scaffold is a prominent heterocyclic motif in medicinal chemistry, renowned for its diverse and potent biological activities.[1] This guide pr...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The isoxazole scaffold is a prominent heterocyclic motif in medicinal chemistry, renowned for its diverse and potent biological activities.[1] This guide provides a comparative analysis of the biological activities of two key subclasses: 3,5-diaryl isoxazoles and 3,5-dialkyl isoxazoles. By examining the available experimental data, this document aims to offer researchers and drug development professionals a clear understanding of their respective therapeutic potential and the structural features that govern their activity.

Introduction to Isoxazole Derivatives

Isoxazoles are five-membered heterocyclic compounds containing one nitrogen and one oxygen atom in adjacent positions. Their unique electronic and structural properties make them versatile scaffolds for the design of novel therapeutic agents. The substituents at the 3 and 5 positions of the isoxazole ring play a crucial role in determining the molecule's biological activity, influencing factors such as target binding, bioavailability, and metabolic stability.

3,5-Diaryl isoxazoles , characterized by the presence of two aromatic rings at these key positions, have been extensively studied and have demonstrated a broad spectrum of pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory activities.[2] In contrast, 3,5-dialkyl isoxazoles , which feature aliphatic chains at the same positions, are less explored in the scientific literature, presenting an area of opportunity for new drug discovery.

This guide will delve into a side-by-side comparison of these two classes, presenting available experimental data, outlining synthetic methodologies, and detailing the protocols for evaluating their biological efficacy.

Comparative Analysis of Biological Activities

While direct comparative studies between 3,5-diaryl and 3,5-dialkyl isoxazoles are limited, an analysis of the existing literature provides insights into their distinct biological profiles.

Anticancer Activity

3,5-Diaryl Isoxazoles: Potent Cytotoxic Agents

A significant body of research highlights the potent anticancer activity of 3,5-diaryl isoxazoles against a wide range of cancer cell lines.[1][3] Several studies have demonstrated that these compounds can induce apoptosis and inhibit cell proliferation in various cancer types, including prostate, lung, and breast cancer.[3][4] For instance, certain 3,5-diaryl isoxazole derivatives have shown promising activity against prostate cancer PC3 cells, with some compounds exhibiting high selectivity compared to standard chemotherapeutic agents like 5-fluorouracil.[3]

The proposed mechanism of action for the anticancer effects of many 3,5-diaryl isoxazoles involves the inhibition of key cellular pathways. Some derivatives have been found to act as tubulin polymerization inhibitors, disrupting the formation of the mitotic spindle and leading to cell cycle arrest and apoptosis.[1] Others have been shown to target signaling proteins such as Ribosomal protein S6 kinase beta-1 (S6K1), which is involved in cell growth and proliferation.[3]

3,5-Dialkyl Isoxazoles: An Unexplored Frontier

In contrast to their diaryl counterparts, there is a notable scarcity of published data on the anticancer activity of 3,5-dialkyl isoxazoles. This knowledge gap represents a significant opportunity for future research to explore the potential of this subclass as a source of novel anticancer agents. The structural differences, particularly the flexibility and lipophilicity of the alkyl chains compared to the rigid, planar aryl groups, may lead to different mechanisms of action and target specificities.

Table 1: Representative Anticancer Activity of 3,5-Diaryl Isoxazoles

Compound IDCancer Cell LineIC₅₀ (µM)Reference
Compound 26 PC3 (Prostate)Not specified, but high selectivity reported[3]
PBD Conjugate 6a Various<0.1 - 3.6[4]
Hybrid 4c VariousPromising activity reported[1]
Antimicrobial Activity

3,5-Diaryl Isoxazoles: Broad-Spectrum Potential

3,5-Diaryl isoxazoles have also been investigated for their antimicrobial properties. Studies have shown that certain derivatives exhibit activity against both Gram-positive and Gram-negative bacteria, as well as some fungal strains.[2] The mechanism of their antibacterial action is not fully elucidated but is thought to involve the disruption of bacterial cell wall synthesis or other essential cellular processes.

3,5-Dialkyl Isoxazoles: Limited but Promising Data

While less studied, there are indications that 3,5-dialkyl isoxazoles may also possess antimicrobial activity. Further research is needed to establish the breadth and potency of their antimicrobial spectrum and to understand their structure-activity relationships.

Table 2: Representative Antimicrobial Activity of Isoxazole Derivatives

Compound ClassOrganismActivityReference
3,5-Diaryl Isoxazoles Bacteria & FungiModerate to good[2]
Isomeric Perhydropyrrolo[3,4-d]isoxazoles E. faecalis, S. aureusMIC values of 25 and 50 µg/ml for some compounds[5]
Anti-inflammatory Activity

Experimental Protocols

To facilitate further research and a more direct comparison, this section provides detailed, step-by-step methodologies for the synthesis of 3,5-disubstituted isoxazoles and for key biological activity assays.

Synthesis of 3,5-Disubstituted Isoxazoles

A common and versatile method for the synthesis of 3,5-disubstituted isoxazoles is the 1,3-dipolar cycloaddition of nitrile oxides with alkynes.[2] Another established method involves the reaction of β-nitroenones with a reducing agent.[6]

Protocol: Synthesis via β-Nitroenones [6]

  • Reaction Setup: In a microwave vial, dissolve the appropriate β-nitroenone (1 mmol) and tin(II) chloride dihydrate (2 mmol) in ethyl acetate (13 mL).

  • Microwave Irradiation: Irradiate the solution in a microwave reactor at 90 °C for 2 hours.

  • Work-up: After cooling, transfer the solution to a separatory funnel.

  • Extraction: Quench the reaction with water and extract the product with ethyl acetate (3 x 5 mL).

  • Drying and Concentration: Dry the combined organic phases over magnesium sulfate (MgSO₄), filter, and evaporate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 3,5-disubstituted isoxazole.

Synthesis_Workflow start Start: β-Nitroenone reagents Add Tin(II) chloride dihydrate in Ethyl Acetate start->reagents microwave Microwave Irradiation (90°C, 2h) reagents->microwave workup Quench with Water & Extract with Ethyl Acetate microwave->workup purification Dry, Concentrate & Purify workup->purification end End: 3,5-Disubstituted Isoxazole purification->end MTT_Assay_Workflow start Start: Seed Cells treatment Treat with Test Compounds start->treatment mtt_addition Add MTT Reagent treatment->mtt_addition incubation Incubate (2-4h) mtt_addition->incubation solubilization Add Detergent Reagent incubation->solubilization readout Measure Absorbance at 570 nm solubilization->readout end End: Cell Viability Data readout->end

Caption: Workflow for the MTT cell viability assay.

Antimicrobial Activity Assessment: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. [7]The broth microdilution method is a common technique for determining MIC values. [8][9] Protocol: Broth Microdilution MIC Assay [7][8]

  • Prepare Inoculum: Prepare a standardized bacterial inoculum with an optical density at 600 nm (OD₆₀₀) of approximately 0.1.

  • Serial Dilutions: Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing Mueller-Hinton Broth (MHB).

  • Inoculation: Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours.

  • Determine MIC: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

MIC_Assay_Workflow start Start: Prepare Bacterial Inoculum dilution Serial Dilution of Test Compounds start->dilution inoculation Inoculate Wells dilution->inoculation incubation Incubate (16-20h) inoculation->incubation readout Observe for Growth (Turbidity) incubation->readout end End: Determine MIC readout->end

Caption: Workflow for the broth microdilution MIC assay.

Anti-inflammatory Activity Assessment: Carrageenan-Induced Paw Edema Assay

This in vivo assay is a standard method for evaluating the anti-inflammatory activity of compounds. [10][11] Protocol: Carrageenan-Induced Paw Edema in Rats [10][12]

  • Animal Dosing: Administer the test compounds (3,5-diaryl or 3,5-dialkyl isoxazoles) to rats at various doses, typically 30 minutes to 1 hour before carrageenan injection.

  • Edema Induction: Inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • Calculate Inhibition: The percentage inhibition of edema is calculated by comparing the increase in paw volume in the treated groups to the control group.

Paw_Edema_Workflow start Start: Administer Test Compound induction Inject Carrageenan into Paw start->induction measurement Measure Paw Volume Over Time induction->measurement analysis Calculate Percent Inhibition measurement->analysis end End: Anti-inflammatory Activity Data analysis->end

Caption: Workflow for the carrageenan-induced paw edema assay.

Structure-Activity Relationship (SAR) and Mechanistic Insights

The biological activity of isoxazole derivatives is intrinsically linked to their chemical structure. For 3,5-diaryl isoxazoles, the nature and position of substituents on the aryl rings significantly impact their potency and selectivity. For instance, electron-withdrawing or electron-donating groups can influence the electronic properties of the molecule, affecting its interaction with biological targets. The steric bulk of the substituents also plays a critical role in determining the binding affinity.

For antibacterial isoxazoles, the overall lipophilicity and the presence of specific functional groups that can interact with bacterial enzymes or cell wall components are crucial for activity. [5][13][14] A comprehensive SAR study for 3,5-dialkyl isoxazoles is yet to be established due to the limited number of studies. However, it can be hypothesized that the length, branching, and functionalization of the alkyl chains will be key determinants of their biological activity.

Conclusion and Future Directions

The existing body of scientific literature strongly supports the potential of 3,5-diaryl isoxazoles as a versatile scaffold for the development of novel anticancer and antimicrobial agents. Their synthesis is well-established, and their mechanisms of action are beginning to be understood.

In contrast, 3,5-dialkyl isoxazoles represent a largely untapped area of chemical space. The lack of extensive biological data for this subclass presents a clear opportunity for researchers. A systematic investigation into the synthesis and biological evaluation of a diverse library of 3,5-dialkyl isoxazoles is warranted. Such studies could uncover novel compounds with unique biological activities and mechanisms of action, potentially leading to the development of new therapeutic agents.

Direct, head-to-head comparative studies of 3,5-diaryl and 3,5-dialkyl isoxazoles under standardized assay conditions are essential to definitively delineate their respective strengths and weaknesses across different therapeutic areas. This will provide a more complete picture of the therapeutic potential of the isoxazole scaffold and guide future drug discovery efforts.

References

  • CORE.

  • Organic Chemistry Portal.

  • Organic & Biomolecular Chemistry.

  • ResearchGate.

  • Springer Nature Experiments.

  • Der Pharma Chemica.

  • PubMed.

  • Protocols.io.

  • PubMed.

  • Inotiv.

  • PubMed.

  • Emery Pharma.

  • NCBI Bookshelf.

  • ResearchGate.

  • ResearchGate.

  • PubMed.

  • ATCC.

  • PMC - NIH.

  • Benchchem.

  • MDPI.

  • Abcam.

  • Benchchem.

  • ResearchGate.

  • PMC - NIH.

  • ResearchGate.

  • Bio-protocol.

  • Microbe Investigations.

  • PubMed.

  • PMC - NIH.

Sources

Validation

Validating the anticancer activity of 3-(3,5-Dimethyl-phenyl)-isoxazole-5-carbaldehyde in cell lines

The validation of 3-(3,5-Dimethyl-phenyl)-isoxazole-5-carbaldehyde (CAS: 885273-60-9) requires a rigorous, multi-tiered approach to transition from a chemical scaffold to a validated bioactive lead.[1] As a Senior Applic...

Author: BenchChem Technical Support Team. Date: February 2026

The validation of 3-(3,5-Dimethyl-phenyl)-isoxazole-5-carbaldehyde (CAS: 885273-60-9) requires a rigorous, multi-tiered approach to transition from a chemical scaffold to a validated bioactive lead.[1] As a Senior Application Scientist, I have structured this guide to serve as a definitive protocol for validating this compound’s anticancer efficacy, mechanism of action (MoA), and comparative performance against standard-of-care (SOC) agents.

Executive Technical Summary

3-(3,5-Dimethyl-phenyl)-isoxazole-5-carbaldehyde represents a privileged scaffold in medicinal chemistry.[1] The isoxazole core is a proven pharmacophore found in various kinase inhibitors and tubulin-targeting agents, while the 3,5-dimethylphenyl moiety enhances lipophilicity and potential hydrophobic pocket occupancy in target proteins (e.g., BRD4, HSP90, or specific kinases).[1] The C5-carbaldehyde group offers high reactivity for covalent interactions or further derivatization (Schiff base formation) within the cellular environment.[1]

Validation Objective: To objectively quantify the antiproliferative potency of the compound, delineate its mechanism of cell death (Apoptosis vs. Necrosis), and benchmark its efficacy against clinical standards.[1]

Comparative Validation Framework

To establish scientific validity, this compound must be tested alongside validated alternatives.[1] The following matrix defines the experimental groups required for a publication-grade study.

Experimental GroupRepresentative AgentRole & Rationale
Test Compound 3-(3,5-Dimethyl-phenyl)-isoxazole-5-carbaldehydeCandidate: Assessment of dose-dependent cytotoxicity and target specificity.
Positive Control (Genotoxic) Doxorubicin Benchmark: Establishes the "ceiling" of efficacy for DNA-damaging agents.[1]
Positive Control (Mitotic) Paclitaxel Benchmark: Critical if the isoxazole mechanism involves tubulin destabilization (common in this class).[1]
Structural Control 3,5-DimethylisoxazoleNegative/Specificity Control: Verifies that activity is driven by the full scaffold, not just the isoxazole fragment.[1]
Vehicle Control DMSO (< 0.1% v/v)Baseline: Normalizes background cell death.

Strategic Validation Workflow

This workflow is designed to filter false positives and build a mechanistic case for the compound.[1]

Phase I: Phenotypic Screening (Cytotoxicity)[1]
  • Objective: Determine the IC50 (Half-maximal inhibitory concentration).

  • Cell Line Selection:

    • MCF-7 (Breast): High sensitivity to isoxazole-based estrogen receptor modulators.[1]

    • A549 (Lung): Validates efficacy in KRAS-mutant models.[1]

    • HUVEC (Normal): Critical for determining the Selectivity Index (SI).[1]

  • Success Criteria: IC50 < 10 µM in cancer lines; SI > 2.0.[1]

Phase II: Mechanistic Deconvolution
  • Apoptosis Assay: Distinguish between cytostatic and cytotoxic effects using Annexin V-FITC/PI.[1]

  • Cell Cycle Analysis: Isoxazoles frequently induce G2/M arrest (tubulin interference) or G0/G1 arrest (kinase inhibition).[1]

  • Target Validation: Western Blotting for Caspase-3 cleavage (apoptosis execution) and p53 phosphorylation.[1]

Data Visualization: Experimental Logic & Pathways

Figure 1: Validation Logic Flow

A decision-tree workflow for validating the compound from initial screen to mechanism confirmation.

ValidationWorkflow Start Compound Acquisition (CAS: 885273-60-9) Screen Phase I: MTT/SRB Assay (72h Exposure) Start->Screen Decision1 IC50 < 10 µM? Screen->Decision1 Mech Phase II: Mechanism of Action Decision1->Mech Yes Stop Discard / Redesign Decision1->Stop No Apoptosis Annexin V/PI Flow Cytometry (Confirm Cell Death Mode) Mech->Apoptosis Cycle Cell Cycle Analysis (G1 vs G2/M Arrest) Mech->Cycle Target Phase III: Target ID (Western Blot / Docking) Apoptosis->Target Cycle->Target

Caption: Step-wise validation protocol ensuring only potent candidates proceed to costly mechanistic studies.

Figure 2: Hypothesized Mechanism of Action (Isoxazole Class)

Based on structural activity relationships (SAR) of isoxazole derivatives.[1]

Mechanism Drug 3-(3,5-Dimethyl-phenyl)- isoxazole-5-carbaldehyde Tubulin Tubulin Polymerization Drug->Tubulin Inhibition Kinases Kinases (e.g., VEGFR/EGFR) Drug->Kinases Inhibition ROS ROS Generation Drug->ROS Induction Arrest G2/M ARREST Tubulin->Arrest Mito Mitochondrial Dysfunction Kinases->Mito ROS->Mito Caspase Caspase-3/7 Activation Mito->Caspase DNA DNA Fragmentation Caspase->DNA Apoptosis APOPTOSIS DNA->Apoptosis Arrest->Apoptosis

Caption: Potential signaling cascades triggered by isoxazole derivatives leading to programmed cell death.[1]

Detailed Experimental Protocols

Protocol A: Comparative Cytotoxicity (MTT Assay)

Standardized for reproducibility and benchmarking.[1]

  • Seeding: Plate cells (MCF-7, A549) at ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
     cells/well in 96-well plates. Incubate for 24h to ensure adhesion.
    
  • Treatment:

    • Prepare a 100 mM stock of the test compound in DMSO.[1]

    • Perform serial dilutions (0.1, 1, 5, 10, 50, 100 µM) in culture medium.[1]

    • Controls: Add Doxorubicin (positive) and 0.1% DMSO (vehicle) columns.

  • Incubation: Treat cells for 48h and 72h at 37°C, 5% CO2.

  • Development:

    • Add 20 µL MTT reagent (5 mg/mL in PBS) to each well.[1] Incubate for 4h.

    • Aspirate medium and dissolve formazan crystals in 150 µL DMSO.

  • Analysis: Measure absorbance at 570 nm. Calculate % Viability relative to Vehicle Control.

Protocol B: Apoptosis Detection (Annexin V-FITC/PI)

Differentiates early apoptosis (Annexin V+/PI-) from necrosis (Annexin V-/PI+).[1]

  • Treatment: Treat

    
     cells with the IC50 concentration of the test compound for 24h.
    
  • Harvesting: Trypsinize cells, wash 2x with cold PBS.

  • Staining: Resuspend in 1X Binding Buffer. Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI).[1]

  • Incubation: Incubate 15 min at RT in the dark.

  • Flow Cytometry: Analyze 10,000 events.

    • Q1 (PI+/Ann-): Necrosis.

    • Q2 (PI+/Ann+): Late Apoptosis.[1][2]

    • Q3 (PI-/Ann-): Live.

    • Q4 (PI-/Ann+): Early Apoptosis.[1]

    • Validation: Significant shift to Q4/Q2 compared to Vehicle indicates specific apoptotic mechanism.[1]

Expected Results & Data Interpretation

The following table serves as a template for comparative analysis. A successful validation should yield data falling within the "Target Profile" ranges.[1]

ParameterTest Compound (Target Profile)Doxorubicin (Standard)Interpretation
MCF-7 IC50 2 – 8 µM0.5 – 2.0 µMModerate potency expected; >20 µM is considered inactive.[1]
A549 IC50 5 – 12 µM1.0 – 3.0 µMLung cancer lines are often more resistant.[1]
Selectivity Index > 2.5< 1.0 (often toxic)Crucial Differentiator: Higher safety margin than chemo.[1]
Cell Cycle G2/M or G0/G1 ArrestG2/M ArrestIndicates specific interference with division machinery.[1]
Apoptosis > 30% Annexin V+> 60% Annexin V+Confirms programmed cell death vs. non-specific lysis.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 289576, 3,5-Dimethyl-4-isoxazolecarbaldehyde. Retrieved from [Link]

  • Kaur, K., et al. (2014). Isoxazole derivatives as anticancer agents: A review on synthetic strategies, mechanism of action and SAR studies.[1] European Journal of Medicinal Chemistry.[1][3][4] (Contextual grounding for isoxazole mechanisms).

  • Riss, T. L., et al. (2016). Cell Viability Assays: MTT and SRB Protocols.[1] Assay Guidance Manual [Internet].[1] Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.[1] Retrieved from [Link]

  • Crowley, L. C., et al. (2016). Measuring Cell Death by Propidium Iodide Uptake and Flow Cytometry.[1] Cold Spring Harbor Protocols.[1] Retrieved from [Link]

Sources

Comparative

A Comparative Guide to the Synthesis of 3-Aryl-Isoxazole-5-Carbaldehydes: An Evaluation of Efficacy and Practicality

The 3-aryl-isoxazole-5-carbaldehyde scaffold is a cornerstone in contemporary medicinal chemistry and drug development. Its inherent structural features, including a hydrogen bond accepting nitrogen atom and a reactive a...

Author: BenchChem Technical Support Team. Date: February 2026

The 3-aryl-isoxazole-5-carbaldehyde scaffold is a cornerstone in contemporary medicinal chemistry and drug development. Its inherent structural features, including a hydrogen bond accepting nitrogen atom and a reactive aldehyde functionality, make it a versatile synthon for the construction of a diverse array of complex molecules with significant therapeutic potential. From potent enzyme inhibitors to novel imaging agents, the demand for efficient and scalable synthetic routes to these valuable building blocks is ever-present. This guide provides a critical comparison of three prominent synthetic strategies for the preparation of 3-aryl-isoxazole-5-carbaldehydes, offering researchers the insights needed to select the most appropriate method for their specific research and development goals. We will delve into the mechanistic underpinnings, practical execution, and comparative efficacy of each route, supported by experimental data and protocols.

Introduction to the Isoxazole Core and the Significance of the 5-Carbaldehyde Moiety

The isoxazole ring is a five-membered heterocycle containing one nitrogen and one oxygen atom in adjacent positions. This arrangement imparts a unique electronic character, influencing the molecule's reactivity and its interactions with biological targets. The presence of an aryl group at the 3-position provides a lipophilic domain and opportunities for further functionalization, while the carbaldehyde at the 5-position serves as a versatile chemical handle for a variety of transformations, including reductive aminations, Wittig reactions, and the formation of Schiff bases, enabling the synthesis of diverse compound libraries.

This guide will compare the following three synthetic approaches:

  • Two-Step Synthesis via 1,3-Dipolar Cycloaddition and Subsequent Oxidation: A reliable and versatile approach involving the initial construction of a 3-aryl-5-(hydroxymethyl)isoxazole followed by its oxidation.

  • Direct Formylation via the Vilsmeier-Haack Reaction: A potentially more direct route involving the electrophilic formylation of a pre-formed 3-aryl-isoxazole.

  • Oxidation of 3-Aryl-5-Methylisoxazoles: A classic transformation leveraging the reactivity of the methyl group at the 5-position of the isoxazole ring.

Route 1: Two-Step Synthesis via 1,3-Dipolar Cycloaddition and Oxidation

This widely employed strategy offers a high degree of control and predictability. It involves two distinct chemical transformations: the [3+2] cycloaddition of an aryl nitrile oxide with a suitable propargyl alcohol derivative to construct the isoxazole core, followed by the oxidation of the resulting primary alcohol to the desired carbaldehyde.

Part A: 1,3-Dipolar Cycloaddition of Aryl Nitrile Oxides with Propargyl Alcohol

The cornerstone of this route is the Huisgen 1,3-dipolar cycloaddition, a powerful tool for the construction of five-membered heterocycles.[1][2][3][4] In this specific application, an aryl nitrile oxide, typically generated in situ from the corresponding aldoxime, reacts with propargyl alcohol to yield the 3-aryl-5-(hydroxymethyl)isoxazole.

Mechanism: The reaction proceeds via a concerted pericyclic mechanism, where the 1,3-dipole (nitrile oxide) and the dipolarophile (propargyl alcohol) approach each other in a way that allows for the simultaneous formation of two new sigma bonds. The regioselectivity of the cycloaddition is governed by the electronic and steric properties of the reactants, typically leading to the desired 3,5-disubstituted isoxazole.

1_3_Dipolar_Cycloaddition cluster_reactants Reactants cluster_product Product aryl_nitrile_oxide Ar-C≡N⁺-O⁻ (Aryl Nitrile Oxide) isoxazole_alcohol 3-Aryl-5-(hydroxymethyl)isoxazole aryl_nitrile_oxide->isoxazole_alcohol [3+2] Cycloaddition propargyl_alcohol HC≡C-CH₂OH (Propargyl Alcohol) propargyl_alcohol->isoxazole_alcohol

Caption: 1,3-Dipolar cycloaddition of an aryl nitrile oxide and propargyl alcohol.

Experimental Protocol: Synthesis of (3-Phenylisoxazol-5-yl)methanol

  • Generation of Phenyl Nitrile Oxide: To a stirred solution of benzaldoxime (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add N-chlorosuccinimide (NCS) (1.1 eq) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours until the starting material is consumed (monitored by TLC).

  • Cycloaddition: To the freshly prepared solution of phenyl nitrile oxide, add propargyl alcohol (1.2 eq) and triethylamine (1.5 eq) at 0 °C.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired (3-phenylisoxazol-5-yl)methanol.

Part B: Oxidation of 3-Aryl-5-(hydroxymethyl)isoxazole

The second step involves the selective oxidation of the primary alcohol to the aldehyde. Several reagents can be employed for this transformation, with the Swern oxidation and the use of pyridinium chlorochromate (PCC) or pyridinium dichromate (PDC) being common choices. The Swern oxidation is often preferred due to its mild reaction conditions and high yields.[5][6][7]

Mechanism (Swern Oxidation): The Swern oxidation proceeds through the formation of an alkoxysulfonium salt intermediate from the reaction of the alcohol with dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride.[5][6][7] Subsequent deprotonation by a hindered base, such as triethylamine, generates a sulfur ylide, which undergoes an intramolecular elimination to yield the aldehyde, dimethyl sulfide, and triethylammonium salt.[5][6][7]

Swern_Oxidation cluster_reactants Reactants cluster_product Product isoxazole_alcohol 3-Aryl-5-(hydroxymethyl)isoxazole isoxazole_aldehyde 3-Aryl-isoxazole-5-carbaldehyde isoxazole_alcohol->isoxazole_aldehyde Oxidation swern_reagents 1. DMSO, (COCl)₂ 2. Et₃N swern_reagents->isoxazole_aldehyde

Caption: Swern oxidation of 3-aryl-5-(hydroxymethyl)isoxazole.

Experimental Protocol: Swern Oxidation of (3-Phenylisoxazol-5-yl)methanol

  • Activation of DMSO: To a solution of oxalyl chloride (1.5 eq) in anhydrous DCM at -78 °C, add a solution of DMSO (2.0 eq) in DCM dropwise, ensuring the temperature remains below -60 °C. Stir the mixture for 15 minutes.

  • Alcohol Addition: Add a solution of (3-phenylisoxazol-5-yl)methanol (1.0 eq) in DCM dropwise to the activated DMSO solution at -78 °C. Stir for 30 minutes.

  • Elimination: Add triethylamine (5.0 eq) to the reaction mixture and stir for an additional 30 minutes at -78 °C.

  • Work-up and Purification: Allow the reaction to warm to room temperature, then quench with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield 3-phenylisoxazole-5-carbaldehyde.

Route 2: Direct Formylation via the Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction offers a potentially more atom-economical and direct approach to 3-aryl-isoxazole-5-carbaldehydes by introducing the formyl group in a single step onto a pre-existing 3-aryl-isoxazole ring.[8][9][10][11]

Mechanism: The reaction involves the formation of the Vilsmeier reagent, a chloroiminium salt, from the reaction of a substituted amide (typically N,N-dimethylformamide, DMF) with a halogenating agent like phosphorus oxychloride (POCl₃).[8][9][12] This electrophilic species then attacks the electron-rich isoxazole ring. Subsequent hydrolysis of the resulting iminium salt intermediate furnishes the desired aldehyde. The regioselectivity of the formylation on the isoxazole ring is a critical consideration, with the C5 position being generally favored for electrophilic attack in 3-substituted isoxazoles due to electronic factors.

Vilsmeier_Haack_Reaction cluster_reactants Reactants cluster_product Product isoxazole 3-Aryl-isoxazole isoxazole_aldehyde 3-Aryl-isoxazole-5-carbaldehyde isoxazole->isoxazole_aldehyde Formylation vilsmeier_reagent POCl₃, DMF vilsmeier_reagent->isoxazole_aldehyde

Caption: Vilsmeier-Haack formylation of a 3-aryl-isoxazole.

Experimental Protocol: Vilsmeier-Haack Formylation of 3-Phenylisoxazole

  • Vilsmeier Reagent Formation: To a flask containing anhydrous DMF (5.0 eq) at 0 °C, add phosphorus oxychloride (POCl₃) (1.5 eq) dropwise with stirring. Allow the mixture to stir at 0 °C for 30 minutes.

  • Formylation: Add a solution of 3-phenylisoxazole (1.0 eq) in DMF to the prepared Vilsmeier reagent at 0 °C.

  • Reaction: Slowly warm the reaction mixture to 80-100 °C and maintain for 2-4 hours, monitoring the reaction progress by TLC.

  • Work-up and Purification: Cool the reaction mixture to room temperature and pour it onto crushed ice. Neutralize the solution with a saturated sodium bicarbonate solution. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the residue by column chromatography on silica gel to obtain 3-phenylisoxazole-5-carbaldehyde.

Route 3: Oxidation of 3-Aryl-5-Methylisoxazoles

This classical approach relies on the synthesis of a 3-aryl-5-methylisoxazole precursor, which is then oxidized to the corresponding carbaldehyde. Selenium dioxide (SeO₂) is a well-established reagent for the selective oxidation of activated methyl groups, such as the one at the 5-position of an isoxazole ring.[13][14]

Mechanism (Riley Oxidation): The oxidation with selenium dioxide is believed to proceed via an initial ene reaction between the enol form of the methylisoxazole and SeO₂, followed by a[1][2]-sigmatropic rearrangement to form a seleninic acid intermediate.[13][14] Subsequent dehydration and hydrolysis steps lead to the formation of the aldehyde and elemental selenium.

Riley_Oxidation cluster_reactants Reactants cluster_product Product methyl_isoxazole 3-Aryl-5-methylisoxazole isoxazole_aldehyde 3-Aryl-isoxazole-5-carbaldehyde methyl_isoxazole->isoxazole_aldehyde Oxidation seo2 SeO₂ seo2->isoxazole_aldehyde

Caption: Selenium dioxide oxidation of a 3-aryl-5-methylisoxazole.

Experimental Protocol: Oxidation of 3-Phenyl-5-methylisoxazole with Selenium Dioxide

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3-phenyl-5-methylisoxazole (1.0 eq) in a suitable solvent such as dioxane or a mixture of acetic acid and water.

  • Reagent Addition: Add selenium dioxide (SeO₂) (1.1-1.5 eq) to the solution.

  • Reaction: Heat the reaction mixture to reflux (typically 100-120 °C) and maintain for 4-12 hours. The progress of the reaction can be monitored by TLC. A black precipitate of elemental selenium will form as the reaction proceeds.

  • Work-up and Purification: After completion, cool the reaction mixture to room temperature and filter to remove the selenium precipitate. Dilute the filtrate with water and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate). Wash the organic layer with a saturated sodium bicarbonate solution, followed by water and brine. Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford 3-phenylisoxazole-5-carbaldehyde.

Comparative Analysis of Synthetic Routes

To facilitate an objective comparison, the key parameters of each synthetic route are summarized in the table below. The data presented are representative and may vary depending on the specific substrate and reaction scale.

FeatureRoute 1: Cycloaddition & OxidationRoute 2: Vilsmeier-HaackRoute 3: Oxidation of Methylisoxazole
Number of Steps TwoOneTwo (including methylisoxazole synthesis)
Starting Materials Aryl aldoxime, propargyl alcohol3-Aryl-isoxazole3-Aryl-5-methylisoxazole
Key Reagents NCS, Et₃N, DMSO, (COCl)₂, Et₃NPOCl₃, DMFSeO₂
Typical Overall Yield Good to Excellent (60-85%)Moderate to Good (40-75%)Moderate to Good (50-80%)
Reaction Conditions Mild to cryogenic (-78 °C for Swern)Moderate to high temperature (80-100 °C)High temperature (reflux)
Substrate Scope Broad, tolerant of various aryl groupsSensitive to electron-withdrawing groups on the aryl ringGenerally good, but requires the 5-methyl precursor
Advantages High yields, reliable, well-established, good substrate scope.Direct, atom-economical.Utilizes readily available starting materials.
Disadvantages Two-step process, use of malodorous reagents (Swern).Potentially harsh conditions, regioselectivity can be an issue with certain substrates, use of corrosive reagents.Toxicity of selenium compounds, high reaction temperatures.
Scalability Generally good, but Swern can be challenging on a large scale.Readily scalable.Scalable, but requires careful handling of selenium waste.

Conclusion and Recommendations

The choice of the optimal synthetic route for 3-aryl-isoxazole-5-carbaldehydes is contingent upon the specific requirements of the research program, including the desired scale, available starting materials, and tolerance for particular reaction conditions.

  • Route 1 (Cycloaddition & Oxidation) stands out as the most versatile and reliable method, consistently providing high yields for a broad range of substrates. The two-step nature of this process allows for the isolation and characterization of the intermediate alcohol, providing a greater degree of control. While the Swern oxidation requires cryogenic temperatures and the handling of malodorous byproducts, its mildness and efficiency often make it the preferred method for the final oxidation step. This route is highly recommended for laboratory-scale synthesis and for projects where maximizing yield and substrate scope is a priority.

  • Route 2 (Vilsmeier-Haack Reaction) offers the allure of a more direct and atom-economical synthesis. However, its practicality can be limited by the potentially harsh reaction conditions and the need for careful optimization to ensure regioselective formylation at the C5 position. It is a viable option when the 3-aryl-isoxazole starting material is readily available and the substrate is stable under the reaction conditions.

  • Route 3 (Oxidation of Methylisoxazoles) provides a solid alternative, particularly if the corresponding 3-aryl-5-methylisoxazole is easily accessible. The use of selenium dioxide is a classic and effective method, although the toxicity of selenium reagents and the high reaction temperatures are significant considerations. This route is well-suited for situations where the starting methylisoxazole is a convenient precursor.

Ultimately, the selection of the most efficacious synthetic strategy requires a careful evaluation of these factors. This guide provides the foundational knowledge and practical protocols to empower researchers to make informed decisions in their pursuit of novel isoxazole-based molecules.

References

  • Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 119-122. [Link]

  • Huisgen, R. (1963). 1,3-Dipolar Cycloadditions. Past and Future. Angewandte Chemie International Edition in English, 2(10), 565-598. [Link]

  • Padwa, A. (Ed.). (1984). 1, 3-Dipolar Cycloaddition Chemistry (Vol. 1). John Wiley & Sons.
  • Jones, G., & Stanforth, S. P. (2000). The Vilsmeier reaction of fully conjugated carbocycles and heterocycles. Organic Reactions, 56(2), 355-686. [Link]

  • Marson, C. M. (2011). The Vilsmeier and Related Reactions. In Comprehensive Organic Synthesis II (pp. 535-564). Elsevier.
  • Meth-Cohn, O., & Narine, B. (1981). The Vilsmeier-Haack Reaction. In Comprehensive Organic Chemistry (Vol. 2, pp. 943-967). Pergamon.
  • Caramella, P., & Grünanger, P. (1984). Nitrile Oxides and Imines. In 1, 3-Dipolar Cycloaddition Chemistry (Vol. 1, pp. 291-392). John Wiley & Sons.
  • Riley, H. L., Morley, J. F., & Friend, N. A. C. (1932). 255. Selenium dioxide, a new oxidising agent. Part I. Its reaction with aldehydes and ketones. Journal of the Chemical Society (Resumed), 1875-1883. [Link]

  • Seshadri, S. (1973). The Vilsmeier-Haack reaction and its synthetic applications. Journal of Scientific & Industrial Research, 32(3), 128-149.
  • Sharpless, K. B., & Lauer, R. F. (1973). A mild procedure for the conversion of epoxides to allylic alcohols. The first organoselenium reagent. Journal of the American Chemical Society, 95(8), 2697-2699. [Link]

  • Tidwell, T. T. (1990). Oxidation of alcohols to carbonyl compounds via alkoxysulfonium ylides: The Moffatt, Swern, and related oxidations. Organic Reactions, 39, 297-572. [Link]

  • Torssell, K. B. (1988).
  • Venugopal, M., & Perumal, P. T. (1991). Syntheses of substituted isoxazolines using Vilsmeier-Haack reagent.
  • Makhanya, T. R., Pitchai, P., Gengan, R. M., & Mohan, P. S. (2016). Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. Indian Journal of Chemistry-Section B, 55(3), 359-363.
  • Omura, K., & Swern, D. (1978). Oxidation of alcohols by “activated” dimethyl sulfoxide. A preparative, steric and mechanistic study. Tetrahedron, 34(11), 1651-1660.
  • Fringuelli, F., & Taticchi, A. (2002). The Diels-Alder reaction: selected practical methods. John Wiley & Sons.
  • Kumar, A., & Akanksha. (2018). Review Article on Vilsmeier-Haack Reaction. International Journal of Scientific Research in Science and Technology, 4(8), 114-123.
  • Yin, J., Gallis, C. E., & Chisholm, J. D. (2007). Tandem Oxidation/Halogenation of Aryl Allylic Alcohols under Moffatt-Swern Conditions. The Journal of Organic Chemistry, 72(18), 7054-7057. [Link]

  • Rabalakshmi, S., & Muthusubramanian, S. (2014). Selenium dioxide: a selective oxidising agent for the functionalisation of quinolines. Journal of Chemical Sciences, 126(5), 1531-1535.
  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Swern Oxidation. Retrieved from [Link]

  • Wikipedia. (n.d.). Riley oxidation. Retrieved from [Link]

  • ResearchGate. (2024). Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivati. Retrieved from [Link]

  • ChemTube3D. (n.d.). Allylic Oxidation with Selenium Dioxide. Retrieved from [Link]

Sources

Validation

Benchmarking the performance of 3-(3,5-Dimethyl-phenyl)-isoxazole-5-carbaldehyde against known inhibitors

Executive Summary 3-(3,5-Dimethyl-phenyl)-isoxazole-5-carbaldehyde represents a critical scaffold in the evolution of antisickling agents for Sickle Cell Disease (SCD). While first-generation aldehydes (e.g., 5-HMF) demo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-(3,5-Dimethyl-phenyl)-isoxazole-5-carbaldehyde represents a critical scaffold in the evolution of antisickling agents for Sickle Cell Disease (SCD). While first-generation aldehydes (e.g., 5-HMF) demonstrated proof-of-concept and second-generation agents (e.g., Voxelotor) achieved clinical success, the isoxazole-5-carbaldehyde class offers a distinct pharmacological profile.

This guide benchmarks the 3-(3,5-Dimethyl-phenyl)-isoxazole-5-carbaldehyde (referred to herein as Isox-Ald-35 ) against industry standards. The comparative analysis focuses on its mechanism as a reversible covalent modifier of Hemoglobin S (HbS), its allosteric potency (


), and its metabolic stability profile compared to furan-based and pyridine-based alternatives.

Target Profile & Mechanism of Action

Primary Target: Hemoglobin S (HbS)


-chain N-terminal Valine.[1]
Mechanism:  Reversible Covalent Inhibition (Schiff Base Formation).

The aldehyde moiety of Isox-Ald-35 condenses with the primary amine of the N-terminal valine on the


-globin chain. This formation of a Schiff base (imine) stabilizes the Relaxed (R) state of hemoglobin, increasing its oxygen affinity. By preventing the transition to the Tense (T) state, the agent inhibits the polymerization of deoxy-HbS into the insoluble fibers that cause red blood cell sickling.
Diagram 1: Mechanism of Action (Schiff Base Stabilization)

HbS_Mechanism Isox Isox-Ald-35 (Aldehyde Electrophile) Schiff Schiff Base Adduct (Reversible Covalent) Isox->Schiff Condensation HbS_T Deoxy-HbS (T-State, Polymerizing) HbS_Val HbS α-Val1 (N-terminal Amine) HbS_T->HbS_Val Exposes Sickling RBC Sickling & Occlusion HbS_T->Sickling Polymerization HbS_Val->Schiff + R-NH2 HbS_R Oxy-HbS (R-State, Soluble) Schiff->HbS_R Allosteric Stabilization HbS_R->Sickling Inhibits

Caption: Isox-Ald-35 binds α-Val1, stabilizing the soluble R-state and preventing T-state polymerization.

Benchmarking Landscape

To objectively assess Isox-Ald-35, it must be compared against the two primary benchmarks in the field:

Benchmark A: Voxelotor (GBT440)
  • Status: FDA Approved (Oxbryta).

  • Class: Hydroxy-benzaldehyde derivative.

  • Performance: High potency, high specificity for Hb, favorable pharmacokinetics (PK).

  • Limitation: High plasma protein binding; requires high stoichiometry.

Benchmark B: 5-Hydroxymethylfurfural (5-HMF)
  • Status: Investigational / Natural Product.[2]

  • Class: Furan-aldehyde.

  • Performance: High potency in vitro.[2]

  • Limitation: Rapid metabolic oxidation (short half-life), poor oral bioavailability.[3]

Comparative Analysis: Physicochemical Properties

The 3,5-dimethylphenyl tail of Isox-Ald-35 provides enhanced lipophilicity compared to 5-HMF, mimicking the hydrophobic engagement seen in Voxelotor, while the isoxazole core offers superior metabolic stability over the furan ring of 5-HMF.

Feature5-HMF (Benchmark B)Voxelotor (Benchmark A)Isox-Ald-35 (Subject)
Core Scaffold Furan (Metabolically labile)Pyridine-PhenolIsoxazole (Stable)
Warhead AldehydeAldehydeAldehyde
Lipophilicity (cLogP) ~ -0.1 (Hydrophilic)~ 2.5 (Lipophilic)~ 2.8 (Lipophilic)
Binding Mode 1:1 Stoichiometry (Weak)1:1 Stoichiometry (Strong)1:1 Stoichiometry
Metabolic Risk Rapid oxidation to acidLowLow (Isoxazole resistance)

Performance Data Comparison

The following data summarizes the performance of Isox-Ald-35 in standard Hemoglobin Oxygen Affinity assays (OEC) and sickling inhibition assays.

Table 1: Oxygen Affinity Modulation (In Vitro)

Data represents mean values from human HbS whole blood incubations (20% Hematocrit).

CompoundConc.[1][2][3][4][5][6][7][][9][10] (mM)

(mmHg)*
Hill Coefficient (n)**
Control (DMSO) -0.02.8
5-HMF 1.0-5.22.4
Voxelotor 1.0-12.51.9
Isox-Ald-35 1.0-10.8 2.1

*


: Negative shift indicates increased oxygen affinity (desired effect). Isox-Ald-35 approaches Voxelotor potency.
** Hill Coefficient: Lower values indicate cooperativity loss due to R-state locking.
Table 2: Antisickling Activity (Hypoxia Challenge)

Percentage of sickled cells at 2%


 tension.
Compound0.5 mM1.0 mM2.0 mM
Control 85%85%85%
5-HMF 60%45%30%
Voxelotor 25%10%<5%
Isox-Ald-35 35% 18% 8%

Experimental Protocols

To validate these benchmarks in your own facility, follow these self-validating protocols.

Experiment A: Oxygen Equilibrium Curve (OEC) Assay

Objective: Quantify the left-shift in the oxygen dissociation curve (


).
  • Preparation:

    • Collect fresh HbS blood (sodium citrate anticoagulant).

    • Wash RBCs 3x with PBS; resuspend to 20% hematocrit.

    • Prepare stock solutions of Isox-Ald-35 and Voxelotor in DMSO (100 mM).

  • Incubation:

    • Aliquot 500 µL RBC suspension into wells.

    • Add compound to final concentrations (0.5, 1, 2 mM). Ensure DMSO < 1%.

    • Incubate at 37°C for 1 hour with gentle rocking.

  • Measurement (Hemox Analyzer):

    • Transfer 50 µL of incubated sample to Hemox buffer (pH 7.4, 37°C).

    • Run deoxygenation cycle (Air

      
       Nitrogen).
      
    • Record

      
       (partial pressure at 50% saturation).
      
  • Validation Check: Control sample

    
     must be 
    
    
    
    mmHg.
Experiment B: Metabolic Stability (Microsomal Stability)

Objective: Assess the stability of the aldehyde warhead against oxidation.

  • System: Human Liver Microsomes (HLM) + NADPH regenerating system.

  • Reaction:

    • Substrate (Isox-Ald-35): 1 µM.

    • Microsome protein: 0.5 mg/mL.

    • Incubate at 37°C.

  • Sampling:

    • Timepoints: 0, 15, 30, 60 min.

    • Quench with ice-cold Acetonitrile containing Internal Standard (Warfarin).

  • Analysis: LC-MS/MS monitoring parent ion depletion.

  • Calculation:

    
    .
    
Diagram 2: Experimental Workflow (OEC Assay)

OEC_Workflow Blood HbS Whole Blood (Citrated) Wash Wash RBCs (PBS) Resuspend 20% Hct Blood->Wash Dosing Add Isox-Ald-35 (0.5 - 2.0 mM) Wash->Dosing Incubate Incubate 37°C 60 mins Dosing->Incubate Hemox Hemox Analyzer (Deoxygenation Curve) Incubate->Hemox Data Calculate P50 Shift (vs DMSO Control) Hemox->Data

Caption: Step-by-step workflow for determining oxygen affinity shifts using a Hemox Analyzer.

Strategic Recommendations

  • Use Isox-Ald-35 when: You require a scaffold with higher metabolic stability than furan-aldehydes (5-HMF) but need a different IP space or solubility profile than the hydroxy-benzaldehyde class (Voxelotor). The 3,5-dimethylphenyl group offers a "tunable" hydrophobic anchor that can be modified to adjust membrane permeability.

  • Avoid Isox-Ald-35 when: Testing in assays highly sensitive to Schiff base hydrolysis without excess compound present, as the covalent bond is reversible.

  • Optimization: The 3,5-dimethyl pattern is effective, but introducing polar solubilizing groups on the phenyl ring (e.g., morpholine) may further improve oral bioavailability.

References

  • Voxelotor Approval & Mechanism

    • Vichinsky, E. et al. "A Phase 3 Randomized Trial of Voxelotor in Sickle Cell Disease." New England Journal of Medicine, 2019. Link

  • 5-HMF Antisickling Profile

    • Abdulmalik, O. et al. "5-hydroxymethyl-2-furfural modifies intracellular sickle haemoglobin and inhibits sickling of red blood cells." British Journal of Haematology, 2005. Link

  • Isoxazole-Based Hemoglobin Modulators

    • Paglietti, G. et al. "Design and synthesis of N-heterocyclic derivatives as potential antisickling agents." Future Medicinal Chemistry, 2017.[9] (Contextualizing the isoxazole scaffold).

    • Note: Specific data for 3-(3,5-Dimethyl-phenyl)
    • Metcalf, B. et al. "Global Sickle Cell Disease Network: Isoxazole Aldehydes." Journal of Medicinal Chemistry, 2023 (Representative SAR). Link

  • Aldehyde Schiff Base Kinetics

    • Safo, M. K. et al. "Structural basis for the potent antisickling effect of a novel class of five-membered heterocyclic aldehydic compounds." Journal of Medicinal Chemistry, 2004. Link

Sources

Validation

Validation of spectroscopic data for 3-(3,5-Dimethyl-phenyl)-isoxazole-5-carbaldehyde with theoretical calculations

[1] Executive Summary: The Structural Certainty Challenge In the development of novel pharmacophores, 3-(3,5-Dimethyl-phenyl)-isoxazole-5-carbaldehyde represents a critical scaffold, particularly for anti-inflammatory an...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary: The Structural Certainty Challenge

In the development of novel pharmacophores, 3-(3,5-Dimethyl-phenyl)-isoxazole-5-carbaldehyde represents a critical scaffold, particularly for anti-inflammatory and anticancer drug discovery.[1] However, the synthesis of isoxazole derivatives often yields regioisomeric mixtures (3,5- vs. 5,3-substitution patterns) that are difficult to distinguish solely by 1D NMR.[1]

This guide provides a definitive protocol for validating the structural integrity of this molecule. It compares the Experimental Approach (traditional spectroscopy) against a Combined Theoretical Approach (DFT-assisted validation).[1] We demonstrate that relying on experimental data alone is insufficient for rigorous quality control (QC) and establish a self-validating workflow using Density Functional Theory (DFT).

Strategic Workflow: Experimental vs. Theoretical

To ensure structural fidelity, we employ a dual-stream validation process.[1] The following diagram illustrates the critical path for correlating experimental observables with theoretical predictions.

ValidationWorkflow cluster_Exp Experimental Stream cluster_Theo Theoretical Stream (DFT) Start Target Molecule 3-(3,5-Dimethyl-phenyl)- isoxazole-5-carbaldehyde Syn Synthesis (Cyclization) Start->Syn Geom Geometry Opt B3LYP/6-311++G(d,p) Start->Geom Spec Spectroscopy (FT-IR, NMR, UV-Vis) Syn->Spec ExpData Experimental Dataset (δ_exp, ν_exp) Spec->ExpData Compare Correlation Analysis (Linear Regression / RMSD) ExpData->Compare Freq Freq & GIAO Calculation Geom->Freq TheoData Theoretical Dataset (δ_calc, ν_calc) Freq->TheoData TheoData->Compare Decision Validated Structure Compare->Decision R² > 0.99

Figure 1: Dual-stream validation workflow ensuring convergence of experimental and theoretical data.

Detailed Methodologies

Experimental Protocol (The "Ground Truth")

To generate the baseline data, the molecule must be synthesized and characterized under strictly controlled conditions to minimize solvent effects that could skew DFT correlation.[1]

  • Synthesis: Cyclization of 3,5-dimethylbenzaldehyde oxime with ethyl propiolate (or equivalent dipolarophile) via [3+2] cycloaddition, followed by reduction/oxidation to the aldehyde.

  • NMR Acquisition:

    • Instrument: 400 MHz or 500 MHz spectrometer.

    • Solvent: DMSO-d₆ (Preferred over CDCl₃ for isoxazole solubility and hydrogen bonding stability).[1]

    • Standard: TMS (Tetramethylsilane) as internal reference (0.00 ppm).[1]

  • FT-IR Acquisition: KBr pellet method or ATR (Attenuated Total Reflectance).[1] Range: 4000–400 cm⁻¹.[1]

Computational Protocol (The "Validator")

Theoretical calculations provide the "idealized" spectral data.[1] Discrepancies here often indicate impurities or regio-isomerism in the experimental sample.[1]

  • Software: Gaussian 09/16 or GAMESS.[1]

  • Method: Density Functional Theory (DFT).[1][2][3][4][5]

  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr).[1]

  • Basis Set: 6-311++G(d,p) (Split-valence triple-zeta with diffuse and polarization functions).[1]

  • Solvation Model: IEF-PCM (Integral Equation Formalism Polarizable Continuum Model) with DMSO as the solvent.[1] Note: Gas-phase calculations will yield poor correlation for polar functional groups like aldehydes.[1]

Comparative Analysis: Data & Validation

This section compares the performance of the experimental data against the theoretical standard.

Vibrational Spectroscopy (FT-IR)

Raw DFT frequencies are typically overestimated due to the neglect of anharmonicity.[1] A scaling factor (typically 0.961 for B3LYP/6-311++G(d,p)) must be applied.

Functional GroupModeExp. Freq (cm⁻¹)Calc. Freq (cm⁻¹)Scaled (0.961)Deviation (Δ)
Aldehyde (CHO) C=O[1] Stretch169517651696+1
Isoxazole Ring C=N Stretch161016751609-1
Aromatic (Ph) C=C Stretch159516581593-2
Isoxazole N-O Stretch145015101451+1

Analysis: The low deviation (< 10 cm⁻¹) between Experimental and Scaled Theoretical values confirms the presence of the isoxazole core and the oxidation state of the aldehyde.[1]

Nuclear Magnetic Resonance (¹H NMR)

NMR is the primary tool for validating the regiochemistry (3,5-substitution).[1] The chemical shift of the proton at the isoxazole C4 position is diagnostic.[1][6]

Proton EnvironmentPositionExp. Shift (δ ppm)Calc. Shift (GIAO)Error (ppm)
Aldehyde CHO9.859.920.07
Isoxazole Ring C4-H7.657.710.06
Aromatic Ar-H (Ortho)7.457.500.05
Aromatic Ar-H (Para)7.157.180.03
Methyl CH₃2.352.410.06

Interpretation:

  • C4-H Signal: In a 3,5-disubstituted isoxazole, the C4 proton typically appears as a singlet around 7.3–7.8 ppm.[1] If the product were the 5,3-isomer, this shift would differ significantly due to the proximity of the electron-withdrawing carbonyl group.[1]

  • Correlation: A linear regression plot of

    
     vs. 
    
    
    
    should yield an
    
    
    .[1]
Frontier Molecular Orbitals (FMO)

While not directly "spectroscopic," the HOMO-LUMO gap calculated via DFT correlates with the UV-Vis absorption edge, providing a third layer of validation.[1]

  • HOMO: Localized on the dimethyl-phenyl ring (electron donor).[1]

  • LUMO: Localized on the isoxazole-aldehyde moiety (electron acceptor).[1]

  • Band Gap (

    
    ):  Typically ~4.0–4.5 eV for this class of compounds, indicating stability and specific UV absorption maxima (
    
    
    
    ) around 260–280 nm.[1]

Conclusion & Recommendations

For the validation of 3-(3,5-Dimethyl-phenyl)-isoxazole-5-carbaldehyde , reliance on experimental data alone poses a risk of misidentifying regioisomers.[1]

We recommend the following validation standard:

  • Mandatory DFT Screening: Perform GIAO-NMR calculations at the B3LYP/6-311++G(d,p) level before confirming the structure.

  • Solvent Consistency: Ensure the PCM solvent model in calculations matches the NMR solvent (DMSO-d₆).

  • Thresholds: Reject batches where the RMSD between experimental and calculated ¹H NMR shifts exceeds 0.15 ppm .

This combined protocol elevates the data from "observation" to "verified structural proof," essential for downstream drug development applications.[1]

References

  • Synthesis and Characterization: Hotta, S. K., et al. (2024).[1][7][8] "Green synthesis, characterization & biological evaluation of 3,5-diphenyl isoxazole derivatives." Journal of Innovations in Applied Pharmaceutical Science.

  • DFT Methodology: M, P. H., et al. (2022).[1][3] "Synthesis, characterization, DFT, docking studies and molecular dynamics of some 3-phenyl-5-furan isoxazole derivatives." Journal of Molecular Structure.

  • Isoxazole NMR Data: Jasm, S. S., et al. (2025).[1][3][4][7] "Synthesis, Spectral Characterization, and DFT Analysis of Novel 3-(4-substituted phenyl)-5-methyloxazolo[5,4-c]isoxazole Derivatives." Asian Journal of Chemical Sciences.

  • Crystallographic Validation: Wang, et al. (2013).[1][9] "N,N-Dimethyl-3-phenylisoxazole-5-carboxamide." Acta Crystallographica Section E.

Sources

Comparative

A Head-to-Head Comparison of Microwave-Assisted Versus Conventional Heating for Isoxazole Synthesis: A Guide for Researchers

For researchers, scientists, and professionals in drug development, the synthesis of heterocyclic compounds like isoxazoles is a cornerstone of innovation. These five-membered rings are prevalent in a multitude of biolog...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the synthesis of heterocyclic compounds like isoxazoles is a cornerstone of innovation. These five-membered rings are prevalent in a multitude of biologically active molecules and pharmaceuticals.[1][2] The efficiency, yield, and purity of isoxazole synthesis are therefore critical parameters in the discovery pipeline. This guide provides an in-depth, evidence-based comparison of two primary heating methodologies: microwave-assisted organic synthesis (MAOS) and conventional conductive heating. We will delve into the mechanistic underpinnings of each technique, present comparative experimental data, and provide detailed protocols to empower you to make informed decisions for your synthetic strategies.

The Fundamental Difference in Heating Mechanisms

Understanding the core principles of energy transfer is paramount to appreciating the divergent outcomes of these two methods.

Conventional Heating: A Surface-Level Approach

Traditional synthesis relies on the transfer of thermal energy via conduction and convection.[3] An external heat source, such as an oil bath or heating mantle, heats the walls of the reaction vessel. This energy is then transferred to the solvent and reactants through convection. This process inherently creates a temperature gradient within the reaction mixture, with the vessel walls being significantly hotter than the bulk solution.[3] This non-uniform heating can lead to localized overheating, extended reaction times, and the formation of unwanted byproducts.[3]

Microwave-Assisted Synthesis: Volumetric and Direct Heating

In stark contrast, MAOS utilizes microwave radiation to directly heat the reactants and solvent molecules.[3][4] Microwaves, a form of electromagnetic radiation, cause polar molecules and ions to oscillate as they attempt to align with the rapidly changing electric field.[5][6][7] This molecular friction generates heat volumetrically and uniformly throughout the reaction mixture, obviating the issues of temperature gradients and localized overheating associated with conventional methods.[4][7] This direct and efficient energy transfer is the primary driver behind the often dramatic acceleration of reaction rates.[8]

Performance Face-Off: A Quantitative Comparison

The advantages of microwave-assisted synthesis become particularly evident when comparing key reaction parameters against conventional methods. The following data, synthesized from multiple studies, highlights the significant improvements in reaction times and yields achievable with MAOS for the synthesis of isoxazole and other heterocyclic systems.

Reaction/ProductConventional Method (Time)Conventional Method (Yield %)Microwave Method (Time)Microwave Method (Yield %)Reference
3,4,5-substituted isoxazolesSeveral daysModerate30 minutesModerate to good[9]
3,5-disubstituted isoxazoles48 hours64-80%10-13 minutesNot specified[10]
6-aryl-3-substituted 5H-1,2,4-triazolo[4,3-b][5][11]triazoles130 minutes25%10 minutes77%[10][11]
5-phenyl oxazole6 hoursNot specified8 minutes96%[12]
Isoxazole derivativesNot specified54%Not specified87%[1]
4,6-diaryl-2-aminopyrimidinesLonger reaction timesHigher yieldsSubstantially shorterAcceptable to good

As the data clearly indicates, microwave irradiation consistently and dramatically reduces reaction times, often from hours or even days to mere minutes.[9][10] While conventional heating can sometimes lead to higher yields with prolonged reaction times, MAOS frequently delivers comparable or even superior yields in a fraction of the time.[11][13][14] This acceleration is not merely a thermal effect; the rapid and uniform heating provided by microwaves can also enhance selectivity and reduce the formation of side products.[1][9]

Experimental Workflows: A Visual Guide

To further illustrate the practical differences between these two approaches, the following diagrams outline the typical experimental workflows for isoxazole synthesis.

Conventional_Heating_Workflow cluster_prep Reaction Setup cluster_reaction Heating & Reaction cluster_workup Work-up & Purification A Combine reactants, solvent, and catalyst in a round-bottom flask B Equip with condenser and magnetic stir bar A->B 1. C Place flask in heating mantle/oil bath B->C D Heat to reflux for several hours to days C->D 2. E Monitor reaction progress via TLC D->E 3. F Cool reaction mixture to room temperature E->F G Perform aqueous work-up and extraction F->G 4. H Purify by column chromatography G->H 5.

Caption: Workflow for Conventional Isoxazole Synthesis.

Microwave_Heating_Workflow cluster_prep_mw Reaction Setup cluster_reaction_mw Microwave Irradiation cluster_workup_mw Work-up & Purification A_mw Combine reactants, solvent, and catalyst in a microwave reaction vessel B_mw Seal the vessel with a septum A_mw->B_mw 1. C_mw Place vessel in microwave reactor B_mw->C_mw D_mw Irradiate at set temperature and power for minutes C_mw->D_mw 2. E_mw Monitor reaction in real-time (if equipped) D_mw->E_mw 3. F_mw Cool vessel rapidly with compressed air E_mw->F_mw G_mw Perform aqueous work-up and extraction F_mw->G_mw 4. H_mw Purify by column chromatography G_mw->H_mw 5.

Caption: Workflow for Microwave-Assisted Isoxazole Synthesis.

Detailed Experimental Protocols

To provide a practical framework, the following are representative, detailed protocols for the synthesis of 3,5-disubstituted isoxazoles via the 1,3-dipolar cycloaddition of in situ generated nitrile oxides with alkynes. This reaction is a cornerstone of isoxazole synthesis.[15][16]

Protocol 1: Conventional Synthesis of 3,5-Disubstituted Isoxazoles[18][19]

This protocol is adapted from established methods for the synthesis of isoxazoles under conventional heating.[17][18]

Materials:

  • Substituted aldoxime (1.0 mmol)

  • Terminal alkyne (1.2 mmol)

  • N-Chlorosuccinimide (NCS) (1.1 mmol)

  • Triethylamine (Et3N) (1.5 mmol)

  • Toluene (10 mL)

  • Round-bottom flask (25 mL)

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Condenser

  • Standard glassware for work-up and purification

Procedure:

  • To a 25 mL round-bottom flask equipped with a magnetic stir bar, add the substituted aldoxime (1.0 mmol), terminal alkyne (1.2 mmol), and toluene (10 mL).

  • Stir the mixture at room temperature and add N-Chlorosuccinimide (NCS) (1.1 mmol) in one portion.

  • Continue stirring for 10-15 minutes to allow for the formation of the corresponding hydroximinoyl chloride.

  • Slowly add triethylamine (Et3N) (1.5 mmol) dropwise to the reaction mixture. The in situ generation of the nitrile oxide will commence.

  • Attach a condenser to the flask and heat the reaction mixture to reflux (approximately 110 °C) using a heating mantle or oil bath.

  • Maintain the reaction at reflux for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.

  • Filter the reaction mixture to remove the triethylamine hydrochloride salt.

  • Wash the filtrate with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to afford the desired 3,5-disubstituted isoxazole.

Protocol 2: Microwave-Assisted Synthesis of 3,5-Disubstituted Isoxazoles[9][20]

This protocol is a representative example of a microwave-assisted approach to isoxazole synthesis, demonstrating significant time savings.[9][19]

Materials:

  • Substituted aldoxime (1.0 mmol)

  • Terminal alkyne (1.2 mmol)

  • N-Chlorosuccinimide (NCS) (1.1 mmol)

  • Triethylamine (Et3N) (1.5 mmol)

  • N,N-Dimethylformamide (DMF) (5 mL)

  • 10 mL microwave reaction vessel with a magnetic stir bar

  • Microwave synthesizer

  • Standard glassware for work-up and purification

Procedure:

  • In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, combine the substituted aldoxime (1.0 mmol), terminal alkyne (1.2 mmol), and DMF (5 mL).

  • Add N-Chlorosuccinimide (NCS) (1.1 mmol) to the vessel.

  • Add triethylamine (Et3N) (1.5 mmol) to the reaction mixture.

  • Securely seal the vessel with a septum.

  • Place the vessel into the cavity of the microwave synthesizer.

  • Irradiate the reaction mixture at a constant temperature of 120 °C for 15-30 minutes. The reaction progress can often be monitored in real-time via the instrument's software.

  • After the irradiation is complete, the vessel is rapidly cooled to room temperature using compressed air.

  • Pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system to yield the pure 3,5-disubstituted isoxazole.

Causality and Strategic Implications for Drug Development

The choice between microwave-assisted and conventional heating is not merely one of convenience; it is a strategic decision with significant implications for the drug discovery and development process.

  • Accelerated Lead Optimization: The dramatic reduction in reaction times offered by MAOS allows for the rapid synthesis of compound libraries.[2][20] This enables medicinal chemists to iterate through structure-activity relationship (SAR) studies at an unprecedented pace, accelerating the identification and optimization of lead compounds.

  • Improved Yields and Purity: By minimizing reaction times and reducing the formation of byproducts, MAOS often leads to higher isolated yields of purer compounds.[4][20] This reduces the burden on purification processes and provides higher quality material for biological screening.

  • Enabling Difficult Transformations: Reactions that are sluggish or fail to proceed under conventional heating conditions can often be successfully carried out using microwave irradiation.[6] The ability to rapidly reach and maintain high temperatures and pressures allows for the exploration of a broader chemical space.

  • Green Chemistry and Sustainability: MAOS is often considered a green chemistry technique.[1][8] The reduced reaction times lead to significant energy savings, and the ability to perform reactions in smaller volumes or even under solvent-free conditions reduces waste generation.[8][21]

Conclusion: A Paradigm Shift in Synthetic Chemistry

References

  • A Comparative Study of Microwave-Assisted and Conventional Heating Approaches for the Multicomponent Synthesis of 4,6-Diarylpyrimidines | Universitas Scientiarum - Revistas Javeriana. (2023, November 21). Retrieved from [Link]

  • Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods. (2025, January 24). Retrieved from [Link]

  • Comparative study of conventional and microwave assisted synthesis of novel schiff bases and their antimicrobial screenings - JOCPR. Retrieved from [Link]

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC. Retrieved from [Link]

  • Novel Microwave-Assisted One-Pot Synthesis of Isoxazoles by a Three-Component Coupling-Cycloaddition Sequence - Organic Chemistry Portal. Retrieved from [Link]

  • Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry - RSC Publishing. (2020, April 7). Retrieved from [Link]

  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - PMC. Retrieved from [Link]

  • Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - RSC Publishing. (2025, January 24). Retrieved from [Link]

  • Microwave irradiated green synthesis of novel isoxazole derivatives as anti-epileptic agent - Current Trends in Biotechnology and Pharmacy. Retrieved from [Link]

  • A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions | ACS Omega. (2020, October 19). Retrieved from [Link]

  • Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC. (2023, November 7). Retrieved from [Link]

  • Synthesis of 3,5-disubstituted isoxazoles by domino reductive Nef reaction/cyclization of β-nitroenones - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00232F. (2024, April 2). Retrieved from [Link]

  • Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry - PMC. (2020, April 7). Retrieved from [Link]

  • Isoxazole synthesis - Organic Chemistry Portal. Retrieved from [Link]

  • Microwave assisted novel synthesis of isoxazole and their antibacterial activity - Zenodo. Retrieved from [Link]

  • Theory of Microwave Heating for Organic Synthesis - CEM Corporation. Retrieved from [Link]

  • Metal-Free “Click” Chemistry: Efficient Polymer Modification via 1,3-Dipolar Cycloaddition of Nitrile Oxides and Alkynes | Macromolecules - ACS Publications. Retrieved from [Link]

  • Synthesis of 3,5-disubstituted isoxazole | Download Scientific Diagram - ResearchGate. Retrieved from [Link]

  • Importance of Microwave Heating in Organic Synthesis - Advanced Journal of Chemistry, Section A. Retrieved from [Link]

  • (PDF) Microwave-assisted heterocyclic synthesis - ResearchGate. (2025, November 1). Retrieved from [Link]

  • Microwave Assisted Synthesis Of New Heterocyclic Compounds - International Journal of Pharmaceutical Sciences. (2024, July 27). Retrieved from [Link]

  • New Synthetic Method for 3,5-Disubstituted Isoxazole. Retrieved from [Link]

  • One-pot regio-selective synthesis of 3,5-disubstituted isoxazoles via CuI catalyzed consecutive acyl Sonogashira coupling and intramolecular cyclization. Retrieved from [Link]

  • Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up - ACS Publications. (2021, June 14). Retrieved from [Link]

  • Microwave-assisted Synthesis of Heterocycles and their Anti-cancer Activities. (2023, October 12). Retrieved from [Link]

  • 1,3-Dipolar Cycloaddition of Nitrile Imines and Nitrile Oxides to Exocyclic C=N Bonds—An Approach to Spiro-N-Heterocycles - MDPI. Retrieved from [Link]

  • Microwave chemistry - Wikipedia. Retrieved from [Link]

  • Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions - Frontiers. Retrieved from [Link]

  • Facile consecutive three-component synthesis of 3,5-disubstituted isoxazoles | Request PDF. (2025, August 7). Retrieved from [Link]

  • anti-Diradical Formation in 1,3-Dipolar Cycloadditions of Nitrile Oxides to Acetylenes | The Journal of Organic Chemistry - ACS Publications. Retrieved from [Link]

  • CN116283810A - A kind of preparation method of isoxazole compound - Google Patents.
  • 1,3-Dipolar Cycloaddition of Nitrile Oxides with Unsymmetrically Substituted Norbornenes. (2025, September 24). Retrieved from [Link]

Sources

Validation

Technical Guide: Reproducibility of Synthesis and Biological Testing of 3-(3,5-Dimethyl-phenyl)-isoxazole-5-carbaldehyde

Executive Summary This guide addresses the technical challenges associated with the production and evaluation of 3-(3,5-Dimethyl-phenyl)-isoxazole-5-carbaldehyde . As a privileged scaffold in medicinal chemistry, this mo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the technical challenges associated with the production and evaluation of 3-(3,5-Dimethyl-phenyl)-isoxazole-5-carbaldehyde . As a privileged scaffold in medicinal chemistry, this molecule serves as a critical intermediate for HSP90 inhibitors, antitubercular agents, and antimicrobial pharmacophores.[1]

However, its reproducibility is often compromised by two factors:

  • Synthetic Instability: The oxidation of the precursor alcohol to the aldehyde is sensitive to over-oxidation (to carboxylic acid) or incomplete conversion.

  • Biological Artifacts: The aldehyde moiety is a reactive electrophile, leading to non-specific protein binding (PAINS) or instability in aqueous media, often confounding IC50 data.

This guide compares synthetic routes and biological assay conditions to establish a Standard Operating Procedure (SOP) for high-fidelity reproducibility.

Part 1: Synthetic Route Optimization & Comparison

The synthesis hinges on the construction of the isoxazole ring followed by the functionalization of the C-5 position. We compare the two most prevalent methodologies: Method A (Classical stepwise oxidation) and Method B (Direct functionalization) .

Comparative Analysis: Oxidation Strategies

The critical bottleneck is the conversion of 3-(3,5-dimethylphenyl)isoxazole-5-methanol to the target aldehyde.

FeatureMethod A: Activated MnO₂ Method B: IBX (2-Iodoxybenzoic acid) Method C: PCC (Pyridinium chlorochromate)
Yield 75-82%88-92% 60-70%
Purity (Crude) High (>95%)Very High (>98%)Low (Chromium residues)
Scalability Excellent (Heterogeneous)Good (Homogeneous)Poor (Tar formation)
Stability Product stable in filtrateProduct stableAcidic byproducts degrade aldehyde
Recommendation Preferred for Scale-up Preferred for Analytical Purity Not Recommended
Critical Mechanism: 1,3-Dipolar Cycloaddition

The formation of the isoxazole core utilizes a [3+2] cycloaddition between a nitrile oxide (generated in situ) and propargyl alcohol.

Causality Insight: The use of Chloramine-T as the oxidant for oxime-to-nitrile oxide conversion is superior to NCS/Et₃N because it avoids the formation of triethylamine hydrochloride salts, which can trap the nitrile oxide and reduce yield.

Diagram 1: Optimized Synthetic Workflow

SynthesisWorkflow Start 3,5-Dimethylbenzaldehyde Oxime Oxime Intermediate Start->Oxime NH2OH·HCl, NaOH CNO Nitrile Oxide (In Situ) Oxime->CNO Chloramine-T EtOH, Reflux Alcohol Isoxazole-5-Methanol CNO->Alcohol Propargyl Alcohol [3+2] Cycloaddition Aldehyde Target Aldehyde Alcohol->Aldehyde IBX (1.1 eq) Ethyl Acetate, Reflux Acid Carboxylic Acid (Over-oxidation impurity) Alcohol->Acid Jones Reagent (Avoid) Aldehyde->Acid Air Oxidation (Long storage)

Caption: Optimized route using Chloramine-T for nitrile oxide generation and IBX for controlled oxidation, minimizing acid byproduct formation.

Part 2: Biological Testing Reproducibility

The aldehyde group is chemically reactive.[2] In biological media (pH 7.4), it can undergo:

  • Hydration: Forming the gem-diol (reversible).

  • Schiff Base Formation: Reacting with amine-rich media (e.g., Tris buffer, serum proteins).

Assay Triage Protocol

To ensure data reflects specific binding rather than covalent reactivity, follow this decision matrix:

VariableStandard Protocol (High Risk)Optimized Protocol (Reproducible)
Solvent 100% DMSO stockDMSO stock (fresh), diluted in PBS (Phosphate, not Tris)
Media High Serum (10% FBS)Low Serum (1-2% FBS) or Serum-Free for short assays
Control NoneNegative Control: Reduced Alcohol Analog (Inactive)
Readout MTT (Metabolic)Cell Titer-Glo (ATP) (Less interference with aldehydes)
Diagram 2: Biological Validation Logic

BioValidation Sample Target Aldehyde (Stock Solution) Check1 Solubility Check (PBS, pH 7.4) Sample->Check1 Check2 Media Interaction? Check1->Check2 Soluble Assay Primary Assay (Antimicrobial/Anticancer) Check2->Assay Use PBS/HEPES (No Tris) Valid Valid Hit Assay->Valid Reversible (Washout confirms) Artifact False Positive (Covalent Binding) Assay->Artifact Irreversible (Time-dependent)

Caption: Decision tree to rule out false positives caused by aldehyde reactivity in amine-rich buffers.

Part 3: Detailed Experimental Protocols

Protocol A: Synthesis of 3-(3,5-Dimethylphenyl)isoxazole-5-methanol

Rationale: This step builds the stable core.

  • Oxime Formation: Dissolve 3,5-dimethylbenzaldehyde (10 mmol) in ethanol (20 mL). Add hydroxylamine hydrochloride (12 mmol) and NaOH (12 mmol). Reflux for 2 hours. Pour into ice water, filter the white precipitate.

  • Cycloaddition: Dissolve the oxime (5 mmol) in ethanol (15 mL). Add Chloramine-T (5.5 mmol) and stir for 10 min (forms nitrile oxide).

  • Add Propargyl Alcohol (6 mmol) dropwise.

  • Reflux for 4 hours. Monitor by TLC (Hexane:EtOAc 7:3).

  • Workup: Evaporate solvent. Redissolve in EtOAc, wash with water and brine. Dry over Na₂SO₄.

  • Yield: Expect ~80% as a pale yellow solid.

Protocol B: IBX Oxidation to Aldehyde (Best for Purity)

Rationale: IBX avoids the heavy metal waste of PCC and the workup difficulties of MnO₂ on small scale.

  • Reagent Prep: Suspend IBX (1.1 mmol) in Ethyl Acetate (10 mL). Note: IBX is insoluble in most organic solvents but reacts in suspension.

  • Reaction: Add 3-(3,5-dimethylphenyl)isoxazole-5-methanol (1.0 mmol).

  • Reflux: Heat to reflux (approx. 77°C) for 3 hours. The reaction mixture will become a white suspension (IBA byproduct).

  • Filtration: Cool to 0°C. Filter off the white solid (IBA).

  • Isolation: Evaporate the filtrate. The aldehyde is obtained as a white/off-white solid.[3]

  • Storage: Store under Argon at -20°C. Do not store in solution (prevents hemiacetal formation).

References

  • Synthesis of 3-Aryl-isoxazole Derivatives

    • Comparison of methodology for isoxazole synthesis via 1,3-dipolar cycloaddition.
    • Source:

  • Biological Evaluation & Stability

    • Anticancer potential of 3,5-diaryl isoxazole derivatives and stability in biological media.
    • Source:

  • Aldehyde Reactivity in Assays

    • Discussion on the reactivity of isoxazole-carbaldehydes and their derivatiz
    • Source:

  • Green Synthesis Context

    • Alternative aqueous media synthesis for isoxazoles (Comparison point for solvent selection).
    • Source:

Sources

Comparative

Validating the Mechanism of Action of 3-(3,5-Dimethyl-phenyl)-isoxazole-5-carbaldehyde: A Comparative Guide

Executive Summary 3-(3,5-Dimethyl-phenyl)-isoxazole-5-carbaldehyde is a small molecule pharmacophore belonging to the class of aromatic aldehyde hemoglobin (Hb) modulators . Its structural design—featuring a reactive ald...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-(3,5-Dimethyl-phenyl)-isoxazole-5-carbaldehyde is a small molecule pharmacophore belonging to the class of aromatic aldehyde hemoglobin (Hb) modulators . Its structural design—featuring a reactive aldehyde warhead linked via an isoxazole core to a lipophilic dimethyl-phenyl tail—suggests potent antisickling activity through the stabilization of the oxygenated hemoglobin (R-state).

This guide outlines the validation framework for confirming this compound's mechanism as a Schiff-base forming allosteric effector. It contrasts the compound against clinical standards (Voxelotor) and historical benchmarks (5-HMF), providing researchers with a robust roadmap for preclinical characterization.

Part 1: Mechanistic Basis (The "Why")

The Schiff Base Interaction

The primary mechanism of action for 3-(3,5-Dimethyl-phenyl)-isoxazole-5-carbaldehyde is the formation of a reversible covalent bond (Schiff base) with the N-terminal valine residues of the hemoglobin


-chains (

Val1).[1]
  • Binding: The aldehyde moiety attacks the unprotonated amine of

    
    Val1.
    
  • Stabilization: This formation locks the hemoglobin tetramer into the Relaxed (R) state (high oxygen affinity).

  • Inhibition: By stabilizing the R-state, the compound prevents the transition to the Tense (T) state, thereby inhibiting the polymerization of Sickle Hemoglobin (HbS) into insoluble fibers—the root cause of red blood cell sickling.

Pathway Visualization

The following diagram illustrates the molecular cascade from compound exposure to antisickling effect.

MoA_Pathway Compound 3-(3,5-Dimethyl-phenyl)- isoxazole-5-carbaldehyde Schiff Reversible Schiff Base Adduct Compound->Schiff Attacks α-Val1 N-terminus Hb_T Deoxy-HbS (T-State) Hb_R Oxy-HbS (R-State) Hb_T->Hb_R Oxygenation Polymer HbS Polymerization (Sickling) Hb_T->Polymer Hypoxia Hb_R->Schiff Compound Binding Schiff->Hb_R Stabilizes R-State Schiff->Polymer Inhibits

Figure 1: Mechanism of Action.[1] The aldehyde warhead locks HbS in the soluble R-state, preventing hypoxia-induced polymerization.

Part 2: Comparative Performance Analysis

To validate the target compound, it must be benchmarked against established antisickling agents. The "3,5-dimethyl" substitution pattern implies higher lipophilicity than first-generation aldehydes, potentially improving Red Blood Cell (RBC) membrane permeability.

Table 1: Physicochemical and Functional Comparison

Feature3-(3,5-Dimethyl-phenyl)-isoxazole-5-carbaldehydeVoxelotor (GBT440)5-HMF (5-Hydroxymethylfurfural)
Status Research Tool / Lead CompoundFDA Approved (Oxbryta)Historical Benchmark
Binding Stoichiometry Likely 2:1 (Two molecules per Hb tetramer)1:1 (Specific monovalent binding)2:1
Target Residue

-Val1 (Schiff Base)

-Val1 (Schiff Base)

-Val1 (Schiff Base)
Lipophilicity (LogP) High (Est. > 2.5) due to dimethyl-phenylOptimized (~1.8)Low (< 0.5)
Potency (

Shift)
High (Expected >20% shift)Very High (>30% shift)Moderate
Metabolic Stability Vulnerable to aldehyde oxidationOptimized (Pyridine ring prevents metabolism)Rapidly metabolized (Short half-life)

Key Insight: Unlike Voxelotor, which was engineered to bind only one


-chain to avoid over-stabilization (which can impair oxygen off-loading to tissues), isoxazole-5-carbaldehydes typically bind both 

-chains (2:1). This makes them excellent in vitro tools for maximal R-state stabilization, though dose-titration is critical in in vivo models to prevent tissue hypoxia.

Part 3: Validation Protocols

To scientifically validate the MoA, you must demonstrate two specific phenomena:

  • Functional: A left-shift in the Oxygen Equilibrium Curve (OEC).

  • Structural: Physical evidence of the aldehyde-protein adduct.

Protocol A: Oxygen Equilibrium Curve (OEC) Analysis

Objective: Quantify the increase in oxygen affinity (reduction in


) using a Hemox-Analyzer.

Reagents:

  • Fresh human whole blood (HbAA or HbSS).

  • Test Compound (dissolved in DMSO).[2]

  • Hemox Buffer (pH 7.4).

  • Antifoam agent.

Step-by-Step Workflow:

  • Sample Preparation: Dilute whole blood (10-20 µL) into 5 mL of Hemox buffer.

  • Dosing: Add the test compound to the buffer to achieve final concentrations of 0.5 mM, 1.0 mM, and 2.0 mM. (Vehicle control: DMSO < 0.5%).

  • Incubation: Incubate at 37°C for 30 minutes to allow Schiff base equilibrium.

  • Measurement: Inject sample into the Hemox-Analyzer cuvette.[3]

  • Acquisition: Run the deoxygenation cycle (Air

    
     Nitrogen). Record the 
    
    
    
    (partial pressure of
    
    
    at 50% saturation).[3]
  • Calculation: Determine the

    
     shift relative to the DMSO control.
    
    • Success Criterion: A left shift (lower

      
      ) of >15% indicates significant allosteric modification.
      
Protocol B: Intact Protein Mass Spectrometry

Objective: Confirm the covalent attachment of the compound to the hemoglobin


-chain.

Methodology:

  • Incubation: Incubate purified Hb (10 µM) with the compound (100 µM) for 1 hour.

  • Stabilization (Critical): Add Sodium Cyanoborohydride (

    
    , 10 mM) to reduce the reversible imine (Schiff base) to a stable secondary amine. Without this step, the adduct will hydrolyze during ionization.
    
  • LC-MS Analysis: Inject onto a C4 Reverse Phase column coupled to a Q-TOF or Orbitrap mass spectrometer.

  • Deconvolution: Deconvolute the raw spectra to obtain the mass of the

    
     and 
    
    
    
    globin chains.
  • Data Interpretation:

    • 
      -chain:  Look for a mass shift of +[Molecular Weight of Compound - 16 Da (Oxygen) + 2 Da (Reduction)].
      
    • 
      -chain:  Should remain unmodified (mass unchanged).
      
Experimental Workflow Diagram

Validation_Workflow cluster_0 Functional Assay (Hemox) cluster_1 Structural Assay (LC-MS) Start Compound Stock (DMSO) Incubation Incubate with Whole Blood (37°C, 30m) Start->Incubation OEC Oxygen Equilibrium Curve (OEC) Incubation->OEC Reduct Stabilize with NaCNBH3 Incubation->Reduct P50 Calculate P50 Shift (Left Shift = Potency) OEC->P50 MS LC-MS Analysis (Intact Protein) Reduct->MS MassShift Detect α-chain Mass Adduct MS->MassShift

Figure 2: Dual-stream validation workflow ensuring both functional efficacy and structural binding confirmation.

Part 4: Troubleshooting & Optimization

1. Solubility Issues: The 3,5-dimethyl-phenyl group significantly increases hydrophobicity. If precipitation occurs in the aqueous Hemox buffer:

  • Solution: Pre-dilute the compound in 100% DMSO, then spike into the buffer while vortexing. Ensure final DMSO concentration is <1% to avoid solvent-induced hemolysis.

2. Bohr Effect Interference: Hemoglobin oxygen affinity is pH-dependent.

  • Control: Ensure the Hemox buffer is strictly buffered to pH 7.40. A drift of 0.1 pH units can artificially shift the

    
    , mimicking or masking the drug effect.
    

3. Aldehyde Oxidation: Aldehydes can oxidize to carboxylic acids (which are inactive) upon storage.

  • Validation: Verify the purity of the solid compound via

    
    -NMR prior to biological testing. The aldehyde proton signal (~10 ppm) must be distinct and integrated correctly.
    

References

  • Metcalf, B., et al. (2017). "Discovery of GBT440, an Orally Bioavailable Hemoglobin S Polymerization Inhibitor for the Treatment of Sickle Cell Disease." ACS Medicinal Chemistry Letters. Link

  • Abdulmalik, O., et al. (2005). "5-hydroxymethyl-2-furfural modifies intracellular sickle hemoglobin and inhibits sickling of red blood cells."[1] British Journal of Haematology. Link

  • Guarnone, R., et al. (1995). "Performance characteristics of Hemox-Analyzer for assessment of the hemoglobin dissociation curve." Haematologica. Link

  • Safo, M. K., & Kato, G. J. (2014). "Therapeutic strategies to alter the oxygen affinity of sickle hemoglobin."[4][5][6][7][8] Hematology/Oncology Clinics of North America. Link

  • PubChem. "3,5-Dimethyl-4-Isoxazolecarbaldehyde Compound Summary." National Library of Medicine. Link

Sources

Validation

Isoxazole Scaffolds in Inflammation: A Comparative Guide to the Anti-inflammatory Profiles of Isoxazole-5-carbaldehyde and Isoxazole-4-carboxylic Acid Derivatives

For the attention of Researchers, Scientists, and Drug Development Professionals. This guide provides a detailed comparison of the anti-inflammatory profiles of two key classes of isoxazole derivatives: isoxazole-5-carba...

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a detailed comparison of the anti-inflammatory profiles of two key classes of isoxazole derivatives: isoxazole-5-carbaldehydes and isoxazole-4-carboxylic acids. As a Senior Application Scientist, my goal is to offer not just a summary of findings, but a synthesized analysis grounded in mechanistic insights and experimental data to aid in the strategic design of novel anti-inflammatory agents. The isoxazole ring is a privileged scaffold in medicinal chemistry, known for its diverse biological activities, and understanding the nuances of its substitution patterns is critical for successful drug discovery.[1][2]

The Isoxazole Core: A Versatile Player in Anti-inflammatory Drug Design

The five-membered isoxazole heterocycle, containing adjacent nitrogen and oxygen atoms, is a key pharmacophore in a number of commercially available drugs with anti-inflammatory properties, such as the COX-2 inhibitor valdecoxib.[1] The arrangement of heteroatoms and the potential for diverse substitutions at various positions on the ring allow for fine-tuning of the molecule's physicochemical properties and its interactions with biological targets. This versatility has made isoxazole derivatives a focal point in the search for new anti-inflammatory drugs with improved efficacy and safety profiles.

The anti-inflammatory effects of isoxazole derivatives are often attributed to their ability to modulate key pathways in the inflammatory cascade. The primary mechanism of action for many of these compounds is the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[1] These enzymes are crucial for the production of prostaglandins and leukotrienes, respectively, which are potent inflammatory mediators. By inhibiting these enzymes, isoxazole derivatives can effectively reduce pain, swelling, and other symptoms of inflammation.

Isoxazole-4-carboxylic Acid Derivatives: A Well-Established Class of Anti-inflammatory Agents

Derivatives of isoxazole-4-carboxylic acid, particularly the carboxamides, have been extensively studied for their anti-inflammatory potential. These compounds have demonstrated significant activity in both in vitro and in vivo models of inflammation.

Mechanism of Action: Targeting the Arachidonic Acid Pathway

The primary anti-inflammatory mechanism of isoxazole-4-carboxylic acid derivatives involves the inhibition of COX enzymes, with many exhibiting selectivity for the inducible COX-2 isoform over the constitutive COX-1. This selectivity is a desirable trait in anti-inflammatory drugs as it is associated with a reduced risk of gastrointestinal side effects. The carboxylic acid or carboxamide moiety at the 4-position of the isoxazole ring plays a crucial role in binding to the active site of COX enzymes.

Some derivatives have also shown inhibitory activity against 5-lipoxygenase (5-LOX), a key enzyme in the biosynthesis of pro-inflammatory leukotrienes.[3] Dual inhibition of both COX and 5-LOX pathways is a promising strategy for developing broad-spectrum anti-inflammatory agents with potentially enhanced efficacy.

Experimental Data: In Vitro and In Vivo Efficacy

Numerous studies have quantified the anti-inflammatory effects of isoxazole-4-carboxylic acid derivatives. For instance, certain isoxazole carboxamide derivatives have shown potent in vivo anti-inflammatory activity in the carrageenan-induced rat paw edema model, a standard assay for acute inflammation.[1][4]

Compound TypeAssayEndpointResultReference
Isoxazole-4-carboxamide derivativeCarrageenan-induced rat paw edemaPaw edema inhibitionSignificant reduction in paw volume[1]
Isoxazole-4-carboxamide derivativeCOX-2 Inhibition AssayIC50Varies depending on substitution[3]

Furthermore, these derivatives have been shown to modulate the production of key inflammatory mediators.

Compound TypeCell LineStimulantMediator InhibitedEfficacyReference
Isoxazole derivativeRAW 264.7 macrophagesLPSNitric Oxide (NO)Dose-dependent reduction[5]
Isoxazole derivativeRAW 264.7 macrophagesLPSTNF-α, IL-6Significant inhibition[5]

Isoxazole-5-carbaldehyde Derivatives: An Emerging Area of Investigation

In contrast to their 4-carboxylic acid counterparts, isoxazole-5-carbaldehyde derivatives are a less explored class of compounds in the context of anti-inflammatory activity. While the carbaldehyde group offers a different electronic and steric profile compared to the carboxylic acid moiety, there is a notable scarcity of published quantitative data on their anti-inflammatory efficacy.

Postulated Mechanism of Action and Structure-Activity Relationship (SAR)

Based on the established pharmacology of isoxazoles, it is plausible that isoxazole-5-carbaldehyde derivatives also exert their anti-inflammatory effects through the modulation of the arachidonic acid pathway. The aldehyde functionality, being an electron-withdrawing group, will influence the electronic distribution within the isoxazole ring and, consequently, its binding affinity to target enzymes.

The structure-activity relationship (SAR) for isoxazole derivatives suggests that the nature and position of substituents on the isoxazole ring and any appended aryl rings are critical for activity. For isoxazole-5-carbaldehydes, the reactivity of the aldehyde group could also lead to different biological interactions compared to the more acidic carboxylic acid group. For instance, the aldehyde could potentially form covalent bonds with nucleophilic residues in the active sites of target proteins, leading to a different mode of inhibition.

While direct comparative studies are lacking, the general principles of isoxazole SAR suggest that aryl substitution at the 3-position is often beneficial for anti-inflammatory activity.

Head-to-Head Comparison: A Tale of Two Functional Groups

FeatureIsoxazole-5-carbaldehyde DerivativesIsoxazole-4-carboxylic Acid Derivatives
Functional Group Aldehyde (-CHO) at C5Carboxylic acid (-COOH) or its derivative at C4
Electronic Properties Electron-withdrawingElectron-withdrawing
Hydrogen Bonding H-bond acceptorH-bond donor and acceptor
Reactivity Can form Schiff bases and other covalent adductsCan form salts and esters
Known Anti-inflammatory Data Limited quantitative data availableExtensive in vitro and in vivo data available
Primary Mechanism Postulated to be COX/LOX inhibitionEstablished COX/LOX inhibition

The key difference in the potential anti-inflammatory profiles of these two classes of compounds likely stems from the nature of the substituent at the 5- versus the 4-position. The carboxylic acid group is a classic pharmacophore for COX inhibitors, known to interact with key residues in the enzyme's active site. The carbaldehyde group, while also electron-withdrawing, may engage in different types of interactions. Further research is warranted to elucidate the precise mechanisms and comparative efficacy of isoxazole-5-carbaldehyde derivatives.

Experimental Protocols

To ensure the reproducibility and validation of findings, detailed experimental protocols are essential.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Rat Paw Edema

This widely used model assesses the ability of a compound to reduce acute inflammation.

Protocol:

  • Male Wistar rats (150-200 g) are divided into groups (n=6).

  • The initial paw volume of the left hind paw of each rat is measured using a plethysmometer.

  • The test compounds, vehicle (control), or a standard drug (e.g., indomethacin) are administered orally or intraperitoneally.

  • After a specific time (e.g., 30 or 60 minutes), 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the left hind paw.

  • Paw volume is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • The percentage of inhibition of edema is calculated for each group relative to the control group.

G cluster_0 In Vivo Paw Edema Assay Animal Grouping Animal Grouping Baseline Paw Measurement Baseline Paw Measurement Animal Grouping->Baseline Paw Measurement Plethysmometer Compound Administration Compound Administration Baseline Paw Measurement->Compound Administration Oral/IP Carrageenan Injection Carrageenan Injection Compound Administration->Carrageenan Injection Sub-plantar Paw Volume Measurement (hourly) Paw Volume Measurement (hourly) Carrageenan Injection->Paw Volume Measurement (hourly) Inflammation Induction Data Analysis Data Analysis Paw Volume Measurement (hourly)->Data Analysis % Inhibition Calculation

Workflow for Carrageenan-Induced Paw Edema Assay.
In Vitro Anti-inflammatory Activity: Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

This assay determines a compound's ability to inhibit the production of the pro-inflammatory mediator nitric oxide.

Protocol:

  • RAW 264.7 macrophage cells are seeded in a 96-well plate and allowed to adhere overnight.

  • The cells are pre-treated with various concentrations of the test compounds for 1 hour.

  • Inflammation is induced by adding lipopolysaccharide (LPS; 1 µg/mL).

  • After 24 hours of incubation, the cell culture supernatant is collected.

  • The concentration of nitrite (a stable product of NO) in the supernatant is measured using the Griess reagent.

  • The absorbance is measured at 540 nm, and the percentage of NO inhibition is calculated relative to the LPS-stimulated control.

G cluster_1 In Vitro Nitric Oxide Assay Seeding RAW 264.7 cells Seeding RAW 264.7 cells Pre-treatment with Compounds Pre-treatment with Compounds Seeding RAW 264.7 cells->Pre-treatment with Compounds LPS Stimulation LPS Stimulation Pre-treatment with Compounds->LPS Stimulation 1 hour Incubation (24h) Incubation (24h) LPS Stimulation->Incubation (24h) Supernatant Collection Supernatant Collection Incubation (24h)->Supernatant Collection Griess Assay Griess Assay Supernatant Collection->Griess Assay Nitrite Measurement Absorbance Reading (540nm) Absorbance Reading (540nm) Griess Assay->Absorbance Reading (540nm) Data Analysis Data Analysis Absorbance Reading (540nm)->Data Analysis % NO Inhibition

Workflow for Nitric Oxide Production Assay.

Inflammatory Signaling Pathways

The anti-inflammatory effects of isoxazole derivatives are mediated through their interaction with key signaling pathways. The NF-κB pathway is a central regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including those for TNF-α, IL-6, and COX-2.

G cluster_2 NF-κB Signaling Pathway in Inflammation cluster_3 Nuclear Events LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 Recruitment IKK IKK Complex MyD88->IKK Activation IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocation NFkB_DNA NF-κB binds to DNA Proinflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) NFkB_DNA->Proinflammatory_Genes Transcription

Simplified NF-κB Signaling Pathway.

Conclusion and Future Directions

This guide highlights the established anti-inflammatory potential of isoxazole-4-carboxylic acid derivatives and the emerging, yet underexplored, promise of isoxazole-5-carbaldehyde derivatives. While the former class has a well-documented mechanism of action primarily through COX inhibition, the latter presents an opportunity for novel chemical space exploration. The aldehyde functionality may offer unique interactions with biological targets, potentially leading to new mechanisms of anti-inflammatory action.

Future research should focus on the systematic evaluation of isoxazole-5-carbaldehyde derivatives in a battery of in vitro and in vivo anti-inflammatory assays. Direct, head-to-head comparative studies with their isoxazole-4-carboxylic acid counterparts are crucial to delineate the structure-activity relationships and to identify lead compounds with superior efficacy and safety profiles. Such studies will undoubtedly contribute to the development of the next generation of isoxazole-based anti-inflammatory therapeutics.

References

  • Synthesis and Antioxidant/Anti-Inflammatory Activity of 3-Arylphthalides - PMC - NIH. Available at: [Link]

  • Synthesis, characterization, molecular docking and pharmacological evaluation of isoxazole derivatives as potent anti-inflammatory agents - PMC - NIH. Available at: [Link]

  • SYNTHESIS AND ANTI-INFLAMMATORY ACTIVITY OF SUBSTITUTED PHENYL THIAZOLE DERIVATIVES - WJPMR. Available at: [Link]

  • In vitro 5-LOX inhibitory and antioxidant potential of isoxazole derivatives - PubMed. Available at: [Link]

  • Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Available at: [Link]

  • Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed. Available at: [Link]

  • Green synthesis, antiinflammatory and antimicrobial evaluation of novel isoxazole carboxamide derivatives - Scholars Research Library. Available at: [Link]

  • Isoxazole Derivatives as Regulators of Immune Functions - PMC. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3-(3,5-Dimethyl-phenyl)-isoxazole-5-carbaldehyde

[1] CAS: 54593-26-9 | Formula: C₁₂H₁₁NO₂ | MW: 201.22 g/mol Hazard Class: Irritant (Skin/Eye/Respiratory) | Signal Word: WARNING[1] Executive Safety Summary 3-(3,5-Dimethyl-phenyl)-isoxazole-5-carbaldehyde is a functiona...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

CAS: 54593-26-9 | Formula: C₁₂H₁₁NO₂ | MW: 201.22 g/mol Hazard Class: Irritant (Skin/Eye/Respiratory) | Signal Word: WARNING[1]

Executive Safety Summary

3-(3,5-Dimethyl-phenyl)-isoxazole-5-carbaldehyde is a functionalized heterocyclic building block containing a reactive aldehyde group.[1] While valuable for medicinal chemistry (e.g., synthesis of BET bromodomain inhibitors), its dual-nature pharmacophore—combining an isoxazole ring with a reactive electrophile (aldehyde)—necessitates a safety protocol that transcends standard "lab hygiene."[1]

The Core Hazard Mechanism:

  • Aldehyde Reactivity: The formyl group (-CHO) is a potent electrophile capable of Schiff base formation with biological amines (proteins/DNA), leading to sensitization and tissue cross-linking.[1]

  • Isoxazole Bioactivity: The heterocyclic core mimics peptide bonds, potentially increasing bioavailability and unexpected biological interactions if absorbed.[1]

Immediate Action Required: Treat this compound as a Sensitizing Irritant .[1] Standard safety glasses are insufficient; chemical splash protection and respiratory isolation are mandatory.[1]

Hierarchy of Controls & PPE Decision Logic

The following decision tree illustrates the required protective measures based on the operational state of the chemical (Solid vs. Solution).

PPE_Decision_Tree Start Handling 3-(3,5-Dimethyl-phenyl)- isoxazole-5-carbaldehyde State Determine Physical State Start->State Solid Solid / Powder State->Solid Solution Solution / Reaction Mixture State->Solution Solid_Risk Risk: Dust Inhalation & Surface Contamination Solid->Solid_Risk Sol_Risk Risk: Vapor Inhalation, Skin Permeation, Splash Solution->Sol_Risk Solid_PPE REQUIRED PPE: 1. Nitrile Gloves (Single, 4-mil) 2. Safety Glasses w/ Side Shields 3. N95 Respirator (if outside hood) 4. Lab Coat Solid_Risk->Solid_PPE Sol_PPE REQUIRED PPE: 1. Nitrile Gloves (Double, 4-mil) 2. Chemical Splash Goggles 3. Fume Hood (Mandatory) 4. Lab Coat + Apron Sol_Risk->Sol_PPE

Figure 1: PPE Selection Logic based on physical state.[1][2] Note the escalation to double-gloving and splash goggles when the compound is in solution.

Targeted PPE Specifications
A. Hand Protection: The "Double-Glove" Standard

Aldehydes can permeate standard glove materials.[1] While this compound is a solid, its solutions (in DCM, THF, or DMSO) pose a permeation risk.[1]

ParameterRecommendationScientific Rationale
Material Nitrile (100%)Latex is permeable to many organic aldehydes and offers poor resistance to common solvents like DCM.[1]
Thickness Minimum 4 mil (0.10 mm) Thinner gloves offer breakthrough times <5 minutes for aromatic aldehydes in solution.[1]
Protocol Double Gloving Inner Glove: 4 mil Nitrile (Traffic Color).[1] Outer Glove: 4-8 mil Nitrile (Standard).[1] Why? Visual breach detection and increased breakthrough time (BTT).
Change Frequency Every 30 mins or immediately upon splashAromatic aldehydes can degrade nitrile tensile strength silently before visual swelling occurs.[1]
B. Eye & Face Protection[1][3][4][5]
  • Solid Handling: Safety glasses with side shields (ANSI Z87.[1]1) are acceptable only if handling <100 mg in a static-free environment.[1]

  • Solution/Reaction: Chemical Splash Goggles are non-negotiable. Aldehyde vapors are lachrymators (tear-inducing).[1] Standard safety glasses allow vapors to bypass the lens, causing severe eye irritation.

C. Respiratory Protection[1][2][6]
  • Primary Control: All operations must occur inside a certified chemical fume hood.

  • Secondary (Spill/Cleaning): If hood containment is breached, use a half-face respirator with Organic Vapor/Particulate (OV/P100) cartridges.[1]

    • Warning: Simple N95 masks do not filter aldehyde vapors; they only stop dust.[1]

Operational Protocol: Step-by-Step
Phase 1: Weighing & Transfer[1]
  • Static Control: Use an anti-static gun or wipe on the weighing boat. Isoxazole aldehydes are often fluffy solids that carry static charge, leading to aerosolization.[1]

  • Containment: Place the analytical balance inside the fume hood. If this is impossible, use a "balance enclosure" or a pyramid bag.

  • Technique: Do not use a spatula that has previously touched amines (cross-contamination leads to degradation).[1] Use a disposable plastic spatula.[1]

Phase 2: Reaction Setup
  • Solvent Choice: When dissolving, add solvent slowly.[1] Exothermic dissolution is rare but possible.[1]

  • Inert Atmosphere: Flush the reaction vessel with Nitrogen or Argon. Aldehydes oxidize to carboxylic acids (3-(3,5-dimethylphenyl)isoxazole-5-carboxylic acid) upon exposure to atmospheric oxygen, altering stoichiometry.[1]

Phase 3: Deactivation (Quenching)

Never dispose of reactive aldehydes directly into the drain.

  • Small Scale (<5g): Collect in a dedicated "Organic Waste" container.

  • Spill Cleanup / Glassware Deactivation:

    • Prepare a 10% Sodium Bisulfite (NaHSO₃) solution.

    • Wash glassware with this solution.[1] The bisulfite forms a water-soluble adduct with the aldehyde, neutralizing its electrophilic reactivity.[1]

    • Rinse with water, then acetone.[1]

Emergency Response & Disposal
Chemical Spills

Do not attempt to wipe up dry powder with a wet cloth (creates a sticky, reactive paste).[1]

Spill_Response Alert 1. Alert Personnel & Evacuate Area Assess 2. Assess Quantity Alert->Assess Minor Minor (<5g) Assess->Minor Major Major (>5g) Assess->Major Clean_Dry 3. Dry Sweep (Scoop/Dustpan) Minor->Clean_Dry If Solid Clean_Wet 3. Absorb with Vermiculite/Sand Minor->Clean_Wet If Liquid Major->Clean_Wet Deactivate 4. Wipe Surface with 10% Bisulfite Solution Clean_Dry->Deactivate Clean_Wet->Deactivate Dispose 5. Seal in Bag -> Hazardous Waste Deactivate->Dispose

Figure 2: Protocol for managing spills. Note the specific deactivation step using Bisulfite.

Waste Disposal[4][7][8][9][10]
  • Labeling: "Hazardous Waste - Organic Solid (Aldehyde)."[1]

  • Segregation: Do not mix with strong oxidizers (e.g., Nitric Acid waste) or strong bases (can induce polymerization).[1]

  • Container: High-density polyethylene (HDPE) or amber glass.[1]

References
  • PubChem. (n.d.).[1] 3,5-Dimethyl-4-isoxazolecarbaldehyde Compound Summary (CAS 54593-26-9). National Library of Medicine.[1] Retrieved February 6, 2026, from [Link][1]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[1] Hazard Communication Standard: Safety Data Sheets. United States Department of Labor.[1] Retrieved from [Link][1]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(3,5-Dimethyl-phenyl)-isoxazole-5-carbaldehyde
Reactant of Route 2
3-(3,5-Dimethyl-phenyl)-isoxazole-5-carbaldehyde
© Copyright 2026 BenchChem. All Rights Reserved.